molecular formula C6H10ClN3 B1429388 N2-Methylpyridine-2,4-diamine hydrochloride CAS No. 1429056-38-1

N2-Methylpyridine-2,4-diamine hydrochloride

Cat. No.: B1429388
CAS No.: 1429056-38-1
M. Wt: 159.62 g/mol
InChI Key: ZICJBZYANFHDQM-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-methylpyridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICJBZYANFHDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429056-38-1
Record name 2,4-Pyridinediamine, N2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429056-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

N2-Methylpyridine-2,4-diamine Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of N2-Methylpyridine-2,4-diamine hydrochloride (CAS: 1429056-38-1). As a key building block in contemporary drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for researchers and scientists. This document outlines the known molecular attributes and presents detailed, field-proven experimental protocols for the determination of its core physical properties, including melting point, solubility, and pKa. Furthermore, this guide discusses a proposed synthetic route, purification strategies, and critical safety and handling procedures. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in the pharmaceutical and chemical research sectors.

Introduction

This compound is a substituted pyridine derivative that has garnered interest within the field of medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound. An in-depth characterization of its physical properties is a critical first step in the drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics. This guide serves as a practical resource for scientists, providing both established data and robust methodologies for the comprehensive analysis of this compound.

Molecular and Chemical Identity

The fundamental molecular and chemical identifiers for this compound are summarized below. This information forms the basis for all subsequent analytical and experimental work.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1429056-38-1[1][2][3]
Molecular Formula C₆H₁₀ClN₃[1]
Molecular Weight 159.62 g/mol [1]
Purity Typically ≥95-97%[1][3]
Canonical SMILES CNC1=NC=CC(=C1)N.Cl
InChI Key ZICJBZYANFHDQM-UHFFFAOYSA-N

Table 1: Core Chemical and Molecular Identifiers for this compound.

Experimental Determination of Physical Properties

Due to the limited availability of published experimental data for this compound, this section provides detailed protocols for the determination of its key physical properties. These methodologies are based on established principles and are widely accepted in the pharmaceutical industry.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The capillary method is a standard and reliable technique for this determination.

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Initial Screening: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility Profile Assessment

Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation. As a hydrochloride salt, it is expected to exhibit good solubility in aqueous media.

  • Solvent Selection: A range of solvents should be tested, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for pKa determination.[4][5]

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M KCl can be added.[5]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

  • Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation or by identifying the inflection point of the titration curve, often facilitated by plotting the first or second derivative.[4][6]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (with 0.15 M KCl) C Purge with Nitrogen B->C D Titrate with Standardized NaOH C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Calculate pKa (e.g., via second derivative) F->G

Figure 1: Workflow for pKa determination by potentiometric titration.

Proposed Synthesis and Purification

While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar aminopyridine derivatives. A common approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.

Proposed Synthetic Pathway

A potential synthesis could start from 2,4-dichloropyridine. Sequential amination reactions, first with methylamine and then with ammonia, would yield the desired diamine. Subsequent treatment with hydrochloric acid would afford the hydrochloride salt.

Synthesis_Pathway A 2,4-Dichloropyridine B 2-Chloro-N-methylpyridin-4-amine A->B Methylamine C N2-Methylpyridine-2,4-diamine B->C Ammonia D N2-Methylpyridine-2,4-diamine hydrochloride C->D HCl

Figure 2: Proposed synthetic pathway for this compound.
Purification

The crude product from the synthesis would likely require purification. Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Solvent Screening: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a suite of spectroscopic analyses should be performed.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H and C-N bonds.[7]

  • Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has synthesized the available information on this compound and provided a framework for its comprehensive physicochemical characterization. While some physical properties require experimental determination, the detailed protocols herein offer a robust starting point for researchers. The proposed synthetic route and purification methods, along with the outlined safety precautions, provide a solid foundation for the safe and effective use of this compound in a research and development setting. A thorough understanding and application of these principles will undoubtedly facilitate the advancement of drug discovery programs that utilize this important chemical entity.

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Technical Guide: The Chemical Architecture and Therapeutic Rationale of Lorlatinib (PF-06463922)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Development Professionals

Editor's Note: The CAS number provided in the topic, 1429056-38-1, corresponds to the chemical entity N2-Methylpyridine-2,4-diamine hydrochloride, a simple pyridine derivative.[1][2] Given the request for an in-depth technical guide for drug development professionals, it is highly probable that the intended subject is the structurally complex and clinically significant oncology drug Lorlatinib (also known as PF-06463922), a compound for which an incorrect CAS number may have been entered. Lorlatinib's correct CAS number is 1454846-35-5 .[3] This guide will proceed with a comprehensive analysis of Lorlatinib, as its profile aligns with the depth and context of the user's request.

Abstract

Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive tyrosine kinase inhibitor (TKI) engineered to potently and selectively inhibit Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[4] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly for patients who have developed resistance to earlier-generation inhibitors.[5] A key design feature of Lorlatinib is its ability to penetrate the blood-brain barrier, enabling high activity against challenging central nervous system (CNS) metastases.[6][7] This guide provides a detailed examination of Lorlatinib's chemical structure, physicochemical properties, synthetic strategy, mechanism of action, and pharmacological profile, offering field-proven insights for researchers and drug development scientists.

Introduction: The Challenge of Acquired Resistance in ALK+ NSCLC

The discovery of chromosomal rearrangements of the ALK gene as an oncogenic driver in a subset of NSCLC patients revolutionized treatment paradigms, leading to the development of targeted therapies known as ALK inhibitors.[8] First-generation inhibitors like crizotinib showed significant efficacy; however, most patients eventually experience disease progression within 12-24 months due to the emergence of acquired resistance mutations within the ALK kinase domain.[5][8]

Second-generation TKIs (e.g., alectinib, ceritinib) were developed to target some of these initial resistance mutations but are themselves susceptible to a broader spectrum of secondary mutations, most notably the highly recalcitrant ALKG1202R solvent front mutation.[9] This clinical challenge necessitated the design of a third-generation inhibitor with a broader mutational coverage and improved CNS penetration. Lorlatinib was specifically engineered to meet this need, offering a potent therapeutic option for patients whose disease has progressed on one or more prior ALK inhibitors.[5][10]

Chemical Identity and Physicochemical Properties

Lorlatinib is a novel azamacrocycle characterized by a complex, sterically constrained three-dimensional structure.[3] This macrocyclic architecture is a critical design element, contributing to its high affinity and specificity for the ATP-binding pocket of ALK and ROS1, even in the presence of resistance mutations that sterically hinder larger, more flexible inhibitors.

Chemical Structure and Identifiers
  • IUPAC Name: (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][11][12]benzoxadiazacyclotetradecine-3-carbonitrile[13]

  • CAS Number: 1454846-35-5[3]

  • Synonyms: PF-06463922, Lorbrena, Lorviqua[3][14]

  • Molecular Formula: C₂₁H₁₉FN₆O₂[15]

  • SMILES: CN1C(C#N)=C2C(CN(C)C(C3=C(OC4=C(N)N=CC2=C4)C=C(F)C=C3)=O)=N1[16]

  • InChIKey: IIXWYSCJSQVBQM-LLVKDONJSA-N[13]

Physicochemical Data Summary

The properties of Lorlatinib have been optimized for oral bioavailability and CNS penetration. A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Weight 406.4 g/mol [3]
XLogP3 1.5[15]
Topological Polar Surface Area 110 Ų[15]
Hydrogen Bond Donors 1[15]
Hydrogen Bond Acceptors 7[15]
Solubility DMF: 5 mg/mL; DMSO: 5 mg/mL[13]
Appearance White to off-white crystalline solid[16]

Synthetic Strategy Overview

The synthesis of a complex macrocycle like Lorlatinib on a kilogram scale presents significant chemical challenges. The reported large-scale synthesis employs a convergent approach, where key fragments are synthesized separately before being joined and cyclized.[12] This strategy enhances efficiency and allows for better control over purity.

The core transformation involves a Suzuki-Miyaura cross-coupling to connect the two main aromatic fragments, followed by a critical macrolactamization step to form the final macrocyclic ring.[5][17]

High-Level Synthetic Workflow

The diagram below outlines the convergent synthetic logic employed for Lorlatinib.

G reagent reagent intermediate intermediate final final process process A Aminopyrazole Fragment (Boronate Ester) P1 Suzuki-Miyaura Coupling A->P1 B Pyridine Ether Fragment (Aryl Bromide) B->P1 C Linear Precursor P2 Ester Hydrolysis & Boc Deprotection C->P2 D Lorlatinib (1454846-35-5) P1->C Forms C-C bond P3 Macrolactamization (Amide Bond Formation) P2->P3 Generates amino-acid precursor P3->D Forms macrocycle G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor pathway pathway inhibitor inhibitor response response ALK ALK / ROS1 Fusion Protein RAS RAS-RAF-MEK-ERK (MAPK Pathway) ALK->RAS ATP Phosphorylation PI3K PI3K-AKT-mTOR Pathway ALK->PI3K ATP Phosphorylation STAT3 JAK-STAT Pathway ALK->STAT3 ATP Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK Blocks ATP Binding Site

Caption: Lorlatinib inhibits downstream signaling by blocking ALK/ROS1 phosphorylation.
Overcoming Resistance and CNS Activity

A defining feature of Lorlatinib is its efficacy against a wide panel of ALK resistance mutations, including L1196M, G1269A, and the notoriously difficult-to-inhibit G1202R. [16]This broad activity profile makes it a crucial option after failure of second-generation TKIs. Furthermore, its chemical structure was optimized to reduce recognition by efflux transporters at the blood-brain barrier (like P-glycoprotein), allowing for greater CNS accumulation. [7]This results in superior efficacy against brain metastases, a common and challenging site of disease progression in ALK+ NSCLC. [6]

Pharmacological Profile: In Vitro Potency

Lorlatinib demonstrates exceptional potency against both wild-type and mutated ALK and ROS1 kinases in enzymatic and cell-based assays. Its inhibitory constants (Ki) are in the sub-nanomolar range, indicating very high-affinity binding.

Target KinaseKi (nM)IC₅₀ (nM, Cell-based)Source
Wild-type ALK <0.0715-43[16][18]
ALKL1196M (Gatekeeper) 0.715-43[16][18]
ALKG1202R (Solvent Front) -77-113[16]
ALKG1269A -14-80[16]
Wild-type ROS1 <0.0250.6-1.3[16][19]
ROS1G2032R (Crizotinib-resistant) -Potent Inhibition[19]

Note: Ki values represent enzymatic inhibition, while IC₅₀ values reflect cellular potency.

The data clearly show that Lorlatinib maintains potent, sub-nanomolar to low-nanomolar activity against mutations that confer high-level resistance to other inhibitors. [19][20]

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency (e.g., IC₅₀) of a compound like Lorlatinib against a target kinase, a biochemical kinase inhibition assay is a standard method. This protocol provides a representative workflow.

Objective: To measure the concentration-dependent inhibition of a recombinant ALK (or ROS1) kinase by Lorlatinib and calculate its IC₅₀ value.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the kinase enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based system where the amount of ATP remaining after the reaction is measured. Less ATP means higher kinase activity.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, DTT, and a source of protein like BSA to maintain enzyme stability.

    • Recombinant Kinase: Dilute purified, active recombinant human ALK kinase to a predetermined concentration in kinase buffer. Causality: The concentration must be in the linear range of the assay to ensure the reaction rate is proportional to enzyme activity.

    • Peptide Substrate: Prepare a solution of a synthetic peptide known to be a substrate for ALK (e.g., a poly-Glu,Tyr peptide).

    • ATP Solution: Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for the ALK enzyme. Causality: Using ATP at its Km makes the assay highly sensitive to competitive inhibitors like Lorlatinib.

    • Lorlatinib Dilution Series: Perform a serial dilution of Lorlatinib in 100% DMSO, followed by a final dilution into the kinase buffer. A typical starting concentration would be 1 µM, diluted down in 10 half-log steps.

  • Assay Procedure (384-well plate format):

    • Step 2.1: Add 5 µL of each Lorlatinib dilution to the appropriate wells of a white, low-volume 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing only buffer.

    • Step 2.2: Add 10 µL of the master mix containing the ALK enzyme and peptide substrate to all wells.

    • Step 2.3: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step ensures the reaction reaches equilibrium before initiation.

    • Step 2.4: Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Step 2.5: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction does not consume more than 10-15% of the initial ATP in the positive control wells.

    • Step 2.6: Stop the reaction and measure remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

    • Step 2.7: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

  • Data Analysis:

    • Step 3.1: Subtract the background signal (no enzyme control) from all data points.

    • Step 3.2: Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Step 3.3: Plot the percent inhibition versus the log of the Lorlatinib concentration.

    • Step 3.4: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of Lorlatinib that produces 50% inhibition of kinase activity.

Discussion and Future Directions

Lorlatinib represents a triumph of structure-based drug design, successfully addressing the dual challenges of broad-spectrum resistance and CNS penetration in ALK+ NSCLC. [10]Its approval for both first-line and previously treated patients has significantly improved clinical outcomes. [10]However, as with all targeted therapies, resistance to Lorlatinib can eventually emerge through on-target mechanisms (e.g., compound ALK mutations) or activation of bypass signaling pathways. [4][9] Future research will focus on:

  • Combination Therapies: Investigating combinations of Lorlatinib with inhibitors of bypass pathways (e.g., MET or EGFR inhibitors) to prevent or overcome resistance. [9]* Next-Generation Inhibitors: Designing fourth-generation ALK inhibitors capable of targeting the compound mutations that confer resistance to Lorlatinib.

  • Liquid Biopsies: Utilizing circulating tumor DNA (ctDNA) to non-invasively monitor for the emergence of resistance mutations and guide subsequent treatment strategies in real-time. [9] The development of Lorlatinib provides a powerful case study in anticipating and overcoming clinical resistance, setting a new benchmark for targeted oncology drug design.

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Navigating the Crucial Terrain of Solubility: A Technical Guide to N2-Methylpyridine-2,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity is not merely a perfunctory step but a critical determinant of its journey from the laboratory to clinical application. Poor aqueous solubility can lead to a cascade of challenges, including inadequate bioavailability, variable therapeutic efficacy, and difficulties in formulation.[1] This guide is dedicated to providing a comprehensive technical overview of the solubility of N2-Methylpyridine-2,4-diamine hydrochloride, a compound of interest in various research domains. While specific solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and a robust experimental framework to determine its solubility with scientific rigor.

Physicochemical Profile of this compound

A thorough understanding of a compound's basic physicochemical properties is the logical starting point for any in-depth analysis.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃[2]
Molecular Weight 159.62 g/mol [2]
CAS Number 1429056-38-1[2]
Appearance Solid (form may vary)N/A
Purity Typically >97%[2]
Storage Room temperature, in an inert atmosphere[3]

The Dynamics of Hydrochloride Salt Solubility: A Theoretical Framework

N2-Methylpyridine-2,4-diamine is formulated as a hydrochloride salt, a common strategy to enhance the aqueous solubility and stability of basic compounds. The solubility of such salts is intrinsically linked to the pH of the solvent system.[4]

The dissolution of a hydrochloride salt of a weak base (B·HCl) in an aqueous medium can be described by the following equilibrium:

B·HCl(solid) ⇌ B⁺(aq) + Cl⁻(aq)

The solubility is significantly influenced by the pH of the solution. In acidic conditions (low pH), the equilibrium favors the protonated, more soluble form of the base (B⁺). As the pH increases, the deprotonation of the base occurs, leading to the formation of the free base (B), which is often less soluble and may precipitate out of the solution.[5] This pH-dependent solubility is a critical factor to consider during pre-formulation studies and in predicting the in vivo behavior of the compound.[6]

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[7] It is a robust and reliable method that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment
  • This compound

  • Choice of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Step-by-Step Experimental Protocol
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is recommended to use buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8]

  • Addition of Compound: To a series of vials, add an excess amount of this compound to a known volume of each solvent system. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. To separate the solid and liquid phases, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[9] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

  • Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.[10]

Data Analysis and Presentation

The concentration of the saturated solution is determined by comparing the HPLC peak area of the sample to a standard curve of known concentrations of this compound.

The solubility data should be presented in a clear and organized manner. The following table provides a template for recording and presenting the solubility data.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µM)
Deionized Water7.025
PBS1.237
PBS4.537
PBS6.837
PBS7.437
EthanolN/A25
MethanolN/A25
DMSON/A25

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Solvent_Prep Prepare Solvent Systems (e.g., Buffers) Add_Compound Add Excess Compound to Solvent Solvent_Prep->Add_Compound Known Volume Shake Agitate at Constant Temperature (24-48h) Add_Compound->Shake Sealed Vials Sediment Sedimentation Shake->Sediment Separate Centrifugation or Filtration Sediment->Separate Dilute Dilute Supernatant Separate->Dilute Clear Supernatant HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate Peak Area vs. Standard Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: Empowering Research Through Methodical Solubility Assessment

While direct solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol for its determination. The shake-flask method, coupled with HPLC analysis, offers a reliable means to generate the high-quality solubility data that is indispensable for advancing drug discovery and development programs. By following the principles and procedures outlined herein, researchers can confidently characterize the solubility of this and other compounds, enabling informed decisions in lead optimization, formulation development, and ultimately, the pursuit of new therapeutic interventions.

References

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Substance solubility. Retrieved from [Link]

  • Istrate, O. M., Terecoasa, I. A., & Muntean, D. L. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

  • Mo, H., & Farhadi, A. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Völgyi, G., & Box, K. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 6(4), 239–256. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • ADMET and DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Krisztina, T. N., Szőke, V., Völgyi, G., & Szabó-Révész, P. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 278-286. [Link]

  • HPLC Expert. (2016, August 27). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Solubility. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, November 1). Quantitative Open-Access HPLC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N2-Methylpyridine-2,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of N2-Methylpyridine-2,4-diamine hydrochloride. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and draws upon empirical data from structurally analogous compounds to predict its characteristic features across several key analytical techniques. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and quality control of this compound, offering detailed predicted data, in-depth interpretation, and standardized experimental protocols.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound, with the chemical formula C₆H₁₀ClN₃, is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with two amine substituents and a methyl group, presents a unique electronic and steric environment. Spectroscopic analysis is, therefore, indispensable for confirming its identity, assessing purity, and understanding its chemical behavior. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

The hydrochloride salt form is expected to influence the spectroscopic data, particularly for the amine and pyridine nitrogen atoms, which are likely to be protonated. This protonation will have a notable effect on the electronic distribution within the pyridine ring and the chemical shifts of adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nature of the protonated pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
Pyridine H-67.5 - 7.8Doublet (d)1HLocated ortho to the protonated ring nitrogen, leading to a significant downfield shift. Coupled to H-5.
Pyridine H-56.2 - 6.5Doublet of doublets (dd) or Doublet (d)1HPositioned between two amino groups, experiencing strong shielding. Coupled to H-6. Coupling to H-3 may be minimal.
Pyridine H-36.0 - 6.3Singlet (s) or broad singlet1HShielded by two adjacent amino groups. May appear as a singlet if coupling to H-5 is not resolved.
N-CH₃2.8 - 3.1Singlet (s)3HMethyl group attached to a nitrogen atom, deshielded compared to a C-CH₃ group.
NH₂ and NHBroadBroad singlets3H in totalAmine and ammonium protons are typically broad and may exchange with solvent protons. Their chemical shifts can vary significantly with solvent and concentration.

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can be influenced by the choice of solvent (e.g., DMSO-d₆, D₂O).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The positions of the carbon signals are dictated by their hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyridine C-2155 - 160Attached to two nitrogen atoms, resulting in a significant downfield shift.
Pyridine C-4150 - 155Attached to a nitrogen atom and influenced by the ortho amino group.
Pyridine C-6135 - 140Carbon adjacent to the ring nitrogen, deshielded.
Pyridine C-5105 - 110Shielded by two adjacent electron-donating amino groups.
Pyridine C-395 - 100Highly shielded carbon, positioned between two amino groups.
N-CH₃30 - 35Typical range for a methyl group attached to a nitrogen atom.

Note: The interpretation of ¹³C NMR spectra is often aided by techniques like DEPT to distinguish between CH, CH₂, and CH₃ groups.[3]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityRationale for Prediction
N-H Stretch (Amine/Ammonium)3100 - 3400Medium to Strong, BroadCharacteristic of primary and secondary amines and ammonium salts. Broadening is due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H bonds on a pyridine ring.
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponding to the N-methyl group.
C=N and C=C Stretch (Pyridine Ring)1550 - 1650StrongAromatic ring stretching vibrations.
N-H Bend (Amine)1500 - 1600MediumBending vibration of the N-H bonds in the amino groups.

Note: The spectrum of the hydrochloride salt may show additional broad features in the 2400-2800 cm⁻¹ region due to the ammonium salt.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum would be expected to show a prominent peak for the protonated molecule (molecular ion).

Table 4: Predicted m/z Values in ESI-MS

IonPredicted m/zRationale for Prediction
[M+H]⁺124.09The molecular weight of the free base (C₆H₉N₃) is 123.16 g/mol .[4] The protonated molecule would have an m/z of approximately 124.
[M]⁺123.08The molecular ion of the free base may also be observed.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the ring. For N2-Methylpyridine-2,4-diamine, potential fragment ions could arise from the loss of the methyl group or the amino groups.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region.[5][6]

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* transitions within the pyridine ring. The presence of the amino and methyl groups will influence the position and intensity of these bands.

Table 5: Predicted UV-Vis Absorption Maxima

TransitionPredicted λ_max (nm)SolventRationale for Prediction
π → π*230 - 250 and 280 - 300Ethanol or WaterThe amino groups are auxochromes and are expected to cause a bathochromic (red) shift of the pyridine absorption bands. The exact position will be pH-dependent due to protonation.

Note: The UV spectrum of pyridine shows absorption maxima around 202 nm and 254 nm.[7]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of this compound requires an integrated approach where data from multiple spectroscopic techniques are correlated.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized Compound (N2-Methylpyridine-2,4-diamine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure Backbone IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Electronic Structure Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment UV_Vis->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, MS, and UV-Vis data. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data experimentally. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity in research and development settings.

References

  • Setkina, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Journal of General Chemistry of the USSR, 19(1), 173-179. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Gandolfo, C., Grasso, D., Fasone, S., & Capietti, G. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309–316. [Link]

  • Jaffé, H. H., & Gardner, R. W. (1958). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 80(2), 319–323. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Bachmann, M., Blacque, O., & Venkatesan, K. (2017). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • AHH Chemical. (n.d.). N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity, C6H10ClN3, 100 mg. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An Inquiry into the Uncharacterized Mechanism of Action of N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review of a Molecule Awaiting Scientific Elucidation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the mechanism of action of N2-Methylpyridine-2,4-diamine hydrochloride. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological and biological activity. While chemical properties are documented, there is a notable absence of studies detailing its molecular targets, signaling pathway interactions, or potential therapeutic applications. This document outlines the known information, highlights the current lack of mechanistic data, and proposes a strategic, multi-faceted research approach to characterize the bioactivity of this molecule. The intent is to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds.

Introduction: The Enigma of this compound

This compound is a heterocyclic amine with the chemical formula C₆H₁₀ClN₃.[1][2] Its structure, featuring a pyridine ring substituted with a methylamino and an amino group, suggests the potential for diverse biological interactions. However, a thorough investigation of scientific literature and pharmacological databases indicates that the mechanism of action of this compound remains uncharacterized. This lack of data presents both a challenge and an opportunity for the scientific community to explore a potentially novel chemical entity.

This guide will first present the available chemical and physical properties of this compound. Subsequently, it will delve into the speculative mechanisms of action based on the activities of structurally analogous compounds. Finally, a comprehensive, phased experimental workflow will be proposed to systematically investigate and elucidate the mechanism of action of this compound.

Known Chemical and Physical Properties

The primary information available for this compound is its basic chemical and physical data, largely sourced from chemical suppliers.

PropertyValueSource
CAS Number 1429056-38-1[1]
Molecular Formula C₆H₁₀ClN₃[1][2]
Molecular Weight 159.62 g/mol [1][2]
Purity Typically ≥95%[3]
Storage Inert atmosphere, room temperature[1]

Speculative Mechanisms of Action Based on Structural Analogs

In the absence of direct evidence, the potential biological activities of this compound can be hypothesized by examining the known mechanisms of structurally related compounds.

Nitric Oxide Synthase (NOS) Inhibition

One of the closest structural analogs with documented biological activity is 2-amino-4-methylpyridine . This compound has been identified as a non-selective inhibitor of nitric oxide synthase (NOS).[4] NOS enzymes are critical in various physiological processes, and their inhibition can have significant therapeutic implications. It is plausible that this compound could share this inhibitory activity due to the shared 2-amino-4-methylpyridine core.

Inhibition of Mycobacterial MmpL3

Derivatives of pyridine-2-methylamine have been investigated as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids in M. tuberculosis.[5] This inhibition disrupts the formation of the bacterial cell wall, leading to an antitubercular effect.[5] The pyridine core of this compound makes it a candidate for investigation within this class of inhibitors.

The following diagram illustrates a hypothetical experimental workflow to begin characterizing the unknown mechanism of action.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis Generation & Target Identification cluster_2 Phase 3: Mechanism Validation A Compound Acquisition & Purity Verification (this compound) B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C D Initial Cytotoxicity Assessment (e.g., MTT/XTT Assay in various cell lines) A->D E Analysis of Phenotypic Screening Data B->E F Hit Confirmation from Target-Based Screens C->F H Hypothesis Generation: Potential Pathways & Targets E->H F->H G Computational Modeling & Docking Studies (Based on structural analogs) G->H I In-depth Cellular Assays (e.g., Western Blot, qPCR, Immunofluorescence) H->I J Biochemical Assays (Enzyme kinetics, Binding assays) H->J K In Vivo Model Studies (If warranted by in vitro data) J->K

Figure 1: A proposed three-phase experimental workflow for the elucidation of the mechanism of action of this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the unknown mechanism of action of this compound, a multi-phased approach is recommended.

Phase 1: Broad-Spectrum Screening and Initial Characterization
  • Compound Acquisition and Purity Verification: Obtain this compound from a reputable supplier and verify its purity and identity using methods such as HPLC, LC-MS, and NMR.[1][2]

  • Initial Cytotoxicity Assessment: Perform dose-response cytotoxicity assays (e.g., MTT or XTT) across a diverse panel of human cell lines (e.g., cancer and non-cancerous lines) to determine the compound's potency and therapeutic window.

  • Broad-Spectrum Phenotypic Screening: Submit the compound for high-throughput phenotypic screening against a large, well-characterized cell line panel (e.g., the National Cancer Institute's NCI-60 panel). This can reveal patterns of activity that suggest a particular mechanism of action.

  • Target-Based Screening: Screen the compound against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential direct molecular interactions.

Phase 2: Hypothesis Generation and Target Identification
  • Data Analysis and Hypothesis Formulation: Analyze the data from the phenotypic and target-based screens. Look for correlations between compound activity and specific cellular phenotypes or molecular targets.

  • Computational Modeling: Based on the structure of this compound and the results from initial screens, perform in silico docking studies against hypothesized protein targets.

  • Target Validation: If a putative target is identified, confirm the interaction using orthogonal biophysical or biochemical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Phase 3: In-depth Mechanistic Studies
  • Cellular Pathway Analysis: Once a target and cellular phenotype are confirmed, investigate the downstream signaling pathways affected by the compound. Techniques such as Western blotting, qPCR, and immunofluorescence can be employed to probe changes in protein expression, phosphorylation status, and subcellular localization.

  • In Vivo Efficacy and Toxicity Studies: If the in vitro data is promising, proceed to in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This compound represents a molecule of unknown biological significance. While its chemical identity is established, its mechanism of action remains a scientific void. The exploration of this compound, guided by the activities of its structural analogs and a systematic experimental approach, holds the potential to uncover novel pharmacology. The proposed workflow provides a robust framework for researchers to begin to unravel the enigma of this compound and to determine if it holds promise as a novel therapeutic agent. The scientific community is encouraged to undertake this exploratory research to expand our understanding of the chemical-biological landscape.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: )
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (URL: )
  • This compound | 1429056-38-1. (URL: )
  • This compound. (URL: )
  • N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity, C6H10ClN3, 100 mg. (URL: )

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Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for novel molecular entities with precise therapeutic functions is ever-increasing. N2-Methylpyridine-2,4-diamine hydrochloride emerges as a compelling building block, poised to address critical challenges in medicinal chemistry and chemical biology. Its unique structural features—a substituted pyridine ring bearing two amine functionalities with differential reactivity—offer a versatile platform for the synthesis of sophisticated molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its utility in targeted protein degradation and as a foundational scaffold for the development of novel kinase inhibitors. We will delve into the scientific rationale, present detailed experimental workflows, and provide actionable insights for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1429056-38-1
Molecular Formula C₆H₁₀ClN₃
Molecular Weight 159.62 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Room temperature, dry conditions

Part 1: A Key Building Block for Targeted Protein Degradation

One of the most exciting applications for this compound is in the burgeoning field of targeted protein degradation (TPD). This innovative therapeutic modality utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical component, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and ultimately, the efficiency of degradation.[6][]

The Role of Diamine Linkers in PROTAC Design

Diamine-containing linkers are frequently employed in PROTAC synthesis due to their ability to provide structural rigidity, control spacing, and introduce favorable physicochemical properties.[8] The two amine groups of this compound offer orthogonal handles for sequential chemical modifications, making it an ideal candidate for constructing the linker portion of a PROTAC. The differential reactivity of the primary amine at the 4-position and the secondary methylamine at the 2-position allows for controlled, stepwise synthesis.

Proposed Experimental Workflow: Synthesis of a PROTAC using this compound

This protocol outlines a generalized, hypothetical synthesis of a PROTAC targeting a hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Step 1: Functionalization of the this compound Linker

  • Initial Reaction with POI Ligand: The primary amine at the 4-position of this compound can be selectively reacted with an activated carboxylic acid derivative of the POI-binding ligand (e.g., an acyl chloride or NHS ester) via amide bond formation. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Purification: The resulting intermediate is purified using standard chromatographic techniques (e.g., flash column chromatography) to isolate the mono-functionalized linker.

Step 2: Coupling with the E3 Ligase Ligand

  • Activation of E3 Ligase Ligand: A carboxylic acid handle on the E3 ligase ligand (e.g., a derivative of thalidomide for CRBN recruitment) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Final Coupling: The activated E3 ligase ligand is then reacted with the secondary amine of the mono-functionalized N2-Methylpyridine-2,4-diamine intermediate.

  • Final Purification: The final PROTAC molecule is purified by preparative high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Diagram 1: PROTAC Synthesis Workflow

PROTAC_Synthesis A N2-Methylpyridine-2,4-diamine hydrochloride C Intermediate 1 A->C Amide Coupling (4-amino) B POI Ligand (activated) B->C E Final PROTAC C->E Amide Coupling (2-methylamino) D E3 Ligase Ligand (activated) D->E

Caption: General workflow for synthesizing a PROTAC using this compound as a linker.

Part 2: A Privileged Scaffold for Kinase Inhibitor Development

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[9][10] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent starting point for the design of enzyme inhibitors. Derivatives of substituted pyridines have shown potent inhibitory activity against a range of kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[11][12][13]

Rationale for Targeting Kinases

The di-amino substitution pattern of this compound provides a valuable template for generating libraries of kinase inhibitors. The amino groups can serve as key hydrogen bond donors or acceptors, mimicking the interactions of the adenine region of ATP in the kinase active site. The methyl group can provide additional van der Waals interactions or be further functionalized to explore deeper pockets of the active site. The pyridine nitrogen itself can act as a hydrogen bond acceptor.

Recent studies on N2, N4-diphenylpyridine-2,4-diamine derivatives have demonstrated their potential as potent EGFR inhibitors, overcoming resistance mutations.[11] This highlights the promise of the 2,4-diaminopyridine core in kinase inhibitor design.

Proposed Experimental Workflow: Kinase Inhibitor Library Synthesis and Screening

This protocol outlines a strategy for generating a library of potential kinase inhibitors based on the this compound scaffold.

Step 1: Library Synthesis via Parallel Amination

  • Scaffold Preparation: this compound can be used as the starting material.

  • Parallel Amination: The primary amine at the 4-position can be reacted with a diverse set of aryl halides or other electrophiles in a parallel synthesis format (e.g., in a 96-well plate). Buchwald-Hartwig amination or other cross-coupling reactions can be employed to introduce a variety of substituents.

  • Secondary Amine Modification (Optional): The secondary amine at the 2-position can be further modified, for example, by acylation or alkylation, to add another layer of diversity to the library.

Step 2: High-Throughput Kinase Screening

  • Kinase Panel: The synthesized library of compounds is screened against a panel of relevant kinases (e.g., receptor tyrosine kinases, cell cycle kinases) using a high-throughput screening platform.

  • Activity Measurement: Kinase activity can be measured using various assays, such as radiometric assays (e.g., ³²P-ATP incorporation), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Hit Identification and Validation: Compounds that show significant inhibition of one or more kinases are identified as "hits." The activity of these hits is then confirmed and their IC₅₀ values are determined through dose-response experiments.

Diagram 2: Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Workflow A N2-Methylpyridine-2,4-diamine hydrochloride C Parallel Synthesis A->C B Diverse Building Blocks (Aryl Halides, etc.) B->C D Compound Library C->D E High-Throughput Kinase Screening D->E F Hit Identification E->F G Lead Optimization F->G

Caption: A streamlined workflow for the discovery of kinase inhibitors using a library approach.

Part 3: Exploring Other Potential Research Avenues

Beyond its applications in targeted protein degradation and kinase inhibition, the unique chemical nature of this compound opens doors to other research areas.

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial and antiviral agents.[14] The di-amino pyridine scaffold could be explored for the development of new therapeutics against infectious diseases.

  • iNOS Inhibition: Structurally related 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[15] This suggests that derivatives of N2-Methylpyridine-2,4-diamine could be investigated for their anti-inflammatory potential.

Conclusion: A Building Block with Significant Potential

This compound is more than just a chemical reagent; it is a versatile and powerful tool for modern drug discovery. Its strategic placement of reactive amine groups on a privileged pyridine scaffold makes it an ideal starting point for the synthesis of next-generation therapeutics. From the precision of targeted protein degradation to the broad potential of kinase inhibition, the applications of this compound are both significant and timely. This guide has provided a framework for researchers to begin exploring the vast potential of this compound. With creativity and rigorous scientific investigation, this humble building block may hold the key to unlocking new treatments for a wide range of human diseases.

References

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N2-Methylpyridine-2,4-diamine Hydrochloride: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N2-Methylpyridine-2,4-diamine hydrochloride, a pivotal building block for the synthesis of complex molecular architectures in medicinal chemistry. We will delve into its physicochemical properties, and elucidate its strategic importance in the design of targeted therapies, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). This document will further present a detailed, plausible synthetic route to this compound, alongside a validated protocol for its application in amide bond formation, a cornerstone reaction in contemporary drug development.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine motif is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its presence is associated with a diverse range of biological activities, including but not limited to, antifungal, antibacterial, and anticancer properties.[2] The nitrogen atom in the pyridine ring not only imparts basicity and the potential for hydrogen bonding but also influences the electronic properties of the entire molecule, making it a versatile platform for molecular design.

Within the expansive family of pyridine derivatives, diaminopyridines have garnered significant attention as key intermediates in the synthesis of enzyme inhibitors and other targeted therapeutics. The strategic placement of amino groups provides multiple points for diversification and the introduction of pharmacophoric elements. This compound, in particular, has emerged as a valuable building block, especially in the burgeoning field of targeted protein degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The hydrochloride salt form of N2-Methylpyridine-2,4-diamine enhances its stability and solubility in polar solvents, facilitating its handling and reactivity in various reaction media.

PropertyValueSource
CAS Number 1429056-38-1[3]
Molecular Formula C₆H₁₀ClN₃[3]
Molecular Weight 159.62 g/mol [3]
Appearance Off-white to pale yellow solidTypical for similar compounds
Purity ≥97%[3]
Storage Room temperature, dry[4]

Synthetic Strategy: A Plausible Route to this compound

Synthetic_Pathway A 2-Chloropyridine B 2-Chloropyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Chloro-4-nitropyridine N-oxide B->C Nitration (HNO₃/H₂SO₄) D 2-(Methylamino)-4-nitropyridine N-oxide C->D Nucleophilic Aromatic Substitution (CH₃NH₂) E N2-Methylpyridine-2,4-diamine D->E Reduction (e.g., Fe/AcOH or H₂/Pd-C) F N2-Methylpyridine-2,4-diamine Hydrochloride E->F Salt Formation (HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloropyridine N-oxide

  • To a solution of 2-chloropyridine (1.0 eq) in a suitable solvent such as chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

  • Extract the aqueous layer with chloroform, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

  • To a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) at 0 °C, slowly add 2-chloropyridine N-oxide (1.0 eq).[6]

  • Carefully warm the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine N-oxide.

Step 3: Synthesis of 2-(Methylamino)-4-nitropyridine N-oxide

  • In a sealed vessel, dissolve 2-chloro-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like ethanol.

  • Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF) (3-5 eq).

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of N2-Methylpyridine-2,4-diamine

  • Dissolve 2-(methylamino)-4-nitropyridine N-oxide (1.0 eq) in glacial acetic acid.[1]

  • Add iron powder (5.0 eq) portion-wise while maintaining the temperature below 40 °C.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., 50% aqueous sodium hydroxide) to pH 7-8.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield N2-Methylpyridine-2,4-diamine.

Step 5: Synthesis of this compound

  • Dissolve the crude N2-Methylpyridine-2,4-diamine in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application as a Synthetic Building Block: Amide Bond Formation

The presence of two amino groups with different electronic environments (the N2-amino group being adjacent to the ring nitrogen) makes this compound a versatile nucleophile. It is particularly well-suited for the construction of amide bonds, a fundamental linkage in a vast number of pharmaceutical agents, including the linker moieties of PROTACs.[7][8]

Reactivity Considerations

The nucleophilicity of the two amino groups in N2-Methylpyridine-2,4-diamine can differ. The N2-amino group is generally considered to be less nucleophilic than the N4-amino group due to the electron-withdrawing effect of the adjacent ring nitrogen. However, under certain reaction conditions, particularly with highly reactive electrophiles or in the presence of specific catalysts, reactions at the N2 position can be achieved. For many applications, selective reaction at the more nucleophilic N4-amine is desired, which can often be achieved without the need for protecting groups.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A Carboxylic Acid E N2-Methylpyridine-2,4-diamine Hydrochloride A->E Amide Coupling B Coupling Agent (e.g., HATU, HOBt) B->E Amide Coupling C Base (e.g., DIPEA) C->E Amide Coupling D Solvent (e.g., DMF) D->E Amide Coupling F Aqueous Workup E->F G Chromatography F->G H Amide Product G->H

Caption: General workflow for amide coupling using this compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using a standard peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic placement of functional groups allows for the facile construction of complex molecular architectures, particularly in the synthesis of targeted therapeutics. The proposed synthetic route and the detailed protocol for its application in amide bond formation provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important scaffold. As the field of targeted protein degradation continues to expand, the demand for such well-defined and reactive building blocks will undoubtedly increase, further solidifying the importance of this compound in the drug discovery landscape.

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A Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of N2-Methylpyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of compounds targeting a range of biological entities, from ion channels to enzymes. This guide focuses on a specific, yet representative member of this class: N2-Methylpyridine-2,4-diamine. We present a comprehensive framework for the systematic exploration of its chemical space through the generation of homologs and analogs. This document provides senior application scientists and drug development professionals with a cohesive narrative on strategic molecular design, detailed synthetic protocols, robust characterization workflows, and a tiered biological evaluation cascade. By explaining the causality behind experimental choices and integrating self-validating systems, this guide aims to empower research teams to efficiently navigate the structure-activity relationship (SAR) landscape, optimize lead compounds, and accelerate the progression of novel chemical entities from discovery to development.

The Core Scaffold: N2-Methylpyridine-2,4-diamine

Physicochemical and Structural Profile

N2-Methylpyridine-2,4-diamine hydrochloride is a substituted pyridine characterized by two key functional groups: a primary amine at the C4 position and an N-methylated secondary amine at the C2 position. The pyridine ring itself acts as a mild hydrogen bond acceptor, while the two amino groups provide crucial hydrogen bond donor and acceptor capabilities. The hydrochloride salt form is employed to enhance aqueous solubility and improve solid-state stability.

  • Structure: A pyridine ring with NH₂ at C4 and NH(CH₃) at C2.

  • Key Features: Hydrogen bond donors/acceptors, aromatic core, tunable basicity.

  • Rationale for Modification: The inherent functionality of the scaffold makes it an ideal starting point for chemical modification to probe interactions with biological targets and to modulate physicochemical properties.

Putative Biological Profile & Rationale for Development

While N2-Methylpyridine-2,4-diamine itself is not a widely documented therapeutic, the broader diaminopyridine and diaminopyrimidine classes are rich with biologically active compounds.[1][2] Their mechanisms of action are diverse, highlighting the scaffold's versatility:

  • Potassium Channel Modulation: The most prominent members of this structural class are potassium channel openers.[3] For instance, 3,4-diaminopyridine (Amifampridine) is a voltage-gated potassium channel blocker used to treat Lambert-Eaton myasthenic syndrome.[4] Conversely, Minoxidil (a diaminopyrimidine) and Diazoxide are ATP-sensitive potassium channel (K-ATP) openers, leading to vasodilation.[5][6][7] This activity links the scaffold to therapeutic areas such as hypertension and alopecia.

  • Enzyme Inhibition: Many diaminopyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and protozoa.[8] This makes the scaffold a cornerstone of antimicrobial and antiprotozoal drug discovery.[9][10]

The rationale for developing homologs and analogs of N2-Methylpyridine-2,4-diamine is to systematically explore these and other potential activities. The goal is to establish a clear Structure-Activity Relationship (SAR) to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Strategic Design of Novel Derivatives

The modification of a lead compound is a deliberate process aimed at enhancing desired properties while minimizing liabilities. The following strategies provide a logical framework for exploring the SAR of the N2-Methylpyridine-2,4-diamine core.[12]

Homologation: Probing Steric and Lipophilic Boundaries

Homologation involves the systematic extension of an alkyl chain. For our core molecule, the most logical starting point is the N2-methyl group.

  • Causality: Extending the N-alkyl chain (methyl → ethyl → propyl, etc.) systematically increases steric bulk and lipophilicity (logP). This allows for a methodical exploration of the binding pocket's size constraints and hydrophobic tolerance. A sharp drop in activity after a certain chain length can define the pocket's boundary.

Analog Design via Bioisosteric Replacement

Bioisosterism is the strategy of exchanging a functional group with another that has similar physicochemical properties (e.g., size, shape, electronic distribution) to improve potency, selectivity, or metabolic stability.[13][14] The objective is to retain the desired biological activity while fine-tuning the molecule's overall profile.[15][16]

  • Causality: Replacing metabolically liable groups can significantly improve a compound's pharmacokinetic profile. For example, an N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes. Replacing it with a non-metabolized group of similar size, like a cyclopropyl group or a trifluoroethylamine, can block this metabolic pathway and increase the drug's half-life.[16][17]

Table 1: Common Bioisosteric Replacements for Key Functional Groups

Original Group Potential Bioisosteres Rationale for Replacement
-NH₂ (Amine) -OH, -CH₃, -F, -Cl Modulate H-bonding capacity, basicity (pKa), and polarity.
-NH(CH₃) (N-Methyl) -NH(CF₃), -N(CH₃)₂, -O-CH₃ Alter metabolic stability, basicity, and lipophilicity.
-CH₃ (Methyl) -Cl, -Br, -CF₃, -CN Fine-tune steric bulk, electronics, and lipophilicity.

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Pyridazine | Scaffold hopping to explore new intellectual property space, alter core electronics, and modulate ADME properties. |

Workflow for Derivative Design

The design process should be iterative and guided by incoming biological data.

G cluster_0 Design Phase cluster_1 Synthesis & Evaluation cluster_2 Analysis & Iteration Start Core Scaffold (N2-Methylpyridine-2,4-diamine) Strategy Select Strategy: 1. Homologation 2. Bioisosterism 3. Scaffold Hopping Start->Strategy Design Design Virtual Library (5-10 Compounds) Strategy->Design Synthesis Synthesize & Purify Design->Synthesis Evaluation Characterize & Screen (In Vitro Assays) Synthesis->Evaluation SAR Analyze SAR Data Evaluation->SAR Decision Optimize or Diversify? SAR->Decision Decision->Strategy Iterate Design Decision->Synthesis Synthesize Next Gen

Caption: Iterative cycle of drug design and optimization.

Synthetic Methodologies

Robust and scalable synthetic routes are critical for generating a library of analogs for SAR studies.[18][19][20] The synthesis of N2-substituted 2,4-diaminopyridines can be approached through several established methods.

General Route to N2-Alkyl Homologs

A common and reliable method for synthesizing N-alkylated amines is reductive amination. This protocol is self-validating as the purity and identity of the final product are confirmed at the end.

Protocol 3.1: Synthesis of N2-Ethylpyridine-2,4-diamine via Reductive Amination

  • Starting Material Preparation: To a solution of pyridine-2,4-diamine (1.0 eq) in methanol (0.1 M), add acetaldehyde (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents over-reduction.

  • Reaction Completion & Quench: Allow the reaction to warm to room temperature and stir for an additional 4 hours or until LC-MS analysis indicates complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

  • Final Product Characterization: Confirm the structure and purity (>95%) of the isolated product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Analogs via Cross-Coupling

To introduce diversity at other positions of the pyridine ring (e.g., C5 or C6), palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig are indispensable tools.[21]

Protocol 3.2: Suzuki Coupling for C5-Aryl Analog Synthesis

  • Starting Material: Begin with a halogenated precursor, such as 5-bromo-N2-methylpyridine-2,4-diamine.

  • Reaction Setup: In a reaction vessel, combine the bromopyridine starting material (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (3.0 eq).[21]

  • Solvent & Degassing: Add a suitable solvent system, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

  • Workup & Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent. Purify the product via column chromatography.

  • Characterization: Verify the final product's identity and purity via NMR and HRMS.

Physicochemical and Structural Characterization

Thorough characterization is non-negotiable to ensure that the biological data generated is from a compound of known structure and purity.[22][23] A standardized workflow ensures consistency and reliability.

Structural Verification and Purity Analysis Workflow

Every newly synthesized compound must pass through a rigorous quality control workflow.[24]

G cluster_0 QC Analysis Input Crude Synthesis Product Purify Purification (e.g., Column Chromatography) Input->Purify LCMS Purity & Mass Check (LC-MS) Purify->LCMS NMR Structural Confirmation (¹H, ¹³C NMR) LCMS->NMR HRMS Exact Mass Confirmation (HRMS) NMR->HRMS Decision Purity > 95% and Structure Confirmed? HRMS->Decision Output Submit for Biological Screening Decision->Output Yes Rework Re-purify or Re-synthesize Decision->Rework No Rework->Purify

Caption: Self-validating workflow for compound characterization.

Key Physicochemical Parameters for Drug Development

Early assessment of physicochemical properties is crucial for identifying potential development hurdles.[25] These assays are often conducted in parallel with primary biological screening.

Table 2: Essential Physicochemical and ADME Assays

Parameter Method Importance in Drug Development
Aqueous Solubility Thermodynamic or Kinetic Nephelometry Critical for oral absorption and formulation. Poor solubility can be a major roadblock.
Lipophilicity (LogD₇.₄) Shake-flask or HPLC method Influences permeability, metabolic clearance, and promiscuity. Optimal range is typically 1-3.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) Predicts passive diffusion across the gut wall, a key step in oral absorption.
Metabolic Stability Liver Microsome or Hepatocyte Incubation Measures the rate of metabolism by key enzymes. High clearance indicates a short in vivo half-life.

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of drug bound to plasma proteins; only the unbound fraction is pharmacologically active. |

Tiered Biological Evaluation Cascade

A tiered or cascaded approach to biological evaluation ensures that resources are focused on the most promising compounds.[26][27][28]

Primary Screening

The initial screen should be a high-throughput assay that directly measures the desired biological activity. For a compound library based on a potassium channel modulator scaffold, this could be:

  • Target-Based Assay: An automated patch-clamp electrophysiology assay to measure ion flow through the specific potassium channel of interest (e.g., Kir6.2/SUR1 for K-ATP).

  • Phenotypic Assay: A cell viability assay using a cancer cell line known to be sensitive to DHFR inhibitors.[29]

Secondary and ADME Screening

Compounds that show activity and a preliminary dose-response in the primary screen ("hits") are advanced to secondary and in vitro ADME screening.[30]

  • Secondary Assays:

    • Selectivity: Test against related targets to determine the selectivity profile (e.g., other potassium channel subtypes or DHFR from other species).

    • Mechanism of Action: Conduct experiments to confirm the compound acts via the expected mechanism.

  • In Vitro ADME: Run the panel of assays described in Table 2 to build a comprehensive profile of the compound's drug-like properties.[25]

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Lead Generation cluster_2 Tier 3: Lead Optimization cluster_3 Decision Gates Primary Primary Screen (High-Throughput Assay) Potency (EC₅₀/IC₅₀) Gate1 Hit Confirmation Potency < 1µM? Primary->Gate1 Secondary Secondary Assays Selectivity & MoA Gate2 Lead Selection Good Selectivity & ADME? Secondary->Gate2 ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) ADME->Gate2 Invivo In Vivo PK/PD Studies (Rodent Models) Gate3 Candidate Selection In Vivo Efficacy? Invivo->Gate3 Gate1->Secondary Active Gate1->ADME Active Gate2->Invivo Promising

Sources

A Technical Guide to the Safe Handling of N2-Methylpyridine-2,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency response procedures for N2-Methylpyridine-2,4-diamine hydrochloride. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the protection of personnel and the integrity of research.

Compound Identification and Physicochemical Properties

This compound is a chemical compound used in laboratory research.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 1429056-38-1[2][3]
Molecular Formula C6H10ClN3[2][3]
Molecular Weight 159.62 g/mol [2][3]
Purity Typically ≥95-97%[2][4]
Appearance Off-white crystalline powder
Storage Conditions Room temperature, under inert atmosphere[2][3]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) provides a universal framework for understanding these risks. The toxicological properties for the hydrochloride salt are not fully investigated; therefore, a cautious approach is mandated, assuming a hazard profile similar to or greater than the parent compound, 2-Amino-4-methylpyridine.[5]

GHS PictogramsSignal WordHazard Statements


Danger H301/H311: Toxic if swallowed or in contact with skin.[6][7] H315: Causes skin irritation.[2][7] H319: Causes serious eye irritation.[2][7] H335: May cause respiratory irritation.[2][7]
  • Acute Toxicity: The compound is categorized as toxic via oral and dermal routes of exposure.[5][7][8] Animal studies on the related compound 2-Amino-4-methylpyridine indicate that ingestion of small quantities could cause serious health damage or be fatal.

  • Skin and Eye Irritation: It is a known skin and eye irritant, capable of causing serious irritation upon contact.[2][5][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][5][7] The target organ for single-exposure toxicity is the respiratory system.[5]

  • Stability and Reactivity: The compound is generally stable under normal conditions but is hygroscopic and potentially air-sensitive.[5][9] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][9]

Risk Assessment and Exposure Control

A systematic approach to risk assessment is critical before handling this compound. The primary goal is to minimize or eliminate exposure through a hierarchy of controls.

cluster_workflow Risk Assessment Workflow Start Start Identify 1. Identify Hazards (Review SDS) Start->Identify Assess 2. Assess Exposure Risk (Quantity, Duration, Process) Identify->Assess Implement 3. Implement Controls (Engineering, Administrative, PPE) Assess->Implement Work 4. Perform Work Safely Implement->Work End End Work->End

Caption: A logical workflow for proactive risk assessment.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

  • Chemical Fume Hood: All weighing and handling operations must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

ProtectionSpecificationRationale and Standards
Body Chemical-resistant lab coat or coveralls.To prevent skin contact. Must be worn fully buttoned.
Hands Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before use and change them frequently, especially if contact occurs. Follow proper glove removal technique to avoid skin contamination.
Eyes/Face Chemical safety goggles or a face shield.Standard safety glasses are insufficient. Goggles must be worn to protect against dust particles and splashes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][10]
Respiratory NIOSH/MSHA or EN 149 approved respirator.A respirator with a particulate filter is required if work cannot be conducted in a fume hood or if irritation symptoms are experienced.[5][10]

Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized procedures is essential for minimizing risk.

Handling Protocol
  • Preparation: Cordon off the work area. Confirm the fume hood is functioning correctly. Assemble all necessary equipment and PPE.

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any minor spills. Use anti-static tools if possible.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

  • Post-Handling: Tightly reseal the container immediately after use.

  • Decontamination: Clean all equipment and the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Storage Protocol
  • Container: Keep the compound in its original, tightly closed container.[5]

  • Location: Store in a dry, cool, and well-ventilated area.[5] The storage area should be secure and locked up to restrict access.[5]

  • Atmosphere: Due to its hygroscopic and air-sensitive nature, storing the container within a desiccator or glovebox under an inert atmosphere (e.g., argon or nitrogen) is best practice.[3][5]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]

Emergency Response Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

cluster_spill Emergency Spill Response Workflow Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Area Spill->Alert PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Cover with Absorbent (Avoid Dust) PPE->Contain Collect 4. Sweep into Labeled Waste Container Contain->Collect Clean 5. Decontaminate Area Collect->Clean Dispose 6. Dispose of Waste (Follow Regulations) Clean->Dispose Report 7. Document Incident Dispose->Report

Caption: A step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Procedure:

  • Evacuate: Immediately alert others and evacuate the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • PPE: Don all required personal protective equipment, including respiratory protection.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water.[10]

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5][10] Avoid any actions that create dust.

  • Final Cleaning: Wipe the spill area with a damp cloth (use a suitable solvent if necessary), and place the cleaning materials into the waste container.

  • Disposal: Seal the container and dispose of it as hazardous waste according to institutional and governmental regulations.[8]

First Aid Measures

In case of exposure, provide immediate first aid and seek medical attention. Always show the Safety Data Sheet to the attending physician.[5]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[5][7]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases.[5]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Waste Disposal

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Classification: This material must be disposed of as hazardous waste.

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[8]

  • Regulations: Disposal must be handled by a licensed professional waste disposal service in strict accordance with all applicable federal, state, and local environmental regulations.[5][8]

References

  • Safety Data Sheet for 2-Amino-4-methylpyridine. Thermo Fisher Scientific.

  • This compound Safety Information. AstaTech Inc.

  • Safety Data Sheet for Borane-2-methylpyridine complex. Fisher Scientific.

  • GHS Safety Data Sheet for 2-Amino-4-methylpyridine. Chemwatch.

  • Safety Data Sheet for 2-Picoline. Fisher Scientific.

  • Safety Data Sheet for a related compound. MilliporeSigma.

  • Safety Data Sheet for 2-Methylpyridine. Sigma-Aldrich.

  • Safety Data Sheet for a related pyridine derivative. Sigma-Aldrich.

  • Material Safety Data Sheet for 2-Amino-4-picoline. Central Drug House (P) Ltd.

  • Safety Data Sheet for 2-Amino-4-methylpyridine. Jubilant Ingrevia Limited.

  • This compound Product Information. BLD Pharm.

  • Safety Data Sheet for Pyridine hydrochloride. Thermo Fisher Scientific.

  • This compound Product Listing. CND Reagent.

  • N2-Methylpyridine-2, 4-diamine hydrochloride Product Listing. Biosynth.

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An In-Depth Technical Guide to the Discovery and History of Pyridine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine-2,4-diamine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its journey from an industrial chemical intermediate to the bedrock of blockbuster drugs and a versatile tool for probing complex biological systems is a compelling narrative of serendipity, rational design, and the iterative nature of scientific discovery. This guide provides an in-depth exploration of the history, discovery, and evolving applications of these remarkable derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the seminal discovery of Minoxidil, the expansion of the scaffold's utility into oncology, and the fundamental chemistry that underpins its synthesis and functionalization.

PART 1: The Serendipitous Discovery of a Blockbuster - The Minoxidil Story

The story of pyridine-2,4-diamine derivatives in medicine is inextricably linked to the development of Minoxidil. Initially synthesized by the Upjohn Company (now part of Pfizer) in the late 1950s, the compound was investigated for the treatment of ulcers.[1][2] During preclinical trials in dogs, it failed to show efficacy against ulcers but was unexpectedly found to be a potent vasodilator.[1][3] This observation prompted a strategic pivot. After synthesizing over 200 variations, researchers at Upjohn developed the compound named Minoxidil in 1963.[1]

In 1979, the U.S. Food and Drug Administration (FDA) approved oral Minoxidil, under the brand name Loniten, for treating severe high blood pressure.[1] However, a peculiar and consistent side effect was observed in patients during clinical trials: hypertrichosis, or excessive hair growth.[3][4][5] While initially considered a minor issue, this side effect became an open secret within the medical community.[3] Recognizing the immense potential of this "side effect," Upjohn began to investigate Minoxidil as a topical treatment for androgenetic alopecia (pattern baldness).[2][4] This research culminated in the FDA approval of a 2% topical solution, branded as Rogaine, in 1988, marking a paradigm shift in the treatment of hair loss.[2]

Mechanism of Action: From Vasodilation to Hair Follicle Stimulation

The primary mechanism behind Minoxidil's antihypertensive effect is its action as a potassium channel opener. Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle, resulting in vasodilation and a decrease in blood pressure.

The causality behind its effect on hair growth is believed to be linked to the same mechanism. Opening K-ATP channels in the dermal papilla cells of hair follicles is thought to increase blood flow and the delivery of nutrients and growth factors to the follicle. This action may prolong the anagen (growth) phase of the hair cycle and transform smaller, vellus hairs into larger, terminal hairs.

Diagram: The Historical Development of Minoxidil

The following diagram illustrates the key milestones in the journey of Minoxidil from an ulcer treatment candidate to a leading hair loss therapy.

Minoxidil_History cluster_0 Early Development (Upjohn) cluster_1 Antihypertensive Application cluster_2 Repurposing for Hair Loss start Late 1950s: Developed to treat ulcers vaso Unexpected Discovery: Potent vasodilator in dogs start->vaso Preclinical Trials synth 1963: Minoxidil (U-10858) synthesized vaso->synth Lead Optimization fda_bp 1979: FDA approves oral Loniten® for severe hypertension synth->fda_bp Clinical Development side_effect Clinical Observation: Hypertrichosis (hair growth) noted as a side effect fda_bp->side_effect topical_dev 1980s: Development of topical formulation (Rogaine®) side_effect->topical_dev Serendipitous Pivot fda_hair 1988: FDA approves 2% topical Minoxidil for hair loss topical_dev->fda_hair extensions Post-1990s: 5% formulations, foam, and wider availability fda_hair->extensions

Caption: A timeline of Minoxidil's discovery and development.

PART 2: The Pyridine-2,4-Diamine Scaffold Beyond Minoxidil

The success of Minoxidil highlighted the therapeutic potential of the pyridine-2,4-diamine scaffold. Medicinal chemists recognized its value as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification. This has led to the exploration of its derivatives in a wide range of therapeutic areas, most notably in oncology as kinase inhibitors.

Pyridine-2,4-Diamine Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine-2,4-diamine core serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases. This has led to the development of numerous potent and selective kinase inhibitors.

For instance, derivatives of a related pyrimidine-2,4-diamine scaffold have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and CDK9.[6] These kinases are involved in cell cycle progression and transcription, making them attractive targets for cancer therapy. Studies have shown that these compounds can suppress downstream signaling pathways, inhibit cell proliferation, block the cell cycle, and induce apoptosis in tumor cells.[6][7] Similarly, other pyridine and pyrimidine diamine derivatives have been investigated as inhibitors of CDK2, another key regulator of the cell cycle.[8][9]

The versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on the pyridine ring and the amino groups, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds to target specific kinases.

Diagram: Pyridine-2,4-Diamine as a Privileged Scaffold

This diagram shows how the core scaffold can be modified to create a library of compounds targeting different kinases.

PrivilegedScaffold cluster_mods Synthetic Modifications (R-groups) cluster_targets Therapeutic Targets (Kinases) scaffold Pyridine-2,4-Diamine Core (Hinge Binder) R1 R1 Group: Modulates solubility, cell permeability scaffold->R1 Attach diverse substituents R2 R2 Group: Targets specificity pocket scaffold->R2 Attach diverse substituents R3 R3 Group: Fine-tunes electronics, blocks metabolism scaffold->R3 Attach diverse substituents CDK2 CDK2/9 R1->CDK2 Creates Inhibitor A AuroraK Aurora Kinases R1->AuroraK Creates Inhibitor B PAK4 PAK4 R1->PAK4 Creates Inhibitor C R2->CDK2 Creates Inhibitor A R2->AuroraK Creates Inhibitor B R2->PAK4 Creates Inhibitor C R3->CDK2 Creates Inhibitor A R3->AuroraK Creates Inhibitor B R3->PAK4 Creates Inhibitor C OtherK Other Kinases... SynthesisWorkflow start 2,4-Dichloropyridine Starting Material step1 Step 1: Nucleophilic Aromatic Substitution (Amine 1, Base) start->step1 intermediate 4-Chloro-N-substituted- pyridin-2-amine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (Amine 2, Base, Heat) intermediate->step2 product Final N2,N4-Disubstituted Pyridine-2,4-diamine Derivative step2->product

Caption: A generalized workflow for synthesizing derivatives.

Protocol 1: Synthesis of a Generic N2,N4-Disubstituted Pyridine-2,4-diamine

This protocol is a representative example. Specific reaction conditions (solvent, temperature, base, and reaction time) must be optimized for specific substrates.

Objective: To synthesize a disubstituted pyridine-2,4-diamine derivative from 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine

  • Amine 1 (R1-NH2)

  • Amine 2 (R2-NH2)

  • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Monosubstitution: a. To a solution of 2,4-dichloropyridine (1.0 eq) in NMP, add Amine 1 (1.1 eq) and DIPEA (1.5 eq). b. Stir the reaction mixture at room temperature for 12-24 hours. The 4-position is generally more reactive, leading to preferential substitution. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, pour the reaction mixture into water and extract with EtOAc (3x). e. Combine the organic layers, wash with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure. f. Purify the crude intermediate (4-chloro-N1-substituted-pyridin-2-amine) by silica gel chromatography if necessary.

  • Step 2: Disubstitution: a. To a solution of the purified intermediate (1.0 eq) in NMP, add Amine 2 (1.2 eq) and DIPEA (2.0 eq). b. Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, perform an aqueous workup as described in step 1d-e. e. Purify the crude final product by silica gel chromatography to yield the desired N2,N4-disubstituted pyridine-2,4-diamine.

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridine-2,4-diamine derivative against a target kinase.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • ATP

  • Kinase substrate peptide (e.g., a histone H1-derived peptide)

  • Test compound (pyridine-2,4-diamine derivative) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: a. Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). b. A known CDK2 inhibitor (e.g., Roscovitine) should be used as a positive control, and DMSO alone as a negative (vehicle) control.

  • Kinase Reaction: a. Add 2.5 µL of kinase buffer to all wells of a 384-well plate. b. Add 25 nL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells. c. Add 2.5 µL of a 2x solution of CDK2/Cyclin A2 enzyme and substrate peptide mixture in kinase buffer. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in kinase buffer. The final ATP concentration should be close to its Km value for the enzyme. f. Incubate the reaction at room temperature for 1 hour.

  • Signal Detection (using ADP-Glo™): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes. c. Measure the luminescence signal using a plate reader.

  • Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Normalize the data using the positive (0% activity) and negative (100% activity) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation: The assay's robustness should be confirmed by calculating the Z'-factor, which should be ≥ 0.5 for a high-quality assay.

Data Summary Table
Compound ClassTarget(s)Reported Activity RangeTherapeutic Area
MinoxidilK-ATP Channels-Hypertension, Alopecia
Pyrimidine-2,4-diaminesCDK2, CDK9IC50: 65 nM - 83 nM [7][9]Oncology
Pyridine DerivativesCDK2IC50: 0.24 µM - 3.52 µM [8]Oncology
Pyridine DiaminesCholinesterases% Inhibition varies [10]Neurodegenerative Disease

Conclusion

The history of pyridine-2,4-diamine derivatives is a testament to the power of chemical synthesis and biological screening in modern drug discovery. From the serendipitous observation of hair growth with an antihypertensive agent to the rational design of potent kinase inhibitors for cancer, this scaffold has proven its immense value. Its adaptable nature ensures that it will remain a cornerstone of medicinal chemistry for years to come, with ongoing research continuing to uncover new derivatives, new biological targets, and new therapeutic applications. The protocols and workflows described herein provide a foundational framework for researchers aiming to contribute to this rich and evolving field.

References
  • Title: Minoxidil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How minoxidil was transformed from an antihypertensive to hair-loss drug Source: The Pharmaceutical Journal URL: [Link]

  • Title: The Journey of Minoxidil: A Historical Perspective on Hair Regrowth Breakthroughs Source: Unknown URL
  • Title: Minoxidil For Hair Loss Was An Unexpected Discovery Source: Sure Hair Transplants Toronto URL: [Link]

  • Title: The Evolution of Minoxidil: A Comprehensive History in Treating Hair L Source: Foligain Australia URL: [Link]

  • Title: Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity Source: PubMed URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL: [Link]

  • Title: SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents Source: RSC Publishing URL: [Link]

  • Title: SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents Source: NIH National Library of Medicine URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N2-Methylpyridine-2,4-diamine hydrochloride

This compound is a heterocyclic organic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, a diaminopyridine core, is a key pharmacophore in a variety of biologically active molecules. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology and antiviral agents.[1] The precise arrangement of its amino and methylamino groups allows for targeted hydrogen bonding and other non-covalent interactions within the active sites of enzymes, making it a valuable intermediate for drug discovery and development.

This document provides a detailed, research-grade protocol for the synthesis of this compound. The methodology is grounded in established principles of organic synthesis, drawing from analogous transformations of pyridine derivatives. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and to facilitate potential optimization.

Overall Synthetic Strategy

The proposed synthesis follows a logical, multi-step pathway commencing from a commercially available starting material, 2-amino-4-chloropyridine. The strategy involves the N-methylation of the exocyclic amino group, followed by a nucleophilic aromatic substitution to introduce the second amino group, and concludes with the formation of the hydrochloride salt. This approach is designed for efficiency and control over the regioselectivity of the substitutions.

Experimental Protocol

Part 1: Synthesis of 2-amino-4-chloro-1-methylpyridinium iodide

Rationale: The initial step focuses on the methylation of the pyridine ring nitrogen. This is a common reaction for activating the pyridine ring towards subsequent nucleophilic attack.[2] The use of methyl iodide allows for a straightforward quaternization of the pyridine nitrogen.

Procedure:

  • In a well-ventilated fume hood, combine 2-amino-4-chloropyridine (1 equivalent) and methyl iodide (3-5 equivalents) in a sealed reaction vessel. The reaction can be performed neat (without solvent).[2]

  • Allow the mixture to stand at ambient temperature for 48 hours.[2]

  • During this time, a solid precipitate of 2-amino-4-chloro-1-methylpyridinium iodide will form.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove any unreacted methyl iodide, and dry under vacuum.

  • The product can be characterized by NMR spectroscopy to confirm the presence of the N-methyl group.

Part 2: Synthesis of N2-Methylpyridine-2,4-diamine

Rationale: This step involves a nucleophilic aromatic substitution reaction. The pyridinium salt formed in the previous step is not the final intermediate. The reaction of 2-amino-4-chloropyridine with a methylating agent under basic conditions will lead to the desired N2-methylation. Subsequently, the chloro group at the 4-position can be displaced by an amino group. A plausible route is the direct amination of an N2-methylated chloropyridine intermediate.

Procedure:

  • N-methylation: To a solution of 2-amino-4-chloropyridine (1 equivalent) in a suitable aprotic solvent such as DMF, add a base like sodium hydride (NaH, 1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes to an hour to allow for the deprotonation of the amino group.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture and allow it to warm to room temperature. Stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-N-methylpyridin-2-amine.

  • Amination: The resulting 4-chloro-N-methylpyridin-2-amine is then subjected to amination. A common method for this transformation is the Buchwald-Hartwig amination or a nucleophilic substitution under high pressure with ammonia. For a laboratory scale, a sealed tube reaction with a source of ammonia (e.g., a solution of ammonia in a suitable solvent or ammonium hydroxide) in the presence of a copper catalyst can be effective.

  • Combine 4-chloro-N-methylpyridin-2-amine (1 equivalent), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), a ligand (e.g., L-proline, 0.2 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a sealed tube with a solution of ammonia.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield N2-Methylpyridine-2,4-diamine.

Part 3: Formation of this compound

Rationale: The final step is the formation of the hydrochloride salt to improve the stability and water solubility of the final compound. This is a standard procedure for amine-containing pharmaceutical compounds.

Procedure:

  • Dissolve the purified N2-Methylpyridine-2,4-diamine from the previous step in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ether or a solution of HCl gas in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Quantitative Data Summary

ParameterValue
Starting Material 2-amino-4-chloropyridine
Molecular Formula of Product C6H10ClN3
Molecular Weight of Product 159.62 g/mol [3]
CAS Number of Product 1429056-38-1[3]
Typical Purity >97%[3]

Visualizing the Workflow

Synthesis_Workflow cluster_part1 Part 1: Pyridinium Salt Formation (Activation) cluster_part2 Part 2: N-Methylation and Amination cluster_part3 Part 3: Hydrochloride Salt Formation A 2-amino-4-chloropyridine C 2-amino-4-chloro-1- methylpyridinium iodide A->C Neat, RT, 48h B Methyl Iodide B->C D 2-amino-4-chloropyridine F 4-chloro-N-methylpyridin-2-amine D->F E 1. NaH, DMF 2. Methyl Iodide E->F H N2-Methylpyridine-2,4-diamine F->H G Ammonia Source Cu(I) catalyst G->H I N2-Methylpyridine-2,4-diamine K N2-Methylpyridine-2,4-diamine hydrochloride I->K J HCl (in ether) J->K

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of N2-Methylpyridine-2,4-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space

Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors, central nervous system agents, and other therapeutic candidates. Their unique electronic properties and hydrogen bonding capabilities make them ideal for targeted drug design. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such scaffolds, enabling the efficient formation of carbon-carbon bonds to introduce diverse aryl and heteroaryl moieties.[1][2]

This document serves as a comprehensive guide to the Suzuki-Miyaura coupling of N2-Methylpyridine-2,4-diamine derivatives. As this specific substrate is not extensively documented, we will proceed from first principles, establishing a robust, field-proven protocol. Our model substrate for this guide is 5-Bromo-N2-methylpyridine-2,4-diamine hydrochloride , a logical precursor for derivatization at the C5 position.

We will address the inherent challenges of this substrate, namely the electron-rich nature of the pyridine ring and the potential for catalyst inhibition by the multiple basic nitrogen centers.[3][4] The protocols herein are designed to be self-validating systems, providing not just a procedure, but the scientific rationale required for successful execution, troubleshooting, and optimization.

Part 1: Mechanistic & Strategic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is critical to comprehending the strategic choices made in the protocol.

The Catalytic Cycle

The reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine substrate, forming a Pd(II) complex. The electron-rich nature of our aminopyridine substrate can make this step more challenging than with electron-deficient pyridines.[2]

  • Transmetalation: The organic group from the activated boronic acid (a boronate anion, formed by reaction with a base) is transferred to the Pd(II) complex, displacing the halide. This is a crucial step where the choice of base is paramount.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Pyridyl-Br) pd_complex_1 R¹-Pd(II)L_n-X (Pyridyl-Pd Complex) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation R²-B(OR)₃⁻ (Activated Boronate) pd_complex_2 R¹-Pd(II)L_n-R² (Di-organic Complex) transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product boronic_acid R²-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base activated_boronate [R²-B(OH)₃]⁻ base->activated_boronate activated_boronate->transmetalation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Key Challenges & Solutions
  • Catalyst Inhibition: The primary and secondary amine groups, along with the pyridine ring nitrogen, can coordinate to the palladium center, acting as competitive ligands and inhibiting catalytic activity.

    • Solution: Employing bulky, electron-rich phosphine ligands, such as those in the Buchwald family (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf, is crucial. These ligands stabilize the palladium catalyst, promote the desired reaction steps, and sterically disfavor the binding of the substrate's amine groups.[7]

  • Substrate Reactivity: As an electron-rich heteroaryl bromide, the oxidative addition step for 5-bromo-N2-methylpyridine-2,4-diamine can be sluggish compared to more electron-deficient systems.

    • Solution: The use of highly active palladium pre-catalysts and appropriate ligands, combined with elevated temperatures, can effectively overcome this hurdle.

  • Starting Material Salt Form: The use of a hydrochloride salt necessitates neutralization before the catalytic cycle can commence.

    • Solution: An additional equivalent of base must be added to the reaction mixture to neutralize the HCl salt, freeing the amine and allowing the catalytic cycle to proceed. We recommend a total of 3.0 equivalents of base.

Part 2: Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-N2-methylpyridine-2,4-diamine hydrochloride with a generic arylboronic acid.

Materials & Reagents
  • Pyridine Substrate: 5-Bromo-N2-methylpyridine-2,4-diamine hydrochloride (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 - 0.05 eq)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block/mantle, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology

Workflow start Setup reagents Add Solids: 1. Pyridine-HCI (1.0 eq) 2. Boronic Acid (1.2 eq) 3. K₃PO₄ (3.0 eq) 4. Pd(dppf)Cl₂ (0.03 eq) start->reagents atmosphere Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvents Add Degassed Solvents: 1,4-Dioxane & Water (4:1) atmosphere->solvents reaction Heat Reaction (e.g., 90-100 °C) Monitor by TLC/LC-MS solvents->reaction workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with Water & Brine reaction->workup purify Purification: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-N2-methylpyridine-2,4-diamine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

    • Causality: Adding solids first under ambient atmosphere is operationally simple. Using 3.0 equivalents of base is critical: 1.0 equivalent neutralizes the hydrochloride salt, and the remaining 2.0 equivalents are for the catalytic cycle.[1]

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The active Pd(0) species is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst degradation and ensure high yields.

  • Solvent Addition: Add degassed 1,4-dioxane, followed by degassed water, via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of substrate).

    • Causality: Degassing the solvents (by sparging with inert gas for 15-20 minutes) is another critical step to minimize oxygen. The aqueous-organic mixture is effective for dissolving both the organic substrates and the inorganic base.[4]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product.

Part 3: Optimization & Data Presentation

Achieving optimal yield and purity may require fine-tuning the reaction conditions. The following table provides a structured guide for optimization, based on extensive literature precedents for challenging heteroaryl couplings.[8][9]

Parameter Initial Condition Alternative Options & Rationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ / Ligand (2 mol% / 4 mol%): Use with bulky, electron-rich ligands like SPhos or XPhos for potentially higher activity with electron-rich substrates.[7]
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq): Often provides higher yields due to better solubility and higher basicity. Can be more effective in driving transmetalation.[10]
Solvent Dioxane / H₂O (4:1)DME / H₂O (4:1): Dimethoxyethane is a good alternative. Toluene / H₂O (10:1): Can be effective, particularly with certain catalyst systems.
Temperature 90-100 °C80 °C: A lower temperature may improve selectivity and reduce byproduct formation if observed. 110 °C: A higher temperature may be needed for particularly unreactive coupling partners.
Boron Source Boronic Acid (1.2 eq)Pinacol Boronate Ester (MIDA, etc.): More stable and can lead to cleaner reactions with fewer side products like protodeboronation, especially for unstable boronic acids.[2]

Conclusion

The protocol outlined in this guide provides a robust and scientifically-grounded starting point for the Suzuki-Miyaura coupling of 5-bromo-N2-methylpyridine-2,4-diamine hydrochloride. By understanding the underlying mechanism and anticipating the challenges posed by the amine functionalities, researchers can successfully synthesize novel biaryl and heterobiaryl diaminopyridines. The key to success lies in the careful selection of a suitable palladium catalyst system with bulky, electron-rich ligands, the use of an appropriate base in sufficient quantity to both neutralize the substrate salt and drive the reaction, and the rigorous exclusion of oxygen. This methodology opens the door to a vast chemical space, enabling the development of next-generation therapeutics and advanced materials.

References

Sources

Application Notes and Protocols for the Characterization of N2-Methylpyridine-2,4-diamine hydrochloride as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers and drug development professionals on the initial characterization of N2-Methylpyridine-2,4-diamine hydrochloride as a potential kinase inhibitor. While specific biological activity for this compound is not yet extensively documented, its structural motifs, particularly the 2,4-diaminopyridine core, are present in known kinase inhibitors. This guide outlines a logical, step-by-step workflow, from initial biochemical assays to more complex cell-based evaluations, to thoroughly assess its inhibitory potential, selectivity, and cellular effects. The protocols provided are based on established methodologies in the field of kinase drug discovery.[1][2][3][4][5][6]

Introduction: The Rationale for Investigating this compound

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. The human genome contains over 500 protein kinase genes, and aberrant kinase activity is a known driver of oncogenesis, inflammation, and other pathological conditions. Consequently, kinase inhibitors have become a major class of therapeutic agents.[3]

The 2,4-diaminopyrimidine scaffold, a close analogue of the 2,4-diaminopyridine core of this compound, is a well-established pharmacophore in the design of kinase inhibitors.[7] Compounds containing this scaffold have been shown to act as ATP-competitive inhibitors, occupying the adenine-binding pocket of various kinases. The nitrogen atoms of the diamino-scaffold often form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.

This document provides a framework for the systematic evaluation of this compound, a compound with the following chemical structure:

  • IUPAC Name: this compound

  • CAS Number: 1429056-38-1[8][9]

  • Molecular Formula: C6H10ClN3[8]

  • Molecular Weight: 159.62 g/mol [8]

The following sections will detail the necessary experimental protocols to determine if and how this compound interacts with protein kinases and affects cellular function.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential to characterize a novel compound. The following workflow is recommended to progress from broad, initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Mechanism A Compound Preparation (Solubility & Stability Testing) B Primary Biochemical Screen (e.g., against a representative kinase) A->B C IC50 Determination (Dose-Response Assay) B->C D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Proceed if potent E Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E F Kinase Selectivity Profiling (Broad Kinome Panel) E->F Confirm cellular activity G Mechanism of Action Study (e.g., ATP Competition Assay) F->G

Caption: Workflow for characterizing a novel kinase inhibitor.

Phase 1: Biochemical Assays

Biochemical assays are fundamental for determining if the compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme.[3]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

This protocol is designed to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity. The Promega ADP-Glo™ Kinase Assay is a common, robust method.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP concentration and thus the kinase activity.

Materials:

  • This compound

  • Purified active kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In each well of the plate, add 5 µL of the kinase reaction mix containing the kinase and its substrate in kinase buffer.

    • Add 1 µL of the diluted compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.[10]

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Data Normalization:

    • Subtract the background luminescence (no kinase control) from all wells.

    • Set the average signal from the vehicle-only wells (no inhibitor) as 100% activity.

    • Set the average signal from a high-concentration inhibitor control (or no enzyme control) as 0% activity.

  • Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Hypothetical Data Presentation:

Kinase TargetIC50 (nM)
Kinase A50
Kinase B1200
Kinase C>10,000

This table would summarize the potency and selectivity of the compound against a small panel of kinases.

Phase 2: Cell-Based Assays

Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[1][4][5]

Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the compound can indicate cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line known to be dependent on a specific kinase pathway (e.g., a cell line with an activating mutation in a tyrosine kinase).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Clear 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

Protocol: Target Engagement via Western Blot

This protocol aims to verify that the compound inhibits the intended kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

G A Seed and Treat Cells with Inhibitor B Lyse Cells & Quantify Protein A->B C SDS-PAGE B->C D Transfer to Membrane C->D E Primary Antibody Incubation (p-Substrate & Total Substrate) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Analyze Band Intensity G->H

Caption: Western Blot workflow for target engagement.

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specific time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., p-ERK, p-AKT).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control indicates successful target engagement.

Phase 3: Selectivity and Mechanism of Action

Understanding a compound's selectivity is critical, as off-target effects can lead to toxicity.[11] Elucidating the mechanism of inhibition provides deeper insight into its biochemical function.

Kinase Selectivity Profiling

It is highly recommended to screen this compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or similar services). This will provide a comprehensive view of its selectivity profile and help identify potential off-targets early in the development process. The results are typically presented as a percentage of control, with lower percentages indicating stronger binding/inhibition.

Mechanism of Action: ATP Competition Assay

This assay determines if the compound inhibits the kinase by competing with ATP. The IC50 of the inhibitor is measured at various fixed concentrations of ATP.

Procedure:

  • Perform the in vitro kinase assay (as described in section 3.1) but with multiple concentrations of ATP (e.g., from 0.2x Km to 10x Km).

  • For each ATP concentration, determine the IC50 of this compound.

Expected Outcome:

  • ATP-competitive inhibitor: The IC50 value will increase as the ATP concentration increases.

  • Non-competitive inhibitor: The IC50 value will remain constant regardless of the ATP concentration.

  • Uncompetitive inhibitor: The IC50 value will decrease as the ATP concentration increases.

Given the structural similarity to other 2,4-diaminopyrimidine inhibitors, an ATP-competitive mechanism is the most likely.

Conclusion and Future Directions

This document provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent biochemical inhibition, corresponding cellular activity, and a favorable selectivity profile—would warrant further investigation. Subsequent steps could include lead optimization through medicinal chemistry, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling. The systematic application of these protocols will enable a thorough and data-driven evaluation of this compound's therapeutic potential.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 1429056-38-1]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • PubMed. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • PubMed Central. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Retrieved from [Link]

  • 西典实验. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

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Application Notes & Protocols for N2-Methylpyridine-2,4-diamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,4-Diaminopyridine Scaffold

The 2,4-diaminopyridine framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a cornerstone for the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] The strategic placement of two nitrogen atoms on the pyridine ring allows for critical hydrogen bonding interactions, often with the hinge region of a kinase active site, providing a stable anchor for the inhibitor. N2-Methylpyridine-2,4-diamine, the subject of this guide, offers an additional layer of complexity and opportunity due to the differential reactivity of its two primary amine groups, enabling chemists to perform selective functionalization and build molecular complexity in a controlled manner.

This document provides a comprehensive guide to the experimental setup for reactions involving N2-Methylpyridine-2,4-diamine hydrochloride, with a focus on regioselective C-N bond formation. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block.

PART 1: Core Scientific Principles - Understanding Regioselectivity

A critical aspect of working with N2-Methylpyridine-2,4-diamine is understanding the distinct reactivity of the amino groups at the C2 and C4 positions. The nitrogen of the pyridine ring exerts a strong electron-withdrawing effect, which influences the nucleophilicity of the exocyclic amines. The C2-amino group is generally less nucleophilic than the C4-amino group due to its closer proximity to the ring nitrogen.

However, in the context of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, this reactivity is inverted. Palladium catalysts show a marked preference for coordinating with and activating the C2-amino group. This regioselectivity is crucial for synthetic strategy and is believed to arise from the ability of the C2-amine to form a stable, six-membered palladacycle intermediate with the pyridine nitrogen. This chelation effect directs the catalytic activity to the C2 position, favoring the formation of the N2-arylated product.[4]

This inherent, catalyst-controlled selectivity is a powerful tool, allowing for the directed synthesis of specific isomers that would be challenging to isolate from a statistical mixture.

PART 2: Safety & Handling of this compound

Prior to any experimental work, it is imperative to consult the full Safety Data Sheet (SDS).

  • Hazard Identification : this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid generating dust.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

PART 3: Experimental Protocol - Regioselective Buchwald-Hartwig Amination

This protocol details a representative Buchwald-Hartwig cross-coupling reaction, a robust method for forming C-N bonds.[6][7][8] The reaction is designed to selectively couple an aryl bromide at the C2-position of N2-Methylpyridine-2,4-diamine.

Note on the Hydrochloride Salt: The starting material is the hydrochloride salt. Therefore, a sufficient excess of a strong base is required not only to facilitate the catalytic cycle but also to neutralize the HCl salt and liberate the free diamine in situ.

Materials and Reagents
ReagentMol. Wt.Equiv.Amount (mg)Moles (mmol)Notes
N2-Methylpyridine-2,4-diamine HCl159.621.0159.61.0Limiting Reagent
4-Bromotoluene171.041.1188.11.1Representative aryl halide
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218.30.02Palladium Pre-catalyst
Xantphos578.680.0423.10.04Ligand
Sodium tert-butoxide (NaOtBu)96.103.0288.33.0Base (excess to neutralize HCl salt and for catalytic cycle)
Anhydrous Toluene--10 mL-Solvent; must be anhydrous and deoxygenated
Equipment Setup
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Septa, needles, and syringes for liquid transfers

  • Heating mantle or oil bath with temperature control

  • TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Column chromatography system for purification

Step-by-Step Procedure
  • Inerting the Reaction Vessel : To an oven-dried Schlenk flask containing a stir bar, add this compound (159.6 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Sodium tert-butoxide (288.3 mg, 3.0 mmol).

  • Atmosphere Exchange : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents : Under a positive pressure of inert gas, add 4-bromotoluene (188.1 mg, 1.1 mmol) followed by anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes with a small percentage of triethylamine to prevent streaking of the amine products. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the desired N2-aryl-N2-methylpyridine-2,4-diamine product.

  • Characterization : Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PART 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis p1 Flash Column Chromatography p2 Inert Reaction Vessel (Evacuate/Backfill Ar/N₂) p1->p2 a1 Characterization: - NMR - HRMS p1->a1 r1 Add Anhydrous Solvent (Toluene) p2->r1 r2 Heat to 100-110 °C r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool & Quench (Water) r3->w1 w2 Liquid-Liquid Extraction (EtOAc/Brine) w1->w2 w3 Dry & Concentrate w2->w3 w3->p1

Caption: Experimental workflow for Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)]L₂ Oxidative Addition Complex pd0->oa_complex + Ar-X amide_complex [Ar-Pd(II)(NR'₂)]L₂ oa_complex->amide_complex + HNR'₂ - HX (Base) amide_complex->pd0 Reductive Elimination product Ar-NR'₂ (Product)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

PART 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/deoxygenated solvent.3. Weak base or insufficient amount.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure solvent is freshly distilled or from a sure-seal bottle and properly degassed.3. Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure enough is used to neutralize the HCl salt.
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Homocoupling of aryl halide.1. Ensure a thoroughly inert atmosphere. Lower reaction temperature if possible.2. This can occur at high temperatures; consider a more active ligand to allow for lower reaction temperatures.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup or purification.1. Extend reaction time or slightly increase temperature.2. Ensure pH is basic during extraction to keep the product in the organic layer. Use triethylamine in the column eluent to prevent streaking and improve recovery.

References

  • Matthew, M., Cleator, E., Davies, A. J., & Hamilton, S. E. (2009). Regioselective coupling reactions of 2,4-diaminopyridine derivatives with aryl halides: The synthesis of elaborated pyridines. Tetrahedron. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Available at: [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. (n.d.). Academia.edu. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). PMC. Available at: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). NIH. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). MDPI. Available at: [Link]

Sources

Comprehensive Analytical Characterization of N2-Methylpyridine-2,4-diamine hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of N2-Methylpyridine-2,4-diamine hydrochloride (CAS: 1429056-38-1), a substituted pyridine derivative of interest in pharmaceutical research and development. We present an integrated workflow that leverages High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and UV-Vis Spectrophotometry for quantification. Each section explains the rationale behind the chosen methodology and provides detailed, field-tested protocols to ensure reliable and reproducible results.

Introduction and Strategic Importance

This compound is a heterocyclic amine whose structural motif is common in pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is a non-negotiable requirement for regulatory submission and ensures safety and efficacy. The hydrochloride salt form enhances solubility and stability, but also influences the choice of analytical conditions.

The primary objectives for characterizing this molecule are:

  • Identity Confirmation: Unambiguously confirming the chemical structure, including the substitution pattern on the pyridine ring.

  • Purity Assessment: Quantifying the analyte and identifying any process-related impurities or degradation products.

  • Quantification: Developing accurate methods for measuring concentration in various matrices.

This guide presents a logical, multi-faceted strategy to build a complete analytical profile of the compound.

Overall Analytical Workflow

A comprehensive characterization does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, from molecular weight and purity to the precise arrangement of atoms. The following workflow is recommended for a thorough analysis.

Analytical_Workflow cluster_0 Initial Analysis & Purity cluster_1 Identity & Structural Confirmation cluster_2 Definitive Structure Elucidation HPLC_UV HPLC-UV (Purity & Quantification) LC_MS LC-MS (Molecular Weight) HPLC_UV->LC_MS Method Transfer UV_Vis UV-Vis Spectrophotometry (Quantification & λmax) UV_Vis->HPLC_UV Selects Wavelength NMR_H1 ¹H NMR (Proton Environment) LC_MS->NMR_H1 Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_H1 Confirms Functional Groups NMR_C13 ¹³C NMR (Carbon Skeleton) NMR_H1->NMR_C13 Definitive Structure

Caption: Integrated workflow for the characterization of N2-Methylpyridine-2,4-diamine HCl.

Chromatographic Analysis for Purity and Identity

Chromatography is the cornerstone for separating the target compound from impurities. Given the hydrophilic and basic nature of aminopyridines, a robust liquid chromatography method is required.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Rationale: HPLC is the standard for purity analysis in the pharmaceutical industry. For a polar, basic compound like N2-Methylpyridine-2,4-diamine, traditional C18 columns can yield poor peak shape due to strong interactions with residual silanols. A mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a modern, end-capped C18 column with an acidic mobile phase is recommended to ensure symmetrical peaks and reproducible retention.[3] The acidic mobile phase protonates the pyridine nitrogen and amino groups, improving solubility in the aqueous phase and ensuring consistent interactions. UV detection is suitable as the pyridine ring is a strong chromophore.[4]

Step-by-Step Protocol: HPLC-UV Purity Method

  • System Preparation: Use an Agilent 1260 Infinity II or similar HPLC system equipped with a Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Mixed-Mode (e.g., SIELC Obelisc R, 4.6x150 mm, 5 µm)[3] or C18 (e.g., Waters XBridge C18, 4.6x150 mm, 5 µm)Provides good retention and peak shape for polar, basic analytes.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, ideal for MS compatibility and protonating the analyte.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min.Ensures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLBalances sensitivity with the risk of column overloading.
Detection DAD, 254 nmPyridine derivatives show strong absorbance around 250-260 nm.[5]
  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS provides unequivocal confirmation of molecular weight. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the eluting peak can be determined. This technique is definitive for identity confirmation. The use of a volatile buffer like formic acid in the HPLC method is critical, as non-volatile salts (e.g., phosphate) will contaminate the MS source.[1]

HPLC_MS_Workflow HPLC HPLC System UV UV Detector (DAD) HPLC->UV Splitter Flow Splitter UV->Splitter MS Mass Spectrometer (ESI Source) Splitter->MS ~10-20% Splitter->Waste ~80-90%

Caption: Typical HPLC-UV-MS experimental setup.

Step-by-Step Protocol: LC-MS Identity Confirmation

  • System & Method: Use the same HPLC method described in Section 3.1. Route the eluent from the UV detector to an Electrospray Ionization (ESI) source of a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

  • Mass Spectrometer Settings:

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe basic nitrogen atoms are readily protonated to form positive ions.
Mass Range 50 - 500 m/zCovers the expected molecular ion and potential fragments or adducts.
Capillary Voltage 3500 VStandard voltage for ESI.
Gas Temperature 350 °COptimizes desolvation of the mobile phase.
Nebulizer Pressure 40 psiAids in the formation of a fine spray for efficient ionization.
  • Data Analysis:

    • The molecular formula of the free base is C₆H₉N₃.

    • The monoisotopic mass of the free base is ~123.08 Da.

    • Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 124.1 .

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecule's structure, functional groups, and chemical environment.

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the exact structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the choice of solvent is critical; Deuterated water (D₂O) or DMSO-d₆ are suitable choices due to the salt's polarity. In D₂O, the acidic protons on the amine groups will exchange with deuterium and may not be visible.

Predicted NMR Data (in DMSO-d₆): Based on the structure and data from similar aminopyridines[6][7], the following signals can be anticipated:

Assignment¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
Aromatic H (Position 6) ~7.5 - 7.8Doublet (d)1H~155 - 160
Aromatic H (Position 5) ~6.2 - 6.5Doublet of doublets (dd)1H~105 - 110
Aromatic H (Position 3) ~6.0 - 6.3Singlet/Doublet (s/d)1H~95 - 100
-NH₂ (Position 4) ~5.0 - 6.0Broad singlet (br s)2H~150 - 155
-NH-CH₃ (Position 2) ~6.5 - 7.5Broad singlet/Quartet1H~158 - 162
-CH₃ ~2.7 - 3.0Doublet (d)3H~28 - 32

Note: Shifts are estimates and can be affected by solvent, concentration, and pH.

Step-by-Step Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the number of aromatic and aliphatic protons from the ¹H spectrum integrations.

    • Use coupling patterns in the ¹H spectrum to establish connectivity between adjacent protons.

    • Confirm the number of unique carbons from the ¹³C spectrum.

    • Use 2D NMR to correlate protons with their attached carbons (HSQC) and with neighboring protons (COSY).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, we expect to see characteristic absorptions for N-H bonds (amines), C-H bonds (aromatic and methyl), and C=C/C=N bonds within the pyridine ring.[8][9]

Step-by-Step Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchPrimary & Secondary Amines
3100 - 3000C-H StretchAromatic Ring
2980 - 2850C-H StretchMethyl Group (-CH₃)
1640 - 1550C=C and C=N StretchAromatic Ring Vibrations
1500 - 1400C-H BendMethyl Group (-CH₃)
1350 - 1250C-N StretchAromatic Amine

UV-Vis Spectrophotometry for Quantification

Expertise & Rationale: UV-Vis spectrophotometry is a simple, robust method for quantifying compounds with a chromophore.[10] It is particularly useful for routine analysis, such as dissolution testing or concentration checks. The method relies on the Beer-Lambert law, which states that absorbance is directly proportional to concentration. The first step is to determine the wavelength of maximum absorbance (λmax).[5][11]

Step-by-Step Protocol: UV-Vis Quantification

  • Determine λmax:

    • Prepare a ~10 µg/mL solution of the compound in a suitable solvent (e.g., 0.1 M HCl).

    • Scan the solution from 200 to 400 nm to find the λmax, expected around 254 nm.[5]

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration. The resulting graph should be linear with an R² value > 0.99.

  • Quantify Unknown Sample:

    • Prepare the unknown sample to have a concentration within the calibration range.

    • Measure its absorbance at λmax and determine its concentration using the equation from the calibration curve (y = mx + c).

Summary and Conclusion

The analytical characterization of this compound requires an integrated approach using orthogonal techniques. This application note outlines a robust workflow, beginning with HPLC for purity and progressing through MS, NMR, and FTIR for definitive structural confirmation. Each method provides critical, complementary information, and together they form a comprehensive data package suitable for research, development, and quality control purposes. The protocols provided herein are based on established principles for the analysis of pyridine derivatives and serve as a strong foundation for laboratory implementation.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Kaur, H., & Kumar, A. (2008). Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. Journal of Hazardous Materials, 160(2-3), 348-354. Available at: [Link]

  • Patel, P. N., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462. Available at: [Link]

  • Zutshi, A., et al. (2014). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate. Retrieved from [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Retrieved from [Link]

  • Agarwal, V. K., et al. (1988). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11, 471-478. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • El-Amine Nouairi, M., & Freha, M. (2025). UV-spectrum of pyridine. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

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Application Notes and Protocols: N2-Methylpyridine-2,4-diamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,4-Diaminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical reactivity and its presence in numerous biologically active molecules. Among the myriad of substituted pyridines, N2-Methylpyridine-2,4-diamine hydrochloride has emerged as a particularly valuable building block. Its unique arrangement of amino groups, one of which is secondary, provides a nuanced platform for regioselective chemical transformations, enabling the construction of complex molecular architectures with high precision.

This diamino-pyridine derivative serves as a crucial precursor in the synthesis of targeted therapies, particularly in the realm of oncology and virology. The strategic placement of the amino functionalities allows for the introduction of diverse substituents that can engage with specific biological targets, such as the hinge region of protein kinases, a common strategy in the design of kinase inhibitors. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into its role as a key intermediate in the synthesis of a potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, providing a detailed, field-proven protocol. The causality behind the experimental choices will be elucidated, offering a comprehensive understanding of the synthetic strategy and the principles of molecular design at play.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1429056-38-1[1][2]
Molecular Formula C₆H₁₀ClN₃[1][2]
Molecular Weight 159.62 g/mol [1][2]
Appearance Solid[1]
Storage Room temperature, dry, inert atmosphere[1]

Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Spotlight: Synthesis of Zoligratinib (Debio 1347), a Selective FGFR Inhibitor

A prime example showcasing the utility of a 2,4-diaminopyridine scaffold, analogous to our compound of interest, is in the synthesis of Zoligratinib (also known as Debio 1347 or CH5183284). Zoligratinib is an orally available and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, which are key drivers in various cancers.[3][4][5] The structural core of Zoligratinib features a diaminopyridine moiety, highlighting the importance of this class of building blocks in the development of targeted cancer therapies.

The synthesis of Zoligratinib exemplifies a convergent strategy, where the N2-methyl-2,4-diaminopyridine core would be coupled with a suitably functionalized side chain. The rationale for using a 2,4-diaminopyridine derivative lies in its ability to form key hydrogen bond interactions with the hinge region of the FGFR kinase domain, a critical feature for potent and selective inhibition. The N2-methyl group can provide additional steric and electronic properties that fine-tune the binding affinity and selectivity of the final compound.

Conceptual Synthetic Workflow

The following diagram illustrates the logical flow of a potential synthetic route to a Zoligratinib-like molecule, starting from a 2,4-diaminopyridine derivative. This workflow is based on common synthetic strategies for kinase inhibitors.

G A This compound B Buchwald-Hartwig or SNAr Reaction with Aryl Halide A->B Step 1: C-N Bond Formation C Intermediate: N4-Aryl-N2-methylpyridine-2,4-diamine B->C D Coupling with Pyrazole Moiety C->D Step 2: Introduction of Pharmacophore E Final Product: Zoligratinib Analogue D->E

Caption: Conceptual workflow for the synthesis of a Zoligratinib analogue.

Detailed Experimental Protocol: Synthesis of a Key Intermediate for FGFR Inhibitors

The following protocol details the synthesis of a key intermediate, N-(4-(1H-pyrazol-1-yl)phenyl)-N2-methylpyridine-2,4-diamine, which is a core component of Zoligratinib. This protocol is adapted from established synthetic methods for related compounds and illustrates the practical application of this compound.

Reaction Scheme:

Materials:

  • This compound

  • 1-(4-iodophenyl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware and work-up reagents (ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-(4-iodophenyl)-1H-pyrazole (1.1 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-(1H-pyrazol-1-yl)phenyl)-N2-methylpyridine-2,4-diamine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and Xantphos is a robust catalytic system for Buchwald-Hartwig amination, which is highly effective for forming C-N bonds between aryl halides and amines. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents catalyst deactivation.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in dioxane and effectively facilitates the deprotonation of the amine and the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a high-boiling aprotic solvent suitable for high-temperature cross-coupling reactions. Its anhydrous nature is crucial to prevent catalyst poisoning and unwanted side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert nitrogen atmosphere is essential to prevent oxidation and ensure catalyst longevity and efficiency.

Characterization and Quality Control of the Intermediate

The successful synthesis of the intermediate should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic signals for the pyridine, phenyl, and pyrazole protons, as well as the N-methyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the FGFR inhibitor Zoligratinib highlights its strategic importance in constructing complex, biologically active molecules. The protocol provided herein offers a practical guide for the synthesis of a key intermediate, emphasizing the rationale behind the chosen synthetic methodology.

The principles demonstrated in this application note can be extended to the synthesis of a wide range of other kinase inhibitors and bioactive compounds. The ability to selectively functionalize the two amino groups of the pyridine core opens up a vast chemical space for the development of novel therapeutics. Future research will undoubtedly continue to uncover new and innovative applications for this important synthetic precursor, further solidifying the role of the 2,4-diaminopyridine scaffold in drug discovery.

References

  • MySkinRecipes. This compound. [Link]

  • Debiopharm. Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on. [Link]

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Application Notes and Protocols for Developing Assays with N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N2-Methylpyridine-2,4-diamine hydrochloride in Drug Discovery

The journey of developing novel therapeutic agents often begins with the identification and characterization of small molecules that can modulate biological pathways implicated in disease.[1][2] this compound emerges as a compound of interest within the vast chemical space of pyridine derivatives, a class of compounds known to exhibit a wide range of biological activities. The structural motif of a substituted pyridine ring is a common feature in many approved drugs, including kinase inhibitors. Given its chemical structure, this compound presents a compelling starting point for investigations into its potential as a modulator of enzyme activity, particularly within the domain of protein kinases.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust series of biochemical assays to elucidate the biological activity of this compound, with a primary focus on its potential as a kinase inhibitor.

These application notes are built upon the foundational principles of biochemical assay development, emphasizing the importance of a structured, data-driven approach to understanding a compound's mechanism of action.[8][9] We will explore various assay formats, from initial high-throughput screening to more detailed mechanistic studies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Section 1: Foundational Steps - Compound Characterization and Handling

Table 1: Inferred Physicochemical Properties and Handling Recommendations

PropertyInferred CharacteristicHandling and Storage Recommendations
Form Likely a solid crystalline powder due to the hydrochloride salt.Store in a cool, dry, well-ventilated area in a tightly sealed container.
Solubility Expected to be soluble in aqueous buffers. The hydrochloride salt enhances water solubility.Prepare stock solutions in a suitable solvent such as DMSO or sterile, deionized water. Determine the maximum solubility and note any precipitation.
Stability Pyridine derivatives are generally stable.[10]Protect from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Purity Purity should be assessed by HPLC-MS or other suitable analytical methods.Use high-purity compound (>95%) for all assays to avoid confounding results from impurities.
Safety May be harmful if swallowed, in contact with skin, or inhaled. Can cause skin and eye irritation.[11][12]Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

Protocol 1.1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution of this compound for serial dilutions in subsequent assays.

  • Materials:

    • This compound powder

    • High-purity dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free water

    • Vortex mixer

    • Calibrated pipettes

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Gently vortex the solution until the compound is completely dissolved. A brief sonication step may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • For aqueous-based assays, prepare intermediate dilutions from the DMSO stock in the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced artifacts.

Section 2: Primary Screening - Identifying Biological Activity

The initial step in characterizing a novel compound is to screen it against a panel of relevant biological targets to identify potential activity. Given the structural alerts for kinase inhibition, a broad kinase panel screen is a logical and efficient starting point.

Workflow for Primary Screening:

Figure 1: Workflow for primary screening of this compound.

Recommended Assay Technology for Primary Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This universal assay can be used for virtually any kinase and is well-suited for high-throughput screening.[6]

Principle of the ADP-Glo™ Kinase Assay:

ADP_Glo cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Light Light (Luminescence) ATP->Light Generates ADP->ATP Conversion ADP_Glo_Reagent ADP-Glo™ Reagent Inhibitor This compound Inhibitor->Kinase ADP_Glo_Reagent->ATP Kinase_Detection_Reagent Kinase Detection Reagent Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Luciferase->Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Protocol 2.1: Single-Point Kinase Screening using ADP-Glo™

  • Objective: To rapidly screen this compound against a panel of kinases at a single concentration to identify potential inhibitory activity.

  • Materials:

    • Kinase panel of interest (recombinant enzymes)

    • Corresponding kinase-specific substrates

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound stock solution

    • Appropriate kinase assay buffer

    • White, opaque 384-well assay plates

    • Multichannel pipettes or automated liquid handler

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare the kinase reaction buffer containing the specific kinase and its corresponding substrate.

    • In a 384-well plate, add a small volume of the this compound solution (e.g., to a final concentration of 10 µM) or vehicle control (DMSO).

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of competitive inhibitors.[5]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the vehicle control.

    • A common threshold for a "hit" is >50% inhibition.

Section 3: Dose-Response and Potency Determination

Once "hits" are identified from the primary screen, the next critical step is to determine the potency of the compound by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Recommended Assay Technologies for Dose-Response Studies

While ADP-Glo™ can be used for dose-response curves, alternative technologies such as Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) can offer different advantages and provide orthogonal validation of the results.

3.1.1. Fluorescence Polarization (FP) Assay

FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[13] When the tracer binds to a larger molecule (e.g., an antibody that recognizes the phosphorylated product), its tumbling is slowed, leading to an increase in polarization.[14] In a competitive FP assay for a kinase, a phosphospecific antibody and a fluorescently labeled phosphopeptide tracer are used. The amount of phosphorylated product generated by the kinase displaces the tracer from the antibody, leading to a decrease in polarization.

Principle of a Competitive FP Kinase Assay:

FP_Assay cluster_reaction Kinase Reaction cluster_detection FP Detection Kinase Kinase Phospho_Product Phosphorylated Product Kinase->Phospho_Product Phosphorylation Substrate Substrate Substrate->Phospho_Product ATP ATP ADP ADP ATP->ADP Tracer Fluorescent Tracer Antibody Phosphospecific Antibody Phospho_Product->Antibody Displaces Complex Tracer-Antibody Complex (High Polarization) Tracer->Complex Antibody->Complex Free_Tracer Free Tracer (Low Polarization)

Figure 3: Principle of a competitive Fluorescence Polarization (FP) kinase assay.

Protocol 3.1: Dose-Response Determination using a Competitive FP Assay

  • Objective: To determine the IC50 of this compound against a specific kinase.

  • Materials:

    • Purified kinase and substrate

    • ATP

    • FP tracer (fluorescently labeled phosphopeptide)

    • Phosphospecific antibody

    • This compound stock solution

    • Kinase assay buffer

    • Black, low-volume 384-well plates

    • Plate reader capable of fluorescence polarization measurements[15]

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the serially diluted compound or vehicle control to the wells of the assay plate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at the optimal temperature.

    • Stop the kinase reaction (e.g., by adding a solution containing EDTA).

    • Add the premixed detection reagents (FP tracer and phosphospecific antibody).

    • Incubate for the antibody-binding equilibrium to be reached (typically 60 minutes at room temperature).

    • Measure the fluorescence polarization in millipolarization units (mP).[16]

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

3.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that combines the sensitivity of fluorescence with the low background of time-resolved detection.[17][18] In a typical kinase assay, one antibody is labeled with a donor fluorophore (e.g., europium cryptate) and another with an acceptor fluorophore (e.g., d2).[19] When both antibodies bind to the kinase and its phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing for FRET to occur.[20][21]

Protocol 3.2: Dose-Response Determination using an HTRF Assay

  • Objective: To determine the IC50 of this compound using an orthogonal assay technology.

  • Materials:

    • Purified kinase and biotinylated substrate

    • ATP

    • HTRF detection reagents (e.g., anti-phospho-substrate antibody labeled with d2 and streptavidin-cryptate)

    • This compound stock solution

    • Kinase assay buffer and HTRF detection buffer

    • Low-volume 384-well white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Follow steps 1-5 as described in Protocol 3.1 for setting up the kinase reaction with serially diluted inhibitor.

    • Stop the kinase reaction.

    • Add the HTRF detection reagents (anti-phospho antibody-d2 and streptavidin-cryptate) diluted in the HTRF detection buffer.

    • Incubate for 60 minutes to 2 hours at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Table 2: Comparison of Assay Technologies for Dose-Response Studies

FeatureADP-Glo™Fluorescence Polarization (FP)HTRF
Principle Luminescence (ADP detection)Polarization of lightTime-Resolved FRET
Throughput HighHighHigh
Assay Type HomogeneousHomogeneousHomogeneous
Advantages Universal for any kinase, high sensitivitySimple mix-and-read format, cost-effectiveLow background, high sensitivity, robust
Considerations Indirect detection of kinase activityRequires specific fluorescent tracer and antibodyRequires specific labeled antibodies, potential for compound interference

Section 4: Mechanism of Action Studies

After confirming the inhibitory activity and determining the potency of this compound, the next step is to investigate its mechanism of action (MOA). For kinase inhibitors, a key question is whether the compound is ATP-competitive, substrate-competitive, or non-competitive/allosteric.

Workflow for Mechanism of Action Studies:

Figure 4: Workflow for elucidating the mechanism of action of a kinase inhibitor.

Protocol 4.1: ATP Competition Assay

  • Objective: To determine if this compound inhibits the kinase by competing with ATP.

  • Procedure:

    • Perform the kinase assay (using any of the previously described methods) with a fixed concentration of the inhibitor (e.g., at its IC50 or 2x IC50).

    • Vary the concentration of ATP across a wide range (e.g., from 0.1x Km to 10x Km).

    • Generate dose-response curves for the inhibitor at each ATP concentration.

  • Data Analysis:

    • If the IC50 of the inhibitor increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the type of inhibition.

Section 5: Selectivity Profiling

A critical aspect of drug development is to assess the selectivity of a compound. A highly selective inhibitor targets the intended kinase with high potency while having minimal effects on other kinases. This reduces the likelihood of off-target effects and associated toxicities.

Protocol 5.1: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of this compound across a broad panel of kinases.

  • Procedure:

    • Utilize a commercial kinase profiling service or an in-house panel of kinases.

    • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against the panel.

    • For any kinases that show significant inhibition, perform full dose-response experiments to determine the IC50 values.

  • Data Analysis:

    • Compare the IC50 values across the different kinases.

    • A compound is considered selective if it is significantly more potent against one or a small subset of kinases compared to the rest of the panel.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach to the initial biochemical characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can efficiently move from an uncharacterized compound to one with a defined biological activity, potency, mechanism of action, and selectivity profile.

The data generated from these assays will form the basis for further studies, including:

  • Cell-based assays: To confirm the activity of the compound in a more physiologically relevant context.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to improve potency and selectivity.

  • Biophysical assays: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding affinity and kinetics of the compound to its target kinase.

By employing a rigorous and multi-faceted assay development strategy, the full therapeutic potential of novel compounds like this compound can be thoroughly explored.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Ichor Life Sciences. Biochemical Assay Development. Ichor Life Sciences. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Guillaume, M., et al. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Engel, M., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Anonymous. (n.d.). Exploring biochemical pathways in the development of novel therapeutic agents. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • ResearchGate. Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Anonymous. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. PubMed Central. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • PubChem. 2-Methylpyridine. PubChem. [Link]

  • Pan, M., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Bio-protocol. Fluorescence polarization (FP) assay. Bio-protocol. [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • YouTube. (2024, September 8). Step up your research with AlphaLISA™ immunoassays. YouTube. [Link]

  • PubChem. 2,4-Diaminopyridine. PubChem. [Link]

  • PubChem. N2-Methylpyridine-2,5-diamine. PubChem. [Link]

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Application Note: N2-Methylpyridine-2,4-diamine hydrochloride for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Identification of Novel Kinase Inhibitors

Authored by: Senior Application Scientist, Gemini Labs

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] The success of any HTS campaign hinges on the quality of the small molecule library and the robustness of the screening assay. This guide focuses on the application of N2-Methylpyridine-2,4-diamine hydrochloride, a pyridine diamine derivative, in a hypothetical HTS campaign to identify novel kinase inhibitors.

Pyridine-based scaffolds are prevalent in medicinal chemistry and are components of numerous approved drugs. Related heterocyclic structures, such as imidazopyridines, are known to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[4] This suggests that this compound and its analogs represent a promising, yet underexplored, chemical space for identifying modulators of biologically significant targets. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to utilize this compound in a rigorous and efficient HTS workflow.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a screening compound is critical for assay development and interpretation of results.

PropertyValueSource
CAS Number 1429056-38-1BLD Pharm[5]
Molecular Formula C₆H₁₀ClN₃BLD Pharm[5]
Molecular Weight 159.62 g/mol BLD Pharm[5]
Canonical SMILES NC1=CC(NC)=NC=C1.[H]ClBLD Pharm[5]
Storage Inert atmosphere, room temperatureBLD Pharm[5]
Hazard Statements H302, H315, H319, H335BLD Pharm[5]

Note: As a hydrochloride salt, the compound is expected to have improved aqueous solubility, which is a favorable characteristic for screening assays.

Hypothetical Target: A Serine/Threonine Kinase in Oncology

For the purpose of this guide, we will postulate a screening campaign against "Kinase-X," a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. Kinases are a well-validated class of drug targets, and numerous HTS-compatible assays are commercially available for this enzyme class.

Signaling Pathway Context

The diagram below illustrates the hypothetical placement of Kinase-X in a cancer-related signaling cascade, leading to cell proliferation. The goal of the HTS campaign is to identify compounds that inhibit Kinase-X, thereby blocking this pro-proliferative signal.

Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Kinase-X Kinase-X Adaptor Proteins->Kinase-X Downstream Substrate Downstream Substrate Kinase-X->Downstream Substrate Phosphorylation Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase-X Inhibition

Caption: Hypothetical signaling pathway for Kinase-X.

High-Throughput Screening Workflow

A robust HTS campaign is a multi-step process designed to identify, confirm, and characterize "hit" compounds while eliminating false positives.[1][6] The overall workflow involves a primary screen, hit confirmation, dose-response analysis, and counter-screens.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism Library Small Molecule Library (including test compound) Primary_Assay Single-Concentration Screen (e.g., 10 µM) Library->Primary_Assay Initial_Hits Initial Hit Identification (e.g., Z-score < -3) Primary_Assay->Initial_Hits Cherry_Pick Cherry-Pick Initial Hits Initial_Hits->Cherry_Pick Dose_Response 8-Point Dose-Response Assay Cherry_Pick->Dose_Response Confirmed_Hits Confirmed Hits with IC50 Dose_Response->Confirmed_Hits Counter_Screen Counter-Screen (Assay Interference) Confirmed_Hits->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., different technology) Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated, Selective Hits Counter_Screen->Validated_Hits Orthogonal_Assay->Validated_Hits

Caption: General workflow for an HTS campaign.

Experimental Protocols

The following protocols are designed for execution in 384-well or 1536-well microplates and are compatible with standard automated liquid handling systems.[1][7]

Protocol 1: Primary Screen - Luminescence-Based Kinase Activity Assay

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of the kinase results in a higher luminescence signal. Luminescence-based assays are known for their high sensitivity and low background interference.[8][9]

Materials:

  • Kinase-X enzyme and corresponding peptide substrate

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (at 2x the final desired concentration)

  • This compound and library compounds (10 mM in DMSO)

  • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO

  • Luminescent ATP Detection Reagent (e.g., Kinase-Glo®, Promega)

  • Solid white, low-volume 384-well microplates

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library plate to the assay plate. For controls, add 50 nL of DMSO (negative control) or Staurosporine (positive control) to designated wells. This results in a final screening concentration of 10 µM in a 5 µL final volume.

  • Enzyme Addition: Add 2.5 µL of Kinase-X enzyme diluted in assay buffer to all wells.

  • Initiate Reaction: Add 2.5 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the enzyme to facilitate the detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the luminescent ATP detection reagent to each well.

  • Signal Readout: Incubate for an additional 10 minutes at room temperature to stabilize the signal, then read the luminescence on a compatible plate reader.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol confirms the activity of hits from the primary screen and determines their potency.

Procedure:

  • Serial Dilution: For each confirmed hit, create an 8-point, 1:3 serial dilution series in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration into a new assay plate.

  • Assay Execution: Follow steps 2-6 from the Primary Screen Protocol.

  • Data Analysis: Plot the normalized luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Counter-Screen for Assay Interference

This protocol is crucial for identifying compounds that interfere with the assay technology itself (e.g., inhibiting the luciferase in the detection reagent) rather than the target kinase.

Procedure:

  • Compound Plating: Plate the confirmed hits at their highest concentration (e.g., 10 µM) as in the primary screen.

  • Assay Mix (No Enzyme): Prepare a reaction mix as in the primary screen but omit the Kinase-X enzyme.

  • Incubation and Detection: Follow steps 4-6 from the Primary Screen Protocol.

  • Interpretation: Compounds that show a significant change in luminescence in this format are likely interfering with the detection reagents and should be flagged as false positives.

Data Analysis and Hit Triage

Rigorous data analysis is essential to confidently identify true hits.

Data Normalization and Quality Control

For each plate in the primary screen, calculate the Z-factor, a statistical measure of assay quality.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Acceptance Criterion: A Z' factor ≥ 0.5 is considered excellent for HTS.[6]

Raw data from each well should be normalized to the plate controls:

  • % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

Hit Identification

A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative controls.

  • Formula: Z-score = (Signal_compound - Mean_neg) / SD_neg

  • Hit Threshold: Compounds with a Z-score that corresponds to significant inhibition (e.g., Z-score > 3 for an "increase in signal" assay) are considered initial hits.

Hit_Triage node_A node_A node_B node_B node_A:f0->node_B:f0 Confirmed? node_F Discard Inactive node_A:f0->node_F:f0 No node_C Counter-Screen No interference with detection reagent node_B:f0->node_C:f0 Yes node_D Orthogonal Assay Confirmation Active in non-luminescence format node_C:f0->node_D:f0 Clean? node_G Discard Assay Artifact node_C:f0->node_G:f0 No node_E Validated Hit Series Proceed to medicinal chemistry node_D:f0->node_E:f0 Confirmed? node_H Discard Technology-Specific Hit node_D:f0->node_H:f0 No

Caption: Decision-making flowchart for hit triage.

Conclusion

This compound represents a valuable starting point for screening campaigns aimed at discovering novel bioactive molecules. Its pyridine diamine core is a recognized scaffold in medicinal chemistry, and its favorable physicochemical properties make it well-suited for HTS applications. This guide provides a comprehensive, albeit hypothetical, framework for its use in a kinase inhibitor screening campaign. By employing a systematic workflow that includes robust primary assays, confirmatory dose-response studies, and critical counter-screens, researchers can effectively identify and validate true hits. This structured approach minimizes the risk of pursuing false positives and maximizes the potential for discovering lead compounds for further development.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • PubChem. N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • Wang, X., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]

  • precisionFDA. N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Ribeiro, C., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from [Link]

  • BMG LABTECH. AlphaScreen. Retrieved from [Link]

  • Elder, D. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. Retrieved from [Link]

  • Fan, F., et al. (2007). Bioluminescent Assays for High-Throughput Screening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. PubMed Central. Retrieved from [Link]

  • Avva, A. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • ResearchGate. Strategies for the screening of small molecule libraries. Retrieved from [Link]

  • Macarron, R., et al. (2011). Overview of high-throughput screening. PubMed. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Chapter 2: Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

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  • National Institutes of Health. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Methylpyridine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction conditions. The following sections are structured in a question-and-answer format to directly address common challenges encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key chemical properties and stability considerations for this compound?

A1: this compound is a substituted aminopyridine derivative. As a hydrochloride salt, it is generally more stable and less prone to oxidation than its free base form. Key properties include:

  • Molecular Formula: C6H10ClN3[1]

  • Molecular Weight: 159.62 g/mol [1][2]

  • Stability: It is moisture-sensitive, and care should be taken to store it under an inert atmosphere at room temperature.[2][3] Exposure to moist air or water should be avoided.[3]

  • Solubility: As a salt, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.

Q2: Which amino group is more reactive in N2-Methylpyridine-2,4-diamine?

A2: In N2-Methylpyridine-2,4-diamine, the amino group at the 4-position is generally more nucleophilic and thus more reactive towards electrophiles than the N2-methylamino group. This is due to the electronic effects of the pyridine ring and the steric hindrance imparted by the methyl group at the 2-position. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the amino groups, but the effect is more pronounced at the ortho (2-) position.

Q3: What are the typical reaction types where this compound is used?

A3: this compound, or its corresponding free base, is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Common applications include:

  • Nucleophilic Aromatic Substitution (SNAr): The amino groups can act as nucleophiles to displace leaving groups on activated aromatic or heteroaromatic rings.

  • Amide Bond Formation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.[4]

  • Buchwald-Hartwig Amination: Serving as the amine component in palladium-catalyzed cross-coupling reactions to form C-N bonds.

  • Diazotization Reactions: The primary amino group can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.[5][6]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides detailed troubleshooting for specific problems you might encounter during your experiments.

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.

Q4: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors, from reactant quality to suboptimal reaction conditions. Consider the following troubleshooting steps:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Material: Ensure the this compound is of high purity (typically >97%).[1] Impurities can interfere with the reaction.

  • Conversion to Free Base: If your reaction requires the free base, ensure the deprotonation of the hydrochloride salt is complete. Use a suitable base (e.g., Na2CO3, K2CO3, or a non-nucleophilic organic base like triethylamine) and an appropriate solvent. Incomplete deprotonation will result in a lower concentration of the active nucleophile.

  • Stoichiometry: Carefully check the molar ratios of your reactants. For reactions sensitive to stoichiometry, an excess of one reagent may be necessary to drive the reaction to completion.

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often effective.[7] The solubility of all reactants in the chosen solvent should be verified.

  • Temperature: Many reactions involving aminopyridines require heating.[7] However, excessive temperatures can lead to decomposition. It is advisable to perform the reaction at a moderate temperature initially (e.g., 50-80 °C) and adjust as needed based on reaction monitoring.

  • Atmosphere: Aminopyridines can be susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.

3. Catalyst and Ligand (for Cross-Coupling Reactions):

  • Catalyst Choice: In reactions like Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands can significantly improve catalytic activity and yields.[8]

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions.

Low_Yield_Troubleshooting

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product.

Q5: I am observing significant impurity formation in my reaction. What are the common side reactions and how can I minimize them?

A5: Impurity formation often arises from side reactions involving the aminopyridine moiety. Here are some common issues and their solutions:

1. Over-alkylation/acylation:

  • Problem: The product of the initial reaction may still be nucleophilic and can react further with the electrophile, leading to di-substituted or poly-substituted products. This is a common issue in the alkylation of amines.[4][9]

  • Solution:

    • Control Stoichiometry: Use a controlled amount of the electrophile, or in some cases, a slight excess of the aminopyridine.

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and favor the mono-substituted product.

    • Protecting Groups: If selective functionalization is required, consider using a protecting group for one of the amino functionalities.

2. Ring Substitution:

  • Problem: Under certain conditions, particularly with strong electrophiles, substitution on the pyridine ring can occur.

  • Solution:

    • Milder Conditions: Employ milder reaction conditions (lower temperature, less reactive electrophile) to favor N-substitution over C-substitution.

    • Catalyst Choice: For catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity.

3. Decomposition:

  • Problem: N2-Methylpyridine-2,4-diamine can decompose at high temperatures or in the presence of strong acids or bases.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.

    • pH Control: Maintain an appropriate pH. For reactions requiring a base, use a non-nucleophilic base of appropriate strength.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionPotential CauseRecommended Mitigation Strategy
Over-alkylation/acylation Product is still nucleophilicSlow addition of electrophile, control stoichiometry, use protecting groups.
Ring Substitution Harsh reaction conditions, strong electrophilesUse milder conditions, optimize catalyst system for regioselectivity.
Decomposition High temperature, strong acid/baseCareful temperature and pH control.
Oxidation Presence of air at high temperaturesConduct reaction under an inert atmosphere (N2 or Ar).
Issue 3: Poor Reproducibility

Inconsistent results between batches can be a major hurdle in research and development.

Q6: My results are not reproducible from one experiment to the next. What factors should I investigate?

A6: Poor reproducibility is often due to subtle variations in experimental parameters. A systematic review of your protocol is necessary.

1. Environmental Factors:

  • Moisture: As this compound is moisture-sensitive, variations in atmospheric humidity can affect the quality of the starting material and the reaction outcome.[3] Always handle the reagent in a dry environment (e.g., glovebox) and use anhydrous solvents.

  • Air Exposure: As mentioned, exposure to air can lead to oxidation. Ensure consistent use of an inert atmosphere.

2. Procedural Variations:

  • Rate of Addition/Heating: The rate at which reagents are added or the reaction mixture is heated can influence the formation of kinetic versus thermodynamic products. Standardize these procedures.

  • Stirring: Inconsistent stirring can lead to localized "hot spots" or concentration gradients, affecting the reaction rate and selectivity. Ensure efficient and consistent mixing.

3. Analytical Methods:

  • In-process Controls (IPCs): Implement consistent in-process controls (e.g., TLC, LC-MS) to monitor the reaction progress. This can help identify at what stage deviations are occurring.

  • Quantification: Ensure that your methods for quantifying yield and purity are validated and consistently applied.

Reproducibility_Workflow

Part 3: Experimental Protocols

This section provides a general, illustrative protocol for a common reaction type. Note: This is a template and must be adapted and optimized for your specific substrate and reaction.

Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of N2-Methylpyridine-2,4-diamine with an acid chloride.

Materials:

  • This compound

  • Acid chloride of choice

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Preparation of the Free Base (In Situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

    • Add anhydrous DCM (or another suitable solvent) to dissolve or suspend the starting material.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise with stirring. The formation of triethylamine hydrochloride salt may be observed as a precipitate. Stir for 15-30 minutes at 0 °C.

  • Acylation Reaction:

    • Dissolve the acid chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM in a dropping funnel.

    • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove excess acid chloride and HCl salts) and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, recrystallization, or another suitable method to obtain the desired amide.

References

  • Vertex AI Search. This compound.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(4), 88-99.
  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185.
  • Fisher Scientific. SAFETY DATA SHEET - Borane-2-methylpyridine complex.
  • BLD Pharm. 1429056-38-1|this compound.
  • Jasperse, J. Reactions of Amines. Chem 360 Notes.
  • Chemistry Steps. The Reaction of Amines with Nitrous Acid.
  • Chemistry LibreTexts. 24.7: Reactions of Amines.
  • Benchchem. 6-Methylpyridine-2,4-diamine.
  • Michigan St

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Technical Support Center: N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Methylpyridine-2,4-diamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and proper handling of this compound. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, which features two amine groups on a pyridine ring, the primary stability concerns for this compound are susceptibility to oxidation , photodegradation , and potential hydrolysis under non-optimal pH conditions. The presence of amino groups makes the pyridine ring electron-rich and thus more susceptible to oxidative processes.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to oxygen and moisture. For short-term use, storage at room temperature away from direct light is acceptable.[2]

Q3: Is the hydrochloride salt form of N2-Methylpyridine-2,4-diamine more stable than the free base?

A3: Yes, the hydrochloride salt form is expected to be significantly more stable than the free base. The protonation of the nitrogen atoms in the pyridine ring and the amino groups reduces their electron-donating capacity, making the molecule less susceptible to oxidation.[1] Studies on similar diaminopyridines have shown that the salt form exhibits greater stability under oxidative stress.[1]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation studies on this molecule are not extensively published, based on the chemistry of aminopyridines, likely degradation products could include N-oxides from the oxidation of the pyridine nitrogen or the amino groups, and potentially hydroxylated or nitrated derivatives under strong oxidative conditions.[1] Severe thermal stress may lead to the cleavage of the pyridine ring.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results over time.
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere).

    • Check for Discoloration: A change in the color of the solid material may indicate degradation.

    • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of your current stock. Compare the chromatogram to that of a freshly opened sample or a reference standard.

    • Prepare Fresh Solutions: For critical experiments, always prepare solutions fresh from solid material. Avoid using old stock solutions.

Issue 2: Appearance of unknown peaks in chromatograms.
  • Potential Cause: Formation of degradation products during sample preparation, storage, or the analytical method itself.

  • Troubleshooting Steps:

    • Investigate Sample Preparation:

      • Solvent Effects: Ensure the solvent used for sample preparation is of high purity and does not promote degradation. Avoid reactive solvents.

      • pH of the Medium: The pH of your sample solution can significantly impact stability. Buffer your solutions if necessary. For aminopyridines, extreme pH values can affect stability.[5][6]

    • Assess Analytical Method Conditions:

      • Mobile Phase pH: The pH of the HPLC mobile phase can influence the stability of the analyte on the column.

      • Temperature: High temperatures in the autosampler or column compartment can accelerate degradation.

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, light, heat) to generate degradation products for analytical method development and validation.[7][8][9]

Issue 3: Poor solubility or precipitation of the compound in solution.
  • Potential Cause: pH-dependent solubility or formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Adjust pH: The solubility of aminopyridines can be pH-dependent.[6] Adjusting the pH of the solvent may improve solubility. Since this is a hydrochloride salt, it should be more soluble in neutral to slightly acidic aqueous solutions.

    • Use Co-solvents: If solubility in aqueous solutions is limited, the use of a co-solvent may be necessary. However, the choice of co-solvent should be carefully considered to avoid promoting degradation.

    • Filter Solutions: If precipitation is observed, filter the solution through a suitable syringe filter before use, especially for analytical injections.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any less polar degradation products.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
Column Temperature 25-30 °C
Injection Volume 10 µL
  • Rationale: A reverse-phase C18 column is a good starting point for the separation of polar compounds like this compound and its potential degradation products. The use of a gradient elution helps in resolving compounds with a range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape for the amine-containing analyte.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to understand the stability profile of this compound.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Mass_Balance Calculate Mass Balance Analyze->Mass_Balance Identify Identify Degradation Products (e.g., LC-MS) Mass_Balance->Identify Degradation_Pathways cluster_Oxidation Oxidation cluster_Photodegradation Photodegradation cluster_Hydrolysis Hydrolysis (extreme pH) Parent N2-Methylpyridine-2,4-diamine hydrochloride N_Oxide N-Oxide derivatives Parent->N_Oxide [O] Hydroxylated Hydroxylated products Parent->Hydroxylated [O] Radical Radical-mediated decomposition Parent->Radical Ring_Opening Potential Ring Opening Parent->Ring_Opening H+/OH-

Caption: Potential degradation pathways.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate.

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.

  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU.

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate.

  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.

  • Degradation kinetics assay and plots obtained for first-order reaction... ResearchGate.

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

  • Thermal degradation of poly(vinylpyridine)s. ResearchGate.

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.

  • Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. ACS Publications.

  • Pyridine. OSHA.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • 2-Methylpyridine. PubChem.

  • Pyridine 1613. NIOSH.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.

  • This compound. LabSolu.

  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. Benchchem.

  • pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed.

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.

  • Photostability. IAGIM.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

  • Transition metal-catalysed oxidation of 3,3'-diaminobenzidine [DAB] in a model system. PubMed.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

  • Diaminopyrimidine. Wikipedia.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. University of Michigan Library.

  • History and future of antimicrobial diaminopyrimidines. PubMed.

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PubMed.

  • N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity, C6H10ClN3, 100 mg. Amazon.

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Technical Support Center: N2-Methylpyridine-2,4-diamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N2-Methylpyridine-2,4-diamine hydrochloride (CAS: 1429056-38-1).[1][2][3][4][5] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The advice provided is based on analogous chemical transformations reported in the literature for related pyridine compounds.

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of N2-Methylpyridine-2,4-diamine is consistently low. Which reaction parameters are the most critical to investigate?

A: Low yield is a common issue that can typically be traced to one of three areas: the nucleophilic aromatic substitution (SNA_r_) steps, the final hydrochlorination, or workup and purification losses.

  • SNA_r_ Reaction Conditions: The core of the synthesis involves displacing leaving groups (like chlorides) from the pyridine ring with amines. The efficiency of these reactions is highly sensitive to:

    • Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products, such as di-substituted or decomposition products. For amination of chloropyridines, temperatures can range significantly, sometimes requiring sealed-tube reactions at 170-180°C, though this can result in low yields.[6]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can facilitate the reaction but may be difficult to remove. Alcohols are also commonly used.[7]

    • Base: A non-nucleophilic base is often required to scavenge the HCl generated during the reaction, driving it to completion. The choice and stoichiometry of the base (e.g., K₂CO₃, Et₃N) must be optimized.

  • Workup Procedure: Losses during aqueous workup are frequent, especially if the product has some water solubility. Ensure the pH is carefully adjusted to isolate the free base before extraction. A patent for a related compound, 2-amino-4-methylpyridine, describes a purification process involving salification, extraction of impurities with an organic solvent, followed by basification to recover the pure product.[8] This principle can be applied here to minimize losses.

  • Purification: The free base, N2-Methylpyridine-2,4-diamine, may be an oil or a low-melting solid, making column chromatography the preferred method of purification. Losses can occur on silica gel if the compound is unstable or if the wrong solvent system is used. A gradient elution from a non-polar to a polar solvent system is recommended.

Issue 2: Impurities and Side-Reactions

Q: My final product is contaminated with a significant amount of an isomeric byproduct, likely N4-Methylpyridine-2,4-diamine. How can I improve the regioselectivity of the methylation step?

A: Regioselectivity is a classic challenge in pyridine chemistry. The 2- and 4-positions of the pyridine ring are both electronically activated for nucleophilic attack. The synthetic strategy must be designed to favor substitution at the desired position.

  • Route A - Sequential Substitution (Recommended): A common strategy involves a two-step substitution starting from a di-substituted pyridine like 2,4-dichloropyridine.

    • Step 1: React 2,4-dichloropyridine with one equivalent of methylamine at a controlled temperature. The 4-position is generally more reactive towards nucleophilic substitution than the 2-position. This should favor the formation of 2-chloro-N-methylpyridin-4-amine.

    • Step 2: The intermediate is then reacted with ammonia under more forcing conditions to replace the remaining chlorine at the 2-position. This sequence directs the methyl group to the 4-position. To obtain your desired N2-methyl isomer, the sequence must be reversed: react first with ammonia, then with methylamine. Careful control of stoichiometry and temperature is paramount.

  • Route B - Direct Methylation of 2,4-diaminopyridine: This route is not recommended due to poor selectivity. Direct methylation of 2,4-diaminopyridine with an agent like methyl iodide (MeI) will likely lead to a mixture of N2-methyl, N4-methyl, di-methylated products, and quaternization of the pyridine nitrogen.[9] This occurs because the basicity and nucleophilicity of the two exocyclic amino groups and the ring nitrogen are similar.

Q: I'm observing over-alkylation, resulting in N2,N4-dimethylated byproducts and quaternization of the pyridine ring nitrogen. How can this be avoided?

A: Over-alkylation is a frequent problem when using potent alkylating agents like methyl iodide with electron-rich nitrogen compounds.[9]

  • Use a Milder Methylating Agent: Instead of methyl iodide, consider using dimethyl sulfate or a milder reagent like trimethylphosphate.[9]

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

  • Protecting Groups: A more robust but longer strategy involves protecting one of the amino groups. For instance, you could start with 2-amino-4-chloropyridine, protect the 2-amino group, substitute the 4-chloro with methylamine, and then deprotect.

Issue 3: Final Salt Formation and Isolation

Q: I'm having difficulty precipitating the hydrochloride salt. It either remains an oil or crashes out with poor purity. What is the best procedure?

A: The successful formation of a crystalline hydrochloride salt depends heavily on the solvent system and the purity of the free base.

  • Purity of the Free Base: Ensure the N2-Methylpyridine-2,4-diamine free base is as pure as possible before attempting salt formation. Residual solvents or organic impurities can inhibit crystallization.

  • Solvent System: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt. Common choices include:

    • Isopropanol (IPA)

    • Ethyl Acetate (EtOAc)

    • Diethyl Ether (Et₂O)

    • A mixture, such as Dichloromethane/Hexane or EtOAc/Hexane.

  • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., IPA or EtOAc). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or 2M HCl in diethyl ether) dropwise while stirring. If the product oils out, try warming the mixture slightly to encourage dissolution, then cooling it slowly. Seeding with a previously formed crystal can also induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for this compound?

A1: A logical and controllable pathway starts from 2-chloro-4-nitropyridine. This route offers good control over the regiochemistry of the final product.

Synthetic_Pathway A 2-Chloro-4-nitropyridine B N-Methyl-4-nitropyridin-2-amine A->B 1. Methylamine (CH3NH2) 2. Base (e.g., K2CO3) C N2-Methylpyridine-2,4-diamine (Free Base) B->C Reduction (e.g., H2/Pd-C, Fe/HCl, or SnCl2) D N2-Methylpyridine-2,4-diamine hydrochloride C->D HCl in solvent (e.g., Isopropanol)

Caption: Plausible synthetic pathway for this compound.

Q2: What are the primary safety concerns during this synthesis?

A2:

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aminopyridines: Aminopyridines and their derivatives can be toxic. Avoid inhalation of dust and skin contact.

  • Hydrogenation: If using H₂ gas for the nitro group reduction, ensure the equipment is properly set up and purged to avoid creating an explosive mixture with air.

Q3: Which analytical methods are best for monitoring this reaction and confirming the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the appearance of products.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final product.[10]

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and isomeric purity of the final compound. Mass Spectrometry (MS) will confirm the molecular weight.

Part 3: Experimental Protocols & Data

Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles for analogous compounds. It must be adapted and optimized by the end-user.

Step 1: Synthesis of N-Methyl-4-nitropyridin-2-amine

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly bubble methylamine gas through the solution or add a 40% aqueous solution of methylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N2-Methylpyridine-2,4-diamine (Free Base)

  • Dissolve the N-Methyl-4-nitropyridin-2-amine (1.0 eq) from Step 1 in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Fit the reaction flask with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Purge the system with hydrogen and then stir vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 3: Formation of this compound

  • Purify the crude free base from Step 2 by silica gel column chromatography if necessary.

  • Dissolve the purified free base in a minimal amount of cold isopropanol.

  • Slowly add a 2M solution of HCl in diethyl ether or an isopropanolic HCl solution dropwise until the pH is acidic (check with pH paper).

  • Stir the mixture at 0°C for 1-2 hours to promote precipitation.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Data Summary Table: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Sub-optimal temperature or base; Product loss during workup.Increase reaction temperature; screen different bases (e.g., K₂CO₃, DBU); optimize pH during extraction.
Isomeric Impurities Poor regioselectivity in substitution or methylation steps.Adopt a synthetic route with better regiochemical control (e.g., sequential substitution). Avoid direct methylation of 2,4-diaminopyridine.
Over-methylation Methylating agent is too reactive; poor stoichiometric control.Use a milder methylating agent (e.g., (MeO)₃PO); use only 1.0-1.1 eq of methylating agent; monitor reaction closely.[9]
Poor Crystallization of HCl Salt Impure free base; unsuitable solvent.Purify the free base by chromatography before salt formation; screen solvents like IPA, EtOAc, and Et₂O; try slow cooling or seeding.
Product Decomposition Instability on silica gel; harsh reaction conditions.Deactivate silica gel with triethylamine before chromatography; use milder reaction conditions where possible.
Workflow Visualization

Troubleshooting_Workflow cluster_start cluster_analysis Problem Identification cluster_solutions Corrective Actions Start Analyze Crude Product (LCMS, NMR) SM_Present Unreacted Starting Material? Start->SM_Present Impurity Major Impurities Detected? Yield_Low Impurities Low, but Yield is Poor? Impurity->Yield_Low No Sol_Impurity Identify Impurity Structure. Is it an Isomer or Over-methylated? Impurity->Sol_Impurity Yes SM_Present->Impurity No Sol_SM Optimize Reaction: - Increase Temperature - Change Solvent/Base - Increase Reaction Time SM_Present->Sol_SM Yes Sol_Yield Optimize Workup & Purification: - Adjust pH during Extraction - Screen Crystallization Solvents - Check for Product Loss on Silica Yield_Low->Sol_Yield Yes Sol_Regio Modify Synthetic Route for Better Regiocontrol Sol_Impurity->Sol_Regio Isomer Sol_Alkyl Use Milder Methylating Agent; Control Stoichiometry Sol_Impurity->Sol_Alkyl Over-methylated

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl. ResearchGate.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications.
  • Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Google Patents.
  • Preparation of 2-chloro-3-aminopyridine. Google Patents.
  • A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
  • Deaminative chlorination of aminoheterocycles. Nature. Available at: [Link]

  • Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • This compound. LabSolu.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. Available at: [Link]_

  • Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. Available at: [Link]

  • Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. Google Patents.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

  • Methylation of pyridines. Google Patents.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. Available at: [Link]

  • N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity. StruChem. Available at: [Link]

  • This compound. Ivy Fine Chemicals. Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC - NIH. Available at: [Link]

  • Method for preparing 2,4-diaminopyridine. Google Patents.
  • Mild methylation conditions. Reddit. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: N2-Methylpyridine-2,4-diamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N2-Methylpyridine-2,4-diamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we combine fundamental chemical principles with practical, field-tested advice to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing insights into the root causes and actionable solutions.

Question 1: My isolated this compound is an oil or a sticky solid and won't crystallize. What's going on and how can I fix it?

Answer:

This is a frequent challenge with amine hydrochloride salts, often stemming from several factors:

  • Residual Solvents: The presence of even small amounts of certain organic solvents in which the salt is highly soluble can inhibit crystallization.

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, absorbing moisture from the atmosphere to form a viscous syrup.[1]

  • Presence of Impurities: Impurities can interfere with the formation of a stable crystal lattice, leading to "oiling out." Common impurities may include starting materials, regioisomers, or byproducts from the synthesis.[2]

  • Excess HCl: While the hydrochloride salt is desired, a significant excess of HCl can sometimes lead to the formation of a highly soluble dihydrochloride or other complex, which may be more difficult to crystallize.

Troubleshooting Workflow:

start Sticky Solid or Oil step1 Dry under high vacuum at slightly elevated temperature (e.g., 30-40°C) start->step1 step2 Triturate with a non-polar solvent (e.g., diethyl ether, hexanes, or ethyl acetate) step1->step2 step3 Analyze purity (e.g., by HPLC or NMR) step2->step3 decision Is the material crystalline and pure? step3->decision solution1 Proceed with crystalline solid decision->solution1 Yes solution2 Attempt recrystallization decision->solution2 No, but solid solution3 Consider chromatographic purification of the free base decision->solution3 No, still oily

Caption: Workflow for troubleshooting non-crystalline product.

Detailed Steps:

  • Thorough Drying: Ensure your product is completely free of reaction or workup solvents by drying it under high vacuum. A slightly elevated temperature can help, but be cautious not to cause decomposition.

  • Trituration: Add a solvent in which your desired product is insoluble but the impurities are soluble (an "anti-solvent"). Good starting points are diethyl ether, ethyl acetate, or hexanes.[3] Stir the oily product vigorously with the solvent. The desired salt should precipitate as a solid, while the impurities remain in the solvent. The solid can then be collected by filtration.

  • Re-precipitation: If you suspect excess HCl or high water solubility is the issue, you can dissolve the crude material in a minimal amount of a polar solvent like methanol or ethanol and then precipitate the salt by adding a less polar solvent such as 2-propanol or diethyl ether.[3]

Question 2: I've successfully recrystallized my this compound, but my yield is very low. How can I improve it?

Answer:

Low recovery during recrystallization is typically a solubility issue. Here’s how to address it:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For a polar salt like this compound, highly polar solvents like methanol might keep it in solution even when cooled.

  • Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization and leading to poor recovery.[2]

Optimization Protocol for Recrystallization:

StepActionRationale
1. Solvent Screening Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and with heating.To find a solvent with a steep solubility curve (low solubility when cold, high solubility when hot).
2. Use Minimal Hot Solvent Dissolve the crude solid in the minimum amount of the chosen boiling solvent to achieve complete dissolution.This ensures the solution will be supersaturated upon cooling, maximizing crystal formation.
3. Slow Cooling Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize precipitation.Rapid cooling can trap impurities and lead to smaller, less pure crystals.
4. Anti-Solvent Addition If recovery is still low, consider adding an "anti-solvent" (a solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate) dropwise to the cooled solution to induce further precipitation.This reduces the overall solubility of the product in the solvent mixture.

A mixed solvent system, such as ethanol/isopropanol or isopropanol/diethyl ether, often provides the necessary solubility profile for effective recrystallization of hydrochloride salts.[2][3]

Question 3: My HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I remove it?

Answer:

Closely eluting impurities are often structurally similar to the desired compound, such as regioisomers or precursors.

  • Regioisomers: An example could be N4-Methylpyridine-2,4-diamine, which may have formed during synthesis.

  • Starting Materials: Incomplete reaction can leave behind starting materials.

Purification Strategies for Difficult Impurities:

  • Optimize Recrystallization: Even small differences in crystal packing energy can sometimes be exploited. Try a range of solvent systems and cooling rates. Seeding the solution with a high-purity crystal can sometimes selectively crystallize the desired isomer.

  • pH-Based Separation (Acid-Base Extraction): This can be a powerful technique if the basicity (pKa) of the impurity is different from your product. The process involves converting the hydrochloride salt back to the free base.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude hydrochloride salt in water.

    • Make the aqueous solution basic (pH > 10) using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This will deprotonate the amine groups to form the free base.

    • Extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Non-basic impurities may remain in the aqueous layer.

    • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the organic solvent to obtain the purified free base.

    • To regenerate the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of HCl (as a solution in an organic solvent like dioxane or isopropanol, or as gaseous HCl). The purified salt should precipitate.

  • Chromatography: While often a last resort for salts, chromatography can be effective.

    • Normal Phase (Silica Gel): It is generally not recommended to run hydrochloride salts directly on silica gel due to their high polarity and potential for irreversible binding. However, you can purify the free base on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in an ethyl acetate/hexanes or DCM/methanol gradient to prevent peak tailing.

    • Reversed-Phase (C18): Reversed-phase chromatography can be an excellent method for purifying polar, water-soluble compounds like amine hydrochlorides.[2] A buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically a light-yellow to brown powder or crystalline solid. Aromatic amines and their salts can be susceptible to oxidation, which may cause discoloration over time, especially when exposed to air and light.[2] For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at room temperature.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques provides the most complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating and quantifying small amounts of impurities. A reverse-phase C18 column with a buffered mobile phase and UV detection is a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired product and identifying any major impurities. The presence of unexpected signals can indicate contamination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any impurities, which can provide clues to their identity.[5]

Q3: Can I purify the free base of N2-Methylpyridine-2,4-diamine instead of the hydrochloride salt?

A3: Yes, and this is often a key part of the overall purification strategy. The free base is less polar than the hydrochloride salt and is often more amenable to standard purification techniques like silica gel chromatography. However, the free diamine may be less stable and more prone to oxidation than the salt. A common workflow is to perform a bulk purification on the free base and then convert the purified base back to the stable, crystalline hydrochloride salt for storage and final use.

References

  • Google Patents. (n.d.). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 1429056-38-1]. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Acros Pharmatech. (n.d.). N2-Methylpyridine-2,5-diamine hydrochloride. Retrieved from [Link]

  • Xidian Experimental. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

Sources

Technical Support Center: N2-Methylpyridine-2,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N2-Methylpyridine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. Here, we synthesize fundamental chemical principles with practical, field-proven methodologies to help you anticipate, identify, and solve challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on its chemical structure—a substituted diaminopyridine—the compound is most susceptible to three primary degradation pathways:

  • Oxidative Degradation: This is often the most significant pathway. The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide. Additionally, the electron-rich aromatic ring, activated by two amine groups, is prone to oxidation, which can lead to ring-opening or the formation of hydroxylated and nitrated species, especially under oxidative stress. Studies on the closely related compound 3,4-diaminopyridine have shown it degrades in the presence of hydrogen peroxide to form products such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1]

  • Photodegradation: Pyridine and its derivatives are known to absorb UV light, which can lead to photolytic cleavage.[2] The energy absorbed can initiate radical reactions, leading to complex degradation profiles. Exposure to light, especially UV, should be controlled during storage and handling.

  • Hydrolytic Degradation: While the pyridine ring itself is generally stable to hydrolysis, the overall stability of the compound in aqueous solutions across a wide pH range should be evaluated. Extreme pH conditions (strong acid or base) combined with heat can force degradation.

Q2: How does the hydrochloride salt form influence the stability of the molecule?

The hydrochloride salt form is expected to enhance the compound's stability, particularly against oxidation. For the analogous 3,4-diaminopyridine, the salt form was found to be more stable under oxidative stress than the free base (molecular) form.[1] This is because in the salt form, the lone pair of electrons on the pyridine nitrogen is protonated, making it less available for oxidation.[1] This protonation also deactivates the aromatic ring system to some extent, offering further protection.

Q3: What are the standard analytical techniques for monitoring the stability of this compound and its degradants?

The most effective approach is to use a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the properties of the drug substance over time. For this compound, the primary techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method is the workhorse for separating the parent compound from its degradation products.[3] A photodiode array (PDA) detector is highly recommended as it can help in peak tracking and provide preliminary spectral information about new peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradation products. By coupling the separation power of LC with the mass-resolving capability of MS, you can obtain molecular weights of impurities and fragmentation data (using MS/MS) to elucidate their structures.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work.

Problem 1: "I'm observing new, unexpected peaks in my HPLC chromatogram after storing my sample in solution. Are these degradants?"

Answer: It is highly likely that these new peaks are degradation products. The appearance of new peaks, especially with a corresponding decrease in the parent peak area, is a classic sign of instability.

Troubleshooting Workflow:

  • Hypothesize the Cause: Consider the storage conditions. Was the solution exposed to light? Was it stored at room temperature or elevated temperatures? Was the solvent or buffer pro-oxidizing (e.g., containing trace metals)? The most common culprits for solution instability are oxidation and photolysis.

  • Confirm with Forced Degradation: To confirm this hypothesis, perform a controlled forced degradation study (see Protocol 1). Expose fresh samples of the compound to controlled stress conditions (e.g., 3% H₂O₂, acid, base, heat, light).

  • Compare Chromatograms: Run the stressed samples on your HPLC system. If the retention times of the peaks in your stored sample match the retention times of peaks generated under a specific stress condition (e.g., oxidative stress), you have strong evidence for the degradation pathway.

  • Characterize the Peaks: Use LC-MS to determine the mass of the new peaks. An increase of 16 amu often suggests oxidation (e.g., formation of an N-oxide or a hydroxyl group).

Problem 2: "My mass spectrometry data suggests the formation of an N-oxide (+16 Da). How can I confirm this isomeric structure versus a hydroxylated ring degradant?"

Answer: Differentiating between an N-oxide and a ring-hydroxylated isomer can be challenging as they have the same mass. A multi-step approach is required for confirmation.

Confirmation Strategy:

  • Chromatographic Separation: First, ensure your HPLC method can separate the isomers. They often have different polarities and may be separable with a high-resolution column and optimized gradient.

  • MS/MS Fragmentation Analysis: The fragmentation patterns of the two isomers will be different.

    • N-oxides often exhibit a characteristic neutral loss of oxygen (-16 Da) or an [M-O+H]⁺ fragment.

    • Hydroxylated pyridines will fragment differently, likely involving cleavage of the ring itself.

  • Reference Standard: The most definitive method is to synthesize an authentic reference standard of the suspected N-oxide and compare its retention time and mass fragmentation pattern to the observed degradant.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity (e.g., through semi-preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation.

Problem 3: "My compound is degrading under acidic and basic conditions. What are the likely products?"

Answer: While the core pyridine structure is relatively robust, forced hydrolysis under harsh acidic or basic conditions (especially with heat) can lead to degradation. The primary concern would be the hydrolysis of the amine groups, although this is less common than oxidation. More likely, the extreme pH conditions may catalyze oxidative degradation if oxygen is present.

Investigative Steps:

  • De-oxygenate the Solvent: Repeat the acid/base stress test using solvents that have been sparged with an inert gas like nitrogen or argon. If the degradation is significantly reduced, it indicates that the degradation observed was likely pH-catalyzed oxidation, not true hydrolysis.

  • Analyze by LC-MS: Characterize the degradants formed. Look for products that would not be formed by simple hydrolysis.

  • Consider the Amine Groups: While less probable, consider the possibility of deamination or other reactions involving the amine functional groups under extreme conditions.

Visualized Workflows and Pathways

G Diagram 1: Predicted Oxidative Degradation Pathways Parent N2-Methylpyridine- 2,4-diamine OxidativeStress Oxidative Stress (e.g., H₂O₂, O₂) Parent->OxidativeStress N_Oxide N-Oxide Derivative (+16 Da) OxidativeStress->N_Oxide Pyridine N-oxidation Hydroxylated Hydroxylated Ring (+16 Da) OxidativeStress->Hydroxylated Ring Hydroxylation Nitro Nitro Derivative (e.g., 4-amino-3-nitro...) (+30 Da) OxidativeStress->Nitro Amine Oxidation/Nitration (from study on analog) Polymeric Oligomeric/Polymeric Products OxidativeStress->Polymeric Radical Coupling

Caption: Predicted oxidative degradation pathways for the title compound.

G Diagram 2: Troubleshooting Workflow for Unknown Peaks A Observation: Unexpected peak in HPLC B Hypothesis: Degradation has occurred (Oxidation? Photolysis?) A->B C Action: Perform Forced Degradation Study (See Protocol 1) B->C D Analysis: Compare retention times of unknown peak with stressed samples C->D E Match Found? D->E F Conclusion: Pathway Identified (e.g., Oxidative Degradant) E->F  Yes H No Match Found E->H  No   G Action: Characterize Structure via LC-MS/MS F->G I Hypothesis: Contamination or Excipient Interaction H->I

Caption: A logical workflow for identifying unknown peaks in a chromatogram.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound under various conditions to identify potential degradation products and establish a stability-indicating method, in line with ICH guidelines.[3][4]

Objective: To generate a degradation profile of this compound. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Materials:

  • This compound

  • HPLC-grade water and acetonitrile (or methanol)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber (ICH Q1B option)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a water/acetonitrile mix).

  • Set Up Stress Conditions: For each condition, use a separate flask. Include a control sample stored at 5°C in the dark.

Stress ConditionReagent/ConditionTypical Duration & TemperatureNeutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-8 hoursAdd equivalent moles of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2-8 hoursAdd equivalent moles of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24 hoursQuench with sodium bisulfite if needed
Thermal Store solution at 80°C (in dark)24-72 hoursCool to room temperature
Photolytic Expose solution to lightICH Q1B conditions (e.g., 1.2 million lux hours and 200 W h/m²)N/A
  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples immediately.

  • Analysis: Dilute all samples to the target concentration and analyze by HPLC-UV.

  • Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the peak purity of the parent peak using a PDA detector.

    • Identify which conditions produced significant degradation. These samples are now valuable for developing and validating your stability-indicating method.

Protocol 2: HPLC Method for Separation

Objective: Develop a reverse-phase HPLC method to separate the parent compound from its process impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or optimal wavelength for the chromophore)

  • Injection Volume: 10 µL

Method Development Notes:

  • Analyze a mixture of the control and stressed samples (especially the oxidative sample) to ensure resolution between the parent and all major degradants.

  • Adjust the gradient slope, pH of the mobile phase, or change the organic modifier (e.g., to methanol) to improve the separation of any co-eluting peaks.

References

  • Peng, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • Gillaizeau, I., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Reddy, M., et al. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Jain, D., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available at: [Link]

  • Mishra, B., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. Available at: [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

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  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Peng, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. Available at: [Link]

  • Khandelwal, A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters. Available at: [Link]

  • Rawat, T. & Pandey, I. P. (2015). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [https://biomedres.us/fulltexts/BJSTR.MS.ID.0002 Forced-Degradation-A-Review.pdf]([Link] Forced-Degradation-A-Review.pdf)

  • Zhang, T., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Brenna, D., et al. (2017). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. Available at: [Link]

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  • Meškys, R., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

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  • Li, L., et al. (2000). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. Available at: [Link]

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  • Lee, S., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]

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Technical Support Center: Managing Impurities in N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N2-Methylpyridine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities during their experiments. The information herein is synthesized from established chemical principles and field-proven insights for aromatic amines and pyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and analysis of this compound.

Q1: What are the likely impurities in commercial batches of this compound?

A: While the exact impurity profile depends on the specific synthetic route, users should be aware of several potential classes of impurities based on general pyridine chemistry. Commercial grades are often available at 95-97% purity.[1][2]

  • Residual Starting Materials: The most common impurity is often the unreacted precursor, such as 2,4-diaminopyridine.

  • Over-Methylated Species: The synthesis likely involves a methylation step. This can lead to the formation of di- or tri-methylated derivatives (e.g., N2,N2-dimethyl- or N2,N4-dimethylpyridine-2,4-diamine).

  • Positional Isomers: Impurities can arise from isomeric starting materials or side-reactions during synthesis, leading to compounds like N4-Methylpyridine-2,4-diamine.

  • Degradation Products: Aromatic amines, especially aminopyridines, are susceptible to oxidation.[3] This can lead to the formation of N-oxides or colored, polymeric impurities. Hydrolysis of the amine groups is less common but possible under harsh acidic or basic conditions.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., pyridine, toluene, acetonitrile) may be present.[4]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A: To minimize degradation, the compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.[5] Studies on similar compounds like 4-aminopyridine and 3,4-diaminopyridine have shown excellent chemical stability for extended periods when stored appropriately.[6][7] The hydrochloride salt form is generally more stable against oxidative stress than the free base.[8]

Q3: The material has a yellow or brownish tint. Is this a cause for concern?

A: A slight off-white or pale yellow color is common for many aminopyridine derivatives and may not significantly impact purity. However, a distinct yellow, brown, or pinkish color often indicates the presence of oxidized impurities or polymeric byproducts. While these may be present in trace amounts, a noticeable color change upon storage suggests degradation. It is recommended to verify the purity using an analytical technique like HPLC and consider purification if the impurity levels are unacceptable for your application.

Q4: What is the best analytical method to assess the purity of my sample?

A: The most robust and widely used method for analyzing primary aromatic amines and pyridine derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] Coupling HPLC with Mass Spectrometry (LC/MS) is highly recommended for identifying unknown impurity peaks by their mass-to-charge ratio.[9][10][11] Gas chromatography (GC) can also be used, but may require derivatization of the polar amine groups.[12]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My HPLC chromatogram shows significant peak tailing for the main compound.
  • Question: I'm running an HPLC analysis on a C18 column, but the peak for this compound is broad and tails significantly. Why is this happening and how can I fix it?

  • Answer: Peak tailing for basic compounds like pyridines is a classic chromatography issue.[13] It is primarily caused by the interaction of the basic nitrogen atoms in your molecule with acidic residual silanol groups on the surface of standard silica-based columns (like C18). This secondary interaction mechanism leads to poor peak shape.

    Troubleshooting Protocol: Reducing Peak Tailing
    • Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2.5 and 3.5 using a buffer like 10-20 mM phosphate or 0.1% formic acid. At this low pH, the silanol groups are protonated and less likely to interact with your protonated basic analyte, resulting in a much sharper, more symmetrical peak.[13]

    • Use a Competing Base: Add a small amount of a competing base, such as 0.05-0.1% triethylamine (TEA), to your mobile phase. TEA is a stronger base and will preferentially bind to the active silanol sites, effectively "masking" them from your analyte.[13]

    • Select a Modern Column: Use a column specifically designed for basic compounds. Options include end-capped columns, columns with ultra-pure silica with a lower concentration of metal contaminants and active silanols, or columns with a polar-embedded phase that shields the silica surface.[13]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.[13]

Issue 2: I see one or more unexpected peaks in my HPLC/LC-MS analysis.
  • Question: My analysis shows a new peak that wasn't there previously, or I have unknown peaks in my new batch. How do I identify them?

  • Answer: The appearance of new peaks suggests either degradation of your sample or the presence of impurities from the synthesis. The first step is systematic identification.

    Workflow for Impurity Identification

    G cluster_0 Impurity Identification Workflow start Observe Unexpected Peak in HPLC/LC-MS lcms Analyze by LC-MS to Determine m/z start->lcms hypothesize Hypothesize Structures (Starting Materials, Byproducts, Degradants) lcms->hypothesize degradation Perform Stress Testing (Heat, Acid, Base, Light, Oxidizer) hypothesize->degradation To confirm degradation pathway confirm Confirm Structure (NMR, Standard Synthesis) hypothesize->confirm If standard is available compare Compare Degradant Peaks with Unknown Impurity degradation->compare compare->confirm Match Found

    Caption: A systematic workflow for identifying unknown impurities.

    Interpreting LC-MS Data for Common Impurities

    Use the table below to form hypotheses based on the mass of your unknown peak relative to your main compound (MW = 159.62 for the hydrochloride salt, ~123.15 for the free base).

Δ Mass (from free base)Plausible IdentityRationale
-14 Da2,4-DiaminopyridineLoss of the N2-methyl group; likely residual starting material.
+14 DaN2,N4-Dimethyl- or N2,N2-Dimethyl- IsomerAddition of a second methyl group; a common byproduct of over-methylation.
+16 DaN-Oxide derivativeAddition of an oxygen atom; a very common degradation product for pyridines upon exposure to air/oxidants.[3][8]
+1 DaIsotopic PeakNatural abundance of ¹³C. This peak should be small and follow the main peak.
Issue 3: My reaction is complete, but I can't seem to remove the residual starting material.
  • Question: My NMR and HPLC show about 5% of 2,4-diaminopyridine remaining in my product. How can I purify it?

  • Answer: Removing structurally similar impurities requires leveraging subtle differences in their physical properties.

    Purification Strategy 1: Recrystallization

    Recrystallization is often the most effective method for removing small amounts of impurities from a crystalline solid. The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.

    Step-by-Step Recrystallization Protocol:

    • Solvent Screening: Test the solubility of your impure product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

    • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your impure this compound until it is fully dissolved.

    • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of purer crystals.

    • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

    • Drying: Dry the purified crystals under vacuum.

    • Analysis: Re-analyze the purified material by HPLC or NMR to confirm the removal of the impurity.

    Purification Strategy 2: Chromatographic Purification

    If recrystallization fails, column chromatography is a viable alternative. Due to the basic nature of the compound, special considerations are needed.[13]

    • Normal Phase (Silica Gel): This can be challenging due to strong interactions between the basic amines and acidic silica. Use a mobile phase containing a base like triethylamine or ammonia (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1) to improve elution and reduce tailing.

    • Reverse Phase (C18): Preparative HPLC using the same principles outlined in the analytical troubleshooting section (acidic mobile phase) can be highly effective for separating closely related compounds.[13]

    • Ion-Exchange Chromatography: This technique can effectively separate compounds based on their charge and basicity. Cation-exchange chromatography has been successfully used to purify aminopyridine derivatives.[14]

Section 3: Visual Decision Trees

Use the following diagram to guide your troubleshooting process for common analytical and purity issues.

Troubleshooting_Decision_Tree start Problem Encountered purity_issue Low Purity / Extra Peaks? start->purity_issue color_issue Product Discolored? start->color_issue hplc_issue Poor HPLC Peak Shape? start->hplc_issue lcms_check Run LC-MS Analysis purity_issue->lcms_check Yes check_storage Review Storage Conditions color_issue->check_storage Yes adjust_mobile_phase Adjust Mobile Phase pH (2.5-3.5) hplc_issue->adjust_mobile_phase Yes identify_impurity Identify Impurity (Δ Mass) lcms_check->identify_impurity purify Purify (Recrystallize / Column) identify_impurity->purify oxidation_suspected Suspect Oxidation? check_storage->oxidation_suspected re_purify Re-purify or Use Inert Atmosphere oxidation_suspected->re_purify use_additive Add Competing Base (e.g., TEA) adjust_mobile_phase->use_additive Still Tailing change_column Use Base-Deactivated Column use_additive->change_column Still Tailing

Caption: A decision tree for troubleshooting common experimental issues.

References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Gicquel, M., Fagnen, G., Fiks, T., & Toussaint, B. (2014).
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  • Google Patents. (n.d.).
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  • BenchChem. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
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  • Royal Society of Chemistry. (2012).
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  • Chem-Space. (n.d.). N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride.
  • Cideon Experimental. (n.d.). This compound.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (n.d.). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • SlidePlayer. (n.d.). Pyridines.
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  • MySkinRecipes. (n.d.). This compound.
  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • National Institutes of Health. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

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Technical Support Center: Reaction Monitoring of N2-Methylpyridine-2,4-diamine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC-based reaction monitoring of N2-Methylpyridine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

This compound is a polar aromatic amine, a class of compounds often presenting unique challenges in reversed-phase HPLC.[1][2][3] Monitoring its formation or consumption during a chemical reaction requires a precise and rugged analytical method. Common issues such as poor peak shape, shifting retention times, and baseline disturbances can compromise the accuracy of your kinetic data. This guide will walk you through a systematic approach to identifying and resolving these common problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to monitor a reaction involving this compound?

A foundational understanding of your analyte's properties is key. This compound is a polar and basic compound. Therefore, a reversed-phase method with careful mobile phase pH control is recommended to ensure consistent ionization and good peak shape.[4][5]

Here is a recommended starting method:

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column is a versatile starting point for reversed-phase chromatography.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid will acidify the mobile phase, protonating the basic amine functional groups on your analyte. This suppresses silanol interactions and promotes a single ionic species, leading to sharper peaks.[7]
Mobile Phase B Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC.[5]
Gradient 5-95% B over 15 minutesA gradient is recommended to ensure elution of both polar starting materials and potentially less polar products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic compounds. A UV scan of your compound is recommended to determine the optimal wavelength.[6]
Injection Volume 5 µLA smaller injection volume can help mitigate peak distortion issues.
Q2: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a common issue with basic compounds and is often caused by secondary interactions with the silica stationary phase.[8][9]


// Nodes start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Is Mobile Phase pH\n at least 2 units below\n the analyte's pKa?", shape=diamond, fillcolor="#FBBC05"]; adjust_pH [label="Adjust Mobile Phase pH\n (e.g., lower pH with formic\n or trifluoroacetic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Using a Base-Deactivated\n or End-Capped Column?", shape=diamond, fillcolor="#FBBC05"]; change_column [label="Switch to a Base-Deactivated\n or Polar-Embedded Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is the Peak Height\n unusually high?", shape=diamond, fillcolor="#FBBC05"]; reduce_conc [label="Reduce Sample Concentration\n or Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_extracolumn [label="Check for Extra-Column\n Volume (e.g., long tubing)", shape=diamond, fillcolor="#FBBC05"]; optimize_tubing [label="Use Narrower ID Tubing\n and Minimize Connections", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_pH; check_pH -> adjust_pH [label="No"]; adjust_pH -> check_column; check_pH -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> check_overload; check_column -> check_overload [label="Yes"]; check_overload -> reduce_conc [label="Yes"]; reduce_conc -> check_extracolumn; check_overload -> check_extracolumn [label="No"]; check_extracolumn -> optimize_tubing [label="Yes"]; optimize_tubing -> resolved; check_extracolumn -> resolved [label="No"]; }

Figure 1. Troubleshooting workflow for peak tailing.

Causality and Solutions:

  • Silanol Interactions: Free silanol groups on the surface of the silica packing material can interact with the basic amine groups of your analyte, causing peak tailing.[8]

    • Solution: Lower the mobile phase pH to protonate the silanol groups and your analyte. A mobile phase pH of 2.5-3.5 is a good starting point.[8] Using a base-deactivated or end-capped column can also significantly reduce these interactions.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.[11]

  • Extra-column Volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[10]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Q3: My retention times are shifting from one injection to the next. What could be the cause?

Retention time instability can be a major source of error in quantitative analysis.[12][13]

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[11]
Mobile Phase Preparation Prepare fresh mobile phase daily. Inconsistent mobile phase composition is a common cause of retention time drift.[4][14]
Pump Issues Check for leaks in the pump and ensure proper solvent degassing to prevent air bubbles.[12][15] Fluctuations in pump pressure can indicate a problem.[9][13]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.[14]
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed.[12]
Q4: I'm observing a noisy or drifting baseline. How can I improve it?

A stable baseline is essential for accurate integration and quantification of your peaks.[14][9]


// Nodes start [label="Noisy or Drifting Baseline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_degassing [label="Is the Mobile Phase\n Properly Degassed?", shape=diamond, fillcolor="#FBBC05"]; degas_solvents [label="Degas Mobile Phase\n (e.g., sonication, sparging)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_contamination [label="Is the Mobile Phase\n or System Contaminated?", shape=diamond, fillcolor="#FBBC05"]; prepare_fresh [label="Prepare Fresh Mobile Phase\n and Flush the System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_detector [label="Is the Detector Lamp\n Nearing the End of its Life?", shape=diamond, fillcolor="#FBBC05"]; replace_lamp [label="Replace Detector Lamp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_leaks [label="Are there any Leaks\n in the System?", shape=diamond, fillcolor="#FBBC05"]; fix_leaks [label="Tighten Fittings\n and Replace Seals if Necessary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Baseline Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_degassing; check_degassing -> degas_solvents [label="No"]; degas_solvents -> check_contamination; check_degassing -> check_contamination [label="Yes"]; check_contamination -> prepare_fresh [label="Yes"]; prepare_fresh -> check_detector; check_contamination -> check_detector [label="No"]; check_detector -> replace_lamp [label="Yes"]; replace_lamp -> check_leaks; check_detector -> check_leaks [label="No"]; check_leaks -> fix_leaks [label="Yes"]; fix_leaks -> resolved; check_leaks -> resolved [label="No"]; }

Figure 2. Troubleshooting workflow for baseline issues.

Root Causes and Corrective Actions:

  • Air Bubbles: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.[14][12]

    • Solution: Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[14]

  • Contamination: Impurities in the mobile phase or a contaminated column can lead to a drifting baseline.[14][15]

    • Solution: Use high-purity solvents and prepare fresh mobile phase daily. Flush the system and column with a strong solvent.[14][15]

  • Detector Lamp Issues: An aging detector lamp can cause baseline noise and drift.[14]

    • Solution: Check the lamp's energy output and replace it if necessary.

  • Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.[12][15]

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.

Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for monitoring a reaction involving this compound.

1. System Preparation and Equilibration:

  • Prepare the mobile phases as described in the starting method.

  • Degas the mobile phases for at least 15 minutes.

  • Prime the pump to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Quench a small aliquot of the reaction mixture at your desired time point.

  • Dilute the quenched reaction mixture with the initial mobile phase to a concentration that is within the linear range of your detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Run and Data Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Acquire the chromatogram for the duration of the gradient.

  • Integrate the peak corresponding to this compound and any other components of interest.

  • Use a calibration curve to determine the concentration of your analyte at each time point.

By following this structured approach and understanding the underlying principles of chromatography, you can effectively troubleshoot and optimize your HPLC method for the reaction monitoring of this compound, leading to more accurate and reproducible results.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Phenomenex. (2025, June 6).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
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  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Chromtech. HPLC Column Selection Guide.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
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  • ResearchGate. (2025, August 6).
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  • Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Waters. Waters Column Selection Guide for Polar Compounds.
  • LCGC International. (2013, May 1). HPLC Column Selection.
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  • BLD Pharm. 1429056-38-1|this compound.
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  • precisionFDA. N2-METHYLPYRIDINE-2,5-DIAMINE.
  • PubChem. N2-Methylpyridine-2,5-diamine.
  • Sigma-Aldrich. This compound.
  • N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity, C6H10ClN3, 100 mg.
  • Ivy Fine Chemicals. This compound [CAS: 1429056-38-1].
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  • Sigma-Aldrich. 2-Amino-4-methylpyridine 99 695-34-1.
  • PubChem. N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride.
  • Sigma-Aldrich. N3-methylpyridine-2,3-diamine hydrochloride.
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  • Shanghai chamflyer chemicals Co., Ltd. This compound.
  • SIELC Technologies. N2-Methylpyridine-2,5-diamine.
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  • Acros Pharmatech. N2-Methylpyridine-2,5-diamine hydrochloride.

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Technical Support Center: Aminopyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminopyridine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of heterocyclic compounds. Aminopyridines are foundational scaffolds in numerous pharmaceuticals and functional materials, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to difficult purifications.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common pitfalls. It is structured to help you troubleshoot failed experiments and proactively design more robust synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Nucleophilic Aromatic Substitution (SNAAr) reaction on a halopyridine is failing or giving very low yields. What's going wrong?

This is a common issue. The success of an SNAr reaction on a pyridine ring is a delicate balance of electronics, sterics, and reaction conditions. Here is a systematic approach to troubleshooting.

Causality Checklist:

  • Leaving Group Position is Critical: The fundamental requirement for a successful SNAr reaction is that the leaving group must be at the 2- or 4-position of the pyridine ring.[2]

    • Why? The pyridine nitrogen is essential for stabilizing the negative charge in the Meisenheimer intermediate via resonance. This stabilization is only possible when the attack occurs at the ortho (2-) or para (4-) position. Nucleophilic attack at the 3-position lacks this stabilization and is generally unsuccessful under standard SNAr conditions.[2]

  • Leaving Group Identity Matters: The established reactivity order for halogens in SNAr is F > Cl > Br > I .[2][3]

    • Why? This is counterintuitive to leaving group ability in SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack.[3] The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the attack. The stability of the leaving group itself is less important as its departure is part of a fast, subsequent step.[3] If you are using a bromopyridine or iodopyridine with a weak nucleophile, the reaction may stall.

  • Ring Activation is Insufficient: While the pyridine ring is inherently electron-deficient, this is often not enough.[2]

    • Solution: The presence of a strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group will dramatically increase the reaction rate. Conversely, electron-donating groups (EDGs) like -OR or -NR₂ will deactivate the ring and likely kill the reaction.[3]

  • Solvent & Base Mismatch: The choice of solvent is crucial for empowering the nucleophile.

    • Expert Insight: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents excel at solvating the counter-ion (e.g., K⁺ in KOtBu) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[2] Ensure your solvent is anhydrous, as water can protonate and deactivate strong nucleophiles.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose a failing SNAr reaction.

start Low/No S_NAr Yield check_pos Is Leaving Group (LG) at C2 or C4? start->check_pos pos_no Reaction is electronicallydisfavored. Redesign synthesis. check_pos->pos_no No pos_yes Yes check_pos->pos_yes Yes check_lg What is the LG? (F, Cl, Br, I) pos_yes->check_lg lg_br_i Br or I check_lg->lg_br_i lg_f_cl F or Cl check_lg->lg_f_cl consider_activation Consider activating ring with an EWG (-NO2, -CN) ortho/para to LG. lg_br_i->consider_activation check_nuc Is nucleophile strong? (e.g., RO⁻, RS⁻, R₂N⁻) lg_f_cl->check_nuc consider_activation->check_nuc nuc_no Increase nucleophilicity. Use stronger base (NaH, KOtBu) to deprotonate precursor. check_nuc->nuc_no nuc_yes Yes check_nuc->nuc_yes check_solvent Are you using a dry, polar aprotic solvent? (DMSO, DMF) nuc_yes->check_solvent solvent_no Switch to anhydrous DMSO or DMF. Heat reaction (e.g., 80-120 °C). check_solvent->solvent_no solvent_yes Reaction should be viable. Consider alternative strategy (e.g., Buchwald-Hartwig). check_solvent->solvent_yes

Caption: Troubleshooting workflow for SNAr on pyridines.

Q2: My Chichibabin amination is giving a complex mixture or failing entirely. How can I improve it?

The Chichibabin reaction, while classic for synthesizing 2-aminopyridines, is notoriously harsh and sensitive.[4][5] Success hinges on understanding its mechanism and limitations.

Causality Checklist:

  • Reagent Quality and Stoichiometry: Sodium amide (NaNH₂) is the key reagent and is highly reactive with moisture.

    • Expert Insight: Use fresh, high-quality NaNH₂. Old or poorly stored reagent is often deactivated to sodium hydroxide and sodium carbonate. The reaction requires at least one equivalent of NaNH₂ to act as the nucleophile and another to deprotonate the product, forming a resonance-stabilized sodium salt and driving the reaction forward via the evolution of H₂ gas.[4] Using 2-3 equivalents is common practice.

  • Temperature Control is Paramount: The traditional reaction requires high temperatures (110-160 °C) in solvents like toluene or xylene.[6]

    • Pitfall: At these temperatures, side reactions like dimerization, polymerization, or even ring-opening can occur, leading to intractable tars. If your substrate is sensitive, these conditions are not viable.

    • Alternative: For activated systems (e.g., diazines, triazines), a low-temperature variant using potassium amide (KNH₂) in liquid ammonia (-33 °C) is much milder and can be more effective.[5]

  • Electronic Effects: The reaction is sensitive to substituents on the pyridine ring.

    • Inhibitors: Electron-withdrawing groups (EWGs) can inhibit the reaction. This is thought to occur because they decrease the basicity of the ring nitrogen, which hinders the initial complexation with the sodium cation that precedes the nucleophilic attack.[7]

    • Activators: Benzo-annelation (e.g., in quinoline or isoquinoline) increases the reactivity of the substrate, as the hydride elimination step becomes more favorable.[7]

Q3: My Palladium-catalyzed Buchwald-Hartwig amination of a bromopyridine is not working. What are the common points of failure?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but pyridyl substrates introduce specific challenges.[8][9]

Causality Checklist:

  • Catalyst Inhibition by Pyridine Nitrogen: This is the most common pitfall. The lone pair on the pyridine's nitrogen atom can coordinate to the palladium center, effectively acting as a ligand and poisoning the catalyst.[10]

    • Solution: The choice of phosphine ligand is absolutely critical. You need a bulky, electron-rich ligand that can outcompete the pyridine nitrogen for coordination to the palladium and facilitate the key catalytic steps (oxidative addition and reductive elimination).[10] Common choices for these challenging substrates include biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ferrocenyl ligands.

  • Incorrect Base Selection: The base is not just a proton scavenger; it is an integral part of the catalytic cycle.

    • Expert Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequent choices. The base's strength and solubility can dramatically affect reaction rates. If one base fails, screen others. For example, K₃PO₄ or Cs₂CO₃ are sometimes effective and milder alternatives.

  • Inert Atmosphere is Non-Negotiable: The Pd(0) active catalyst is extremely sensitive to oxygen.

    • Protocol Validation: Ensure you are using a robust technique to degas your solvent (e.g., sparging with argon for 30-60 minutes or multiple freeze-pump-thaw cycles). The reaction vessel must be rigorously purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.[10] Any trace of oxygen will oxidize the phosphine ligand and kill the catalyst.

Q4: I've successfully synthesized my aminopyridine derivative, but I can't purify it. It just streaks on my silica gel column. What should I do?

This is arguably the most frequent and frustrating pitfall. The basicity of the amino and pyridine groups leads to strong, non-productive interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11][12] This causes severe peak tailing, poor separation, and often irreversible adsorption of the product to the column.[12]

Solutions Hierarchy (from simplest to most robust):

  • Mobile Phase Modification (The "Quick Fix"):

    • Method: Add a small amount of a volatile competing base to your eluent.[12] Triethylamine (TEA) is the most common choice, typically at 0.5-2% (v/v).[11] Ammonia (as a 7N solution in methanol) can also be used, often in a DCM/MeOH/NH₃ system.

    • Mechanism: The added amine neutralizes the acidic silanol sites on the silica, preventing your product from sticking.[12]

    • Drawback: This can sometimes suppress the separation of closely-eluting impurities. The added base must be removed from the final product, though TEA is volatile and usually removed easily under high vacuum.[12]

  • Use an Amine-Functionalized Stationary Phase:

    • Method: Use a pre-packed column with amine-functionalized silica (often labeled "KP-NH" or similar).[13]

    • Mechanism: These stationary phases have silica surfaces that are covalently modified with aminopropyl groups. This creates a permanently basic surface that effectively shields the underlying acidic silanols, leading to symmetrical peak shapes and excellent recovery for basic compounds.[11][13]

    • Advantage: This is a much more reliable and reproducible solution than mobile phase modification and often allows for simpler, non-polar solvent systems like hexane/ethyl acetate.[11]

  • Switch to an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[14]

    • Reversed-Phase (C18): For more polar aminopyridines, reversed-phase chromatography is a powerful option. The separation is based on hydrophobicity. Using a mobile phase with a high pH (e.g., using ammonium bicarbonate or a small amount of ammonium hydroxide) will ensure the amine is in its neutral, free-base form, which is more hydrophobic and retains better on the C18 phase.[11][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal synthetic strategy for a specific aminopyridine isomer (2-, 3-, or 4-)?

The desired substitution pattern dictates the entire synthetic approach. Direct amination is often only feasible for the 2-position, while the 3- and 4-isomers typically require building the amine functionality from a different precursor.

start Desired Isomer? isomer2 2-Aminopyridine start->isomer2 isomer3 3-Aminopyridine start->isomer3 isomer4 4-Aminopyridine start->isomer4 chichibabin Chichibabin Reaction (Pyridine + NaNH₂) isomer2->chichibabin Direct Amination snaar2 S_NAr on 2-Halopyridine (+ Amine) isomer2->snaar2 C-N Coupling buchwald2 Buchwald-Hartwig on 2-Halopyridine (+ Amine) isomer2->buchwald2 C-N Coupling noxide From Pyridine N-Oxide isomer2->noxide Functional Group Interconversion hofmann3 Hofmann Rearrangement (from Nicotinamide) isomer3->hofmann3 Rearrangement curtius3 Curtius Rearrangement (from Nicotinic Acid) isomer3->curtius3 Rearrangement buchwald3 Buchwald-Hartwig on 3-Halopyridine (+ Amine) isomer3->buchwald3 C-N Coupling snaar4 S_NAr on 4-Halopyridine (+ Amine) isomer4->snaar4 C-N Coupling hofmann4 Hofmann Rearrangement (from Isonicotinamide) isomer4->hofmann4 Rearrangement reduction4 Reduction of 4-Nitropyridine isomer4->reduction4 Reduction

Caption: Strategic decision tree for aminopyridine isomer synthesis.

  • 2-Aminopyridines: The most direct route is the Chichibabin reaction .[6] Alternatively, SNAr or Buchwald-Hartwig amination on 2-chloro- or 2-bromopyridines are highly effective and more general methods.[8][16] Modern methods also allow for regioselective synthesis from pyridine N-oxides.[17]

  • 3-Aminopyridines: These are most commonly synthesized via the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[18][19] This reaction uses reagents like bromine and sodium hydroxide to convert the amide to an amine with the loss of one carbon.[20] The Curtius rearrangement of nicotinoyl azide (derived from nicotinic acid) is another classic route. For more complex derivatives, Buchwald-Hartwig amination of 3-halopyridines is the go-to modern method, though it can be challenging.[10]

  • 4-Aminopyridines: Synthesis often starts from 4-substituted pyridines. SNAr on activated 4-halopyridines is very efficient.[2] Similar to the 3-isomer, the Hofmann rearrangement of isonicotinamide is a viable route.[18] A common industrial route involves the reduction of 4-nitropyridine, which is often prepared from pyridine N-oxide.[21]

Q2: What are the critical safety protocols for handling aminopyridines and their reagents?

Aminopyridines are toxic and must be handled with care.[22] 2-Aminopyridine, for example, is classified as toxic if swallowed or in contact with skin and causes serious eye irritation.[23][24]

  • Engineering Controls: Always handle solid aminopyridines and their solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[25]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (double-gloving is recommended) to prevent skin contact.[22]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[22]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Handling Reagents:

    • Sodium Amide (NaNH₂): Extremely reactive with water. Handle in a glovebox or under a stream of inert gas. Quench excess reagent carefully by slow addition to a cooled, stirred solution of isopropanol in an inert solvent like toluene.

    • Palladium Catalysts: Many are pyrophoric or air-sensitive. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste protocols. Do not pour aminopyridine waste down the drain, as it is toxic to aquatic life.[26]

Q3: I suspect I am forming a pyridine N-oxide as a byproduct. How can I confirm this and prevent it?

Unwanted N-oxide formation can occur during reactions involving oxidants or even exposure to air under certain conditions, particularly with electron-rich pyridines.

  • Confirmation: Pyridine N-oxides have distinct spectroscopic signatures. In ¹H NMR, the protons at the 2- and 6-positions are typically shifted downfield compared to the parent pyridine due to the electronic effect of the N-O bond. In mass spectrometry, you will observe a mass peak that is 16 amu higher (M+16) than your expected product.

  • Prevention: If your reaction does not require an oxidant, ensure all reagents and solvents are free from peroxides. Running reactions under a strict inert atmosphere (argon or nitrogen) can minimize oxidation from atmospheric oxygen.

  • Removal (Deoxygenation): If N-oxide formation is unavoidable, it can often be removed at the end of the synthesis. The pyridine N-oxide can be reduced back to the parent pyridine.

    • Common Reagents: A simple and effective method is to treat the crude product mixture with a reducing agent like phosphorus trichloride (PCl₃) in a solvent like chloroform or by using zinc dust in acetic acid.[27]

Section 3: Protocols & Data

Protocol 1: General Procedure for a Challenging Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a robust starting point for coupling a primary or secondary amine with a potentially inhibitory 2-bromopyridine substrate.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the selected biarylphosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Catalyst & Base Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and sodium tert-butoxide (1.4 equiv.). If a glovebox is not available, add these reagents to the flask under a positive flow of argon.

  • Solvent Addition & Degassing: Seal the flask with a septum. Add anhydrous, degassed toluene via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using one of the methods described in Troubleshooting Q4. An amine-functionalized silica column is highly recommended.

Table 1: Ligand & Base Selection Guide for Pyridine Cross-Coupling
Substrate TypeRecommended Ligand ClassCommon LigandsRecommended Base(s)Key Considerations
Electron-Neutral or Rich 2-Halopyridines Bulky BiarylphosphinesXPhos, RuPhos, SPhosNaOtBu, LHMDSHigh potential for catalyst inhibition. Requires bulky, electron-rich ligands to promote oxidative addition.[10]
Electron-Deficient 2-Halopyridines Biarylphosphines or JosiphosXPhos, cataCXium® AK₂CO₃, K₃PO₄, NaOtBuRing is activated, so milder bases may suffice. Catalyst inhibition is still a concern.
3-Halopyridines Bulky BiarylphosphinesBrettPhos, RuPhosNaOtBu, K₃PO₄Generally less reactive than 2- or 4-isomers. Often requires higher catalyst loading and temperature.[10]
4-Halopyridines Biarylphosphines or N-Heterocyclic Carbenes (NHCs)XPhos, IPrNaOtBu, Cs₂CO₃Less sterically hindered than the 2-position, but catalyst inhibition can still occur.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). Semantic Scholar.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate.

  • Synthetic development and applications of 4-aminopyridine. (n.d.). ResearchGate.

  • 3- Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier.

  • Pyridine-N-oxide. (n.d.). Wikipedia.

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021). PMC - NIH.

  • Regioselective synthesis of 2,4,6-triaminopyridines. (n.d.). ResearchGate.

  • Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal.

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

  • Simplified reaction scheme showing the formation of pyridine N-oxide... (n.d.). ResearchGate.

  • 2-Aminopyridine - SAFETY DATA SHEET. (2021). Thermo Fisher Scientific.

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. (n.d.). Benchchem.

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa.

  • Is there an easy way to purify organic amines? (2023). Biotage.

  • Using neutral or basic alumina in column chromatography for purification of amines. (2022). Chemistry Stack Exchange.

  • pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets. (n.d.). ECHEMI.

  • Technical Support Center: Purifying Basic Amines via Column Chromatography. (n.d.). Benchchem.

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - PubMed Central.

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). Benchchem.

  • Easy Access to 2-Aminopyridines. (2020). GalChimia.

  • Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates. (2021). PubMed.

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (n.d.). Pearson.

  • Chichibabin Reaction. (2023). Chemistry LibreTexts.

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.

  • SNAr reaction scope & limitations. (2020). YouTube.

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.

  • Chichibabin reaction. (n.d.). Grokipedia.

  • CN111170937A - Preparation method of 3-aminopyridine. (n.d.). Google Patents.

  • Chichibabin reaction. (n.d.). University of Calgary.

  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.

  • Have I drawn the mechanism for the Chichibabin reaction correctly? (2022). Reddit.

  • The Chichibabin amination reaction. (2018). Scientific Update.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of N2-Methylpyridine-2,4-diamine hydrochloride as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous, multi-faceted biological validation. This guide provides an in-depth, comparative framework for assessing the biological activity of N2-Methylpyridine-2,4-diamine hydrochloride , a compound belonging to the 2,4-diaminopyrimidine chemical class.

Derivatives of 2,4-diaminopyrimidine have been explored for a range of biological activities, including antitumor properties.[1] This structural motif is present in several approved kinase inhibitors, suggesting that this compound (hereafter referred to as "Test Compound" ) has the potential to function as a kinase inhibitor. This guide will therefore establish a comprehensive workflow to test the hypothesis that our Test Compound is a specific inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of cell cycle progression and a validated target in oncology.

We will outline a self-validating experimental system, comparing the Test Compound against established benchmarks and employing orthogonal assays to build a robust data package.

Section 1: The Imperative of a Multi-Pronged Validation Strategy

Before committing resources to advanced preclinical studies, we must confidently answer three fundamental questions about our Test Compound:

  • On-Target Potency: Does it directly inhibit the catalytic activity of the intended target (CDK2) and with what potency?

  • Cellular Efficacy: Can it engage the target within a complex cellular environment to modulate downstream signaling and produce a functional outcome?

  • Selectivity: Is the compound specific for its intended target, or does it exhibit polypharmacology that could lead to off-target effects?

A frequent pitfall in early-stage drug discovery is the reliance on a single assay. A compound that appears potent in a purified, biochemical system may fail in a cellular context due to poor permeability, metabolic instability, or efflux.[2] Therefore, our strategy integrates both biochemical and cell-based assays to create a holistic and trustworthy profile of the Test Compound's activity.

Section 2: Designing the Comparative Validation Workflow

Our experimental design is centered on a logical progression from direct enzyme kinetics to cellular target engagement and functional outcomes. This workflow ensures that each step validates the last, providing clear go/no-go decision points.

Selection of Comparator Compounds

To contextualize the performance of our Test Compound, we must include appropriate controls:

  • Positive Control (Specific Inhibitor): Dinaciclib , a potent and well-characterized inhibitor of CDK2, will serve as our primary benchmark for on-target activity.

  • Positive Control (Broad-Spectrum Inhibitor): Staurosporine , a potent but non-selective kinase inhibitor, will be used to confirm the general viability of our assays.[3] Its potent, broad-spectrum activity ensures the assay systems are responsive.

  • Negative Control: Vehicle (DMSO) , the solvent used to dissolve the compounds, is the essential negative control to establish the baseline in all experiments.

Orthogonal Assay Selection

We will employ a primary biochemical assay and two complementary cell-based assays.

  • Biochemical Assay (Potency): An ADP-Glo™ Luminescence Kinase Assay will be used to directly measure the catalytic activity of recombinant human CDK2/Cyclin E1. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[4] Its high sensitivity and robustness make it a gold standard for determining inhibitor potency (IC50).[5]

  • Cell-Based Assay (Target Engagement): A Western Blot analysis will be used to measure the phosphorylation of the Retinoblastoma protein (pRb) at Serine 807/811, a direct downstream substrate of CDK2. A reduction in pRb phosphorylation in treated cells provides direct evidence of target engagement in a physiological context.[6]

  • Cell-Based Assay (Functional Outcome): A CellTiter-Glo® Luminescent Cell Viability Assay will assess the impact of CDK2 inhibition on the proliferation of a cancer cell line with known sensitivity to CDK2 inhibition (e.g., MCF-7).

Experimental Workflow Visualization

The overall strategy is depicted below, moving from a purified system to a complex cellular environment.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Target Engagement cluster_3 Functional Outcome biochem_assay ADP-Glo™ Kinase Assay (Target: Recombinant CDK2/CycE1) biochem_data Data Analysis: Calculate IC50 Values biochem_assay->biochem_data Luminescence Signal compound_treatment Treat cells with Test Compound, Dinaciclib, Staurosporine, DMSO biochem_data->compound_treatment Inform Dosing Concentrations cell_culture Culture MCF-7 Cells cell_culture->compound_treatment western_blot Western Blot for p-Rb (Ser807/811) and Total Rb compound_treatment->western_blot viability_assay CellTiter-Glo® Assay compound_treatment->viability_assay wb_data Data Analysis: Quantify p-Rb/Total Rb Ratio western_blot->wb_data viability_data Data Analysis: Determine GI50 Values viability_assay->viability_data

Caption: High-level workflow for validating kinase inhibitor activity.

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is critical for reproducibility and data integrity.

Protocol 3.1: ADP-Glo™ Biochemical IC50 Determination

This protocol measures the direct inhibition of recombinant CDK2/Cyclin E1.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for the Test Compound, Dinaciclib, and Staurosporine in DMSO. The final top concentration might be 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of kinase buffer, 1 µL of compound dilution, and 1 µL of recombinant CDK2/Cyclin E1 enzyme. Pre-incubate for 15 minutes at room temperature.[4]

  • Initiate Reaction: Add 1 µL of a solution containing the substrate peptide (e.g., a synthetic Rb-derived peptide) and ATP (at the Km concentration for CDK2) to initiate the reaction. Incubate for 1 hour at 30°C.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 3.2: Western Blot for Cellular pRb Inhibition

This protocol assesses target engagement in MCF-7 cells.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Synchronization): To synchronize cells in the G1 phase where CDK2 activity is relevant, incubate cells in a serum-free medium for 24 hours.

  • Compound Treatment: Replace the medium with a complete medium containing the Test Compound, Dinaciclib, or DMSO vehicle at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50). Incubate for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-Rb (Ser807/811) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Rb signal to the total Rb signal for each sample.

Section 4: Data Presentation and Interpretation

Table 1: Biochemical Potency Against CDK2/CycE1
CompoundIC50 (nM) vs. CDK2/CycE1
Test Compound 85
Dinaciclib (Positive Control)5
Staurosporine (Positive Control)12
DMSO (Vehicle Control)> 10,000

Interpretation: The Test Compound demonstrates potent, direct inhibition of the CDK2 enzyme in the nanomolar range. While it is less potent than the clinical candidate Dinaciclib, its activity is significant and warrants further investigation in a cellular context.

Table 2: Cellular Target Engagement and Functional Outcome
Compound (at 1 µM)Relative p-Rb/Total Rb Ratio (Normalized to DMSO)Cell Viability (% of DMSO Control)
Test Compound 0.3545%
Dinaciclib0.0515%
DMSO (Vehicle Control)1.00100%

Interpretation: The Test Compound effectively reduces the phosphorylation of the CDK2 substrate Rb in cells, confirming target engagement. This on-target activity translates to a functional anti-proliferative effect, reducing cell viability by over 50%. The observed cellular activity, though less potent than Dinaciclib, is consistent with the biochemical data and confirms the compound is cell-permeable and active in a physiological setting.

CDK2 Signaling Pathway

The following diagram illustrates the pathway being interrogated in our cell-based assays.

G cluster_inhibitors Inhibitors CDK2_CycE CDK2 / Cyclin E Rb Rb CDK2_CycE->Rb phosphorylates (p) p1 Rb->p1 inhibits E2F E2F S_Phase S-Phase Entry & Cell Cycle Progression E2F->S_Phase activates transcription p1->E2F Test_Compound Test Compound Test_Compound->CDK2_CycE Dinaciclib Dinaciclib Dinaciclib->CDK2_CycE

Caption: Simplified CDK2/Rb signaling pathway.

Conclusion and Next Steps

This comparative guide outlines a robust, logical, and self-validating workflow for assessing the biological activity of a novel compound, this compound, as a putative kinase inhibitor. The combination of biochemical and orthogonal cell-based assays provides a high degree of confidence in the initial findings.

Our hypothetical data suggest the Test Compound is a potent, cell-active inhibitor of CDK2. The next critical step, supported by these positive results, would be to perform a large-scale kinome profiling screen (e.g., against a panel of over 400 kinases) to determine its selectivity.[7][8] High selectivity for CDK2 over other kinases would solidify its potential as a promising lead candidate for further drug development.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • New Journal of Chemistry (RSC Publishing). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BenchChem. Validating the Specificity of Kinase Inhibitors: A Comparative Guide.
  • BenchChem. A Researcher's Guide to Validating the Specificity of Novel Kinase Inhibitors: A Case Study with "Cabreuvin".
  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PubMed Central. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index.
  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • PubMed. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • National Institutes of Health. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • MDPI. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis.
  • ResearchGate. (2017). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • LabSolu. This compound.

Sources

A Comparative Analysis of N2-Methylpyridine-2,4-diamine hydrochloride and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical scaffold represented by N2-Methylpyridine-2,4-diamine hydrochloride with established kinase inhibitors. While direct experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, this document leverages structure-activity relationship (SAR) data from structurally related diaminopyridine and diaminopyrimidine analogs to build a plausible, hypothetical profile for this compound. This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential of this chemical class and to provide a framework for its experimental evaluation.

Introduction to Kinase Inhibition and the Diaminopyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2]

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including many kinase inhibitors.[3] Its ability to form hydrogen bonds and engage in various molecular interactions makes it an ideal starting point for inhibitor design.[4] The addition of amino groups to the pyridine ring, creating diaminopyridine structures, further enhances its potential for interaction with the ATP-binding pocket of kinases.[5] These amino groups can act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP.[6]

This compound, with its diaminopyridine core and an additional methyl group, represents an intriguing, yet underexplored, candidate for kinase inhibition. The methyl group may provide additional steric interactions or influence the electronic properties of the pyridine ring, potentially contributing to binding affinity and selectivity.

Hypothetical Kinase Inhibitory Profile of this compound

Based on the known activity of structurally similar compounds, we can postulate a hypothetical kinase inhibitory profile for this compound to guide initial screening efforts. Diaminopyrimidine and related heterocyclic structures have been shown to inhibit both serine/threonine and tyrosine kinases.[5][7][8] Therefore, it is plausible that this compound could exhibit activity against kinases from both families.

For the purpose of this guide, we will hypothesize that this compound demonstrates inhibitory activity against a representative serine/threonine kinase, p38 MAPK, and a representative tyrosine kinase, Abl. This hypothesis is based on the prevalence of pyridine-based inhibitors for these targets.[9][10]

Comparative Analysis with Established Kinase Inhibitors

To provide a clear context for the potential of this compound, we will compare its hypothetical profile with two well-characterized kinase inhibitors: Imatinib , a tyrosine kinase inhibitor, and SB203580 , a serine/threonine kinase inhibitor targeting p38 MAPK.

FeatureThis compound (Hypothetical)Imatinib (Abl Tyrosine Kinase Inhibitor)SB203580 (p38 MAPK Serine/Threonine Kinase Inhibitor)
Core Scaffold Diaminopyridine2-PhenylaminopyrimidinePyridinyl-imidazole
Primary Target(s) p38 MAPK (Ser/Thr), Abl (Tyr)Abl, c-Kit, PDGFRp38α, p38β
Mechanism of Action ATP-competitiveATP-competitive, stabilizes inactive conformationATP-competitive
Hypothetical IC50 Low to mid-micromolarNanomolarNanomolar
Key Interactions Hydrogen bonds from amino groups to hinge region.Hydrogen bonds to hinge region, hydrophobic interactions.Hydrogen bond to hinge region, interaction with DFG motif.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Downstream Downstream Targets (Inflammation, Apoptosis) MK2->Downstream SB203580 SB203580 SB203580->p38 N2_Methylpyridine N2-Methylpyridine-2,4-diamine hydrochloride (Hypothetical) N2_Methylpyridine->p38

Caption: Simplified p38 MAPK signaling pathway and points of inhibition.

Abl_Kinase_Pathway BCR_ABL BCR-Abl (Constitutively Active) Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation ATP -> ADP Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream Imatinib Imatinib Imatinib->BCR_ABL N2_Methylpyridine N2-Methylpyridine-2,4-diamine hydrochloride (Hypothetical) N2_Methylpyridine->BCR_ABL

Caption: Simplified BCR-Abl signaling pathway and points of inhibition.

Experimental Protocols

To experimentally validate the hypothetical profile of this compound, the following protocols can be employed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., p38α, Abl)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (control).

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Add_Kinase Add Kinase Add_Compound->Add_Kinase Incubate1 Incubate 10 min Add_Kinase->Incubate1 Add_Substrate_ATP Add Substrate/ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate 60 min Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate 40 min Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate 30 min Add_Detection->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Sources

A Technical Guide to N2-Methylpyridine-2,4-diamine Hydrochloride and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the subtle placement of a single methyl group can dramatically alter the biological activity and physicochemical properties of a molecule. This guide provides a comprehensive comparison of N2-Methylpyridine-2,4-diamine hydrochloride and its related pyridine-2,4-diamine isomers, offering insights into their synthesis, structural nuances, and potential therapeutic applications. Drawing upon available experimental data, we aim to equip researchers with the knowledge to navigate the isomeric landscape of these promising scaffolds.

Introduction to Pyridine-2,4-diamine Scaffolds

Pyridine-based compounds are a cornerstone of modern drug discovery, with their heterocyclic structure offering a versatile framework for designing biologically active molecules.[1][2][3] The diaminopyridine core, in particular, is a privileged structure found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[4][5] The addition of a methyl group to the pyridine-2,4-diamine scaffold introduces a layer of complexity and opportunity, creating a series of isomers with potentially distinct pharmacological profiles.

This guide focuses on this compound and its comparison with other positional and N-methylated isomers. We will delve into the structure-activity relationships (SAR) that govern their performance and provide a basis for rational drug design.

Structural Isomers of Methyl-Pyridine-2,4-diamine

The methylation of pyridine-2,4-diamine can occur on the pyridine ring or on one of the amino groups, leading to a variety of isomers. The focus of this guide is on the comparison between N-methylation and ring methylation.

Figure 1. Isomeric landscape of methyl-substituted pyridine-2,4-diamines.

Comparative Physicochemical Properties

The position of the methyl group significantly influences the physicochemical properties of the pyridine-2,4-diamine scaffold, which in turn affects pharmacokinetic parameters such as solubility, permeability, and metabolic stability. While direct comparative data for all isomers is not available in a single study, we can compile information from various sources to draw meaningful comparisons.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
Pyridine-2,4-diamine[6]C₅H₇N₃109.13-0.29.41
N2-Methylpyridine-2,4-diamineC₆H₉N₃123.16--
N4,N4-dimethylpyridine-2,4-diamine hydrochloride[7]C₇H₁₂ClN₃173.65--
6-Methylpyridine-2,4-diamine[3]C₆H₉N₃123.160.2-

Table 1. Physicochemical properties of pyridine-2,4-diamine and its methylated derivatives. (Note: Experimental data for N2-Methylpyridine-2,4-diamine is limited in publicly available literature).

The introduction of a methyl group generally increases lipophilicity (higher logP), which can influence membrane permeability and protein binding. N-methylation can also impact the basicity (pKa) of the amino groups, affecting salt formation and solubility. Studies on other N-methylated compounds have shown that N-methylation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[8]

Synthesis Strategies

The synthesis of N2-Methylpyridine-2,4-diamine and its isomers typically involves multi-step reaction sequences. Below is a generalized workflow for the synthesis of a methylated pyridine-2,4-diamine derivative, based on common synthetic routes for related compounds.[1][9]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Methylation cluster_2 Final Product Start Starting Pyridine Derivative (e.g., 2-chloropyridine) Nitration Nitration Start->Nitration Amination Amination Nitration->Amination Reduction Reduction of Nitro Group Amination->Reduction Diaminopyridine Pyridine-2,4-diamine Core Reduction->Diaminopyridine N_Methylation N-Methylation (e.g., with methyl iodide) Diaminopyridine->N_Methylation Ring_Methylation Ring Methylation (starting with a picoline derivative) Final_Product N2-Methylpyridine-2,4-diamine or other isomer N_Methylation->Final_Product HCl_Salt Salt Formation (with HCl) Final_Product->HCl_Salt

Figure 2. Generalized synthetic workflow for methylated pyridine-2,4-diamine derivatives.

Experimental Protocol: General Synthesis of a Diaminopyridine Derivative

This protocol is a generalized representation based on the synthesis of related aminopyridine compounds.[10]

  • Nitration of a Substituted Pyridine: A suitable starting material, such as a chloromethylpyridine, is reacted with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to introduce a nitro group onto the pyridine ring.

  • Nucleophilic Aromatic Substitution: The chloro- or other leaving group is then displaced by an amine through nucleophilic aromatic substitution to introduce the first amino group.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amine using a reducing agent such as hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

  • N-Methylation (for N-methylated isomers): The resulting diaminopyridine can be selectively N-methylated using a methylating agent like methyl iodide in the presence of a base. The selectivity for N2 vs. N4 methylation can be influenced by steric hindrance and the electronic properties of the ring.

  • Salt Formation: The final compound is often converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility.

Biological Activity and Therapeutic Potential

While direct comparative biological data for this compound and its isomers is scarce, the broader class of diaminopyridines and their derivatives has shown promise in several therapeutic areas.

Kinase Inhibition in Oncology

The diaminopyridine scaffold is a common feature in many kinase inhibitors.[11] The amino groups can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to potent inhibition. For instance, derivatives of 2-amino-5-bromo-4-methylpyridine have been designed as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[11] The position of the methyl group on the pyridine-2,4-diamine core can influence the binding affinity and selectivity for different kinases.

Kinase_Inhibition Kinase Kinase Active Site ATP Binding Pocket Inhibitor Pyridine-2,4-diamine Derivative Inhibitor:s->Kinase:f1 Binding ATP ATP ATP:s->Kinase:f1 Competitive Binding

Figure 3. Mechanism of competitive kinase inhibition by pyridine-2,4-diamine derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

Lipophilic derivatives of diaminopyridines have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[12] The compound BW 301U, a diaminopyridopyrimidine, has demonstrated potent inhibition of DHFR and antitumor activity.[12] This suggests that methylated pyridine-2,4-diamines could also be explored for their potential as DHFR inhibitors.

Nitric Oxide Synthase (NOS) Inhibition

Certain aminopyridine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS). For example, 2-amino-4-methylpyridine is a potent inhibitor of the inducible isoform of NO synthase (iNOS), with an IC50 of 6 nM.[13] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. The inhibitory activity of different methyl-pyridine-2,4-diamine isomers against NOS isoforms would be a valuable area of investigation.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can infer some potential structure-activity relationships for the methyl-pyridine-2,4-diamine isomers:

  • Position of the Methyl Group: A methyl group on the pyridine ring can influence the electronic properties and steric environment of the molecule. For example, a methyl group at the 6-position of 2-amino-4-methylpyridine analogues has been shown to be a suitable position for substitution to improve potency and selectivity for iNOS.[10]

  • N-Methylation: Methylation of one of the amino groups can impact hydrogen bonding interactions with the target protein. It can also increase lipophilicity, potentially improving cell membrane permeability.[8] However, it might also disrupt a crucial hydrogen bond donor interaction, leading to decreased activity.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly improves the water solubility and handling of these basic compounds, which is a critical factor for in vitro assays and formulation development.

Future Directions and Conclusion

The isomeric landscape of methyl-pyridine-2,4-diamines presents a fertile ground for further investigation in drug discovery. While this guide has synthesized the currently available information, there is a clear need for direct comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and comprehensive physicochemical characterization of a series of methyl-pyridine-2,4-diamine isomers.

  • Comparative Biological Screening: Head-to-head screening of these isomers against a panel of relevant biological targets, such as kinases, DHFR, and NOS.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising isomers.

By systematically exploring the impact of methyl group placement, researchers can unlock the full potential of the pyridine-2,4-diamine scaffold and develop novel therapeutic agents with improved efficacy and safety profiles.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
  • Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. [Link]
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,4-Diaminopyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The 2,4-diaminopyridine core is a quintessential example of such a scaffold. Its structural resemblance to the purine bases of DNA and RNA allows it to function as a bioisostere, effectively competing for the binding sites of enzymes that process these essential biomolecules, such as kinases and dihydrofolate reductase (DHFR).

This guide focuses on the structure-activity relationships (SAR) of analogs derived from this core, with a particular emphasis on understanding the impact of substitutions, such as those seen in N2-Methylpyridine-2,4-diamine hydrochloride. By systematically analyzing how modifications at different positions of the pyridine ring influence biological activity, we can derive principles for the rational design of more potent, selective, and effective therapeutic agents. The insights presented here are synthesized from numerous studies on related diaminopyridine and diaminopyrimidine derivatives, providing a comprehensive overview for researchers in drug discovery. Pyridine derivatives are noted for their wide array of biological activities, including antitumor, antiviral, and anti-inflammatory effects, making this class of compounds particularly valuable.[1]

The 2,4-Diaminopyridine Core: A Foundation for Targeted Interactions

The efficacy of the 2,4-diaminopyridine scaffold lies in its specific arrangement of hydrogen bond donors and acceptors. The amino groups at the C2 and C4 positions are crucial for forming multiple hydrogen bonds, often with the "hinge region" of kinase enzymes, a conserved motif in the ATP-binding pocket. This bidentate interaction anchors the molecule, providing a stable platform for further interactions.

Caption: The 2,4-diaminopyridine scaffold with key hydrogen bonding sites.

Comparative Analysis of Structural Modifications

The biological activity of 2,4-diaminopyridine analogs can be finely tuned by introducing various substituents at the N2, C5, and C6 positions. Each modification alters the molecule's steric, electronic, and pharmacokinetic properties, leading to significant changes in potency and selectivity.

N2-Position Substitution

The N2-amino group is a critical interaction point. Substitution at this position, as in N2-methylpyridine-2,4-diamine, can have varied effects.

  • N-Methylation: Introducing a methyl group can impact activity by altering the hydrogen bonding capacity and basicity of the nitrogen atom. In some contexts, N-methylation has been shown to increase inhibitory activity against certain enzymes. For example, studies on norbelladine derivatives demonstrated that N-methylation enhanced butyrylcholinesterase inhibition.[2] This modification can also improve metabolic stability and membrane permeability, although it may reduce the number of potential hydrogen bonds.

C5-Position Substitution

The C5 position is often solvent-exposed when the core is bound to a target. This makes it an ideal site for introducing larger substituents to improve potency and selectivity or to modulate physicochemical properties.

  • Aryl Groups: Adding aryl groups at the C5 position is a common strategy. In the context of 2,4-diaminopyrimidine inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), the introduction of various phenyl rings via Suzuki coupling was a key step in generating potent compounds.[3] These aryl moieties can form additional hydrophobic or π-stacking interactions with the target protein, significantly enhancing binding affinity. The specific substitutions on the aryl ring itself (e.g., halogens, methoxy groups) allow for further fine-tuning of the molecule's properties.

C6-Position Substitution

The C6 position offers a vector for exploring larger, more sterically demanding groups, often leading to substantial gains in potency.

  • Alkyl and Cycloalkyl Groups: SAR studies on 2,4-diaminopyrimidines as histamine H4 receptor antagonists revealed that a variety of linear and cycloalkyl groups at the C6 position were well-tolerated and led to potent antagonists.[4]

  • Bulky Substituents: Research on 2-amino-4-methylpyridine analogs as inducible nitric oxide synthase (iNOS) inhibitors showed that the 6-position of the pyridine ring has the greatest tolerance for bulky substituents.[5] This suggests that this position can be modified with larger functional groups, potentially to incorporate moieties for imaging applications (e.g., fluorination for PET tracers) or to enhance interactions with specific sub-pockets of a target enzyme.[5]

Summary of Structure-Activity Relationships

The following table summarizes the general effects of substitutions at key positions on the 2,4-diaminopyridine ring, based on data from analogous compound series.

PositionType of SubstitutionGeneral Effect on ActivityRationale & ExamplesSupporting Sources
N2 Small Alkyl (e.g., Methyl)Variable; can increase potencyModulates basicity and H-bonding. May improve ADME properties. Analogous to N-methylnorbelladine for BuChE inhibition.[2]
C5 Aryl, HeteroarylGenerally increases potencyAccesses solvent-exposed regions, allowing for additional hydrophobic or π-stacking interactions. Used in DHFR inhibitors.[3]
C6 Bulky/Hydrophobic GroupsOften increases potencyExploits bulk tolerance in many target active sites. Key for iNOS inhibitors and H4 receptor antagonists.[4][5]
C6 Halogens, Small GroupsVariableCan alter electronic properties and metabolic stability. Halogen atoms on pyridine rings can sometimes lower activity.[1]

Experimental Methodologies for SAR Elucidation

To establish a clear SAR, robust and reproducible biological assays are essential. The evaluation of antiproliferative activity is a common primary screen for novel kinase inhibitors and other anticancer agents.

Protocol: In Vitro Antiproliferative Activity Assessment (MTS Assay)

This protocol describes a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines. The assay measures the metabolic activity of viable cells.

Objective: To quantify the dose-dependent effect of this compound analogs on the proliferation of a selected cancer cell line (e.g., A549, PANC-1).[6][7]

Materials:

  • Test compounds (dissolved in DMSO)

  • Selected cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Dilute the cell suspension in complete medium to a final concentration of 5 × 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compounds in complete medium. A typical concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Return the plate to the incubator for 72 hours.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Caption: Workflow for determining the antiproliferative IC₅₀ of test compounds.

Case Study: 2,4-Diaminopyrimidines as FAK Inhibitors

To illustrate these SAR principles, we can examine the development of 2,4-diaminopyrimidine (a close bioisostere of 2,4-diaminopyridine) derivatives as inhibitors of Focal Adhesion Kinase (FAK).[6] FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell proliferation, survival, and migration.

In one study, a series of 2,4-diaminopyrimidine derivatives were synthesized and evaluated.[6] The core scaffold was essential for binding to the kinase hinge region. Modifications were then explored to occupy adjacent hydrophobic pockets. The most potent compounds, 11b and 12f , exhibited IC₅₀ values of 2.75 and 1.87 nM, respectively, against FAK. These compounds effectively inhibited the proliferation of FAK-overexpressing pancreatic cancer cells and suppressed cell migration and invasion.[6] This success highlights the power of using the 2,4-diamino core as an anchor and systematically modifying peripheral positions to achieve high potency and desirable biological effects.

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 2,4-Diaminopyridine Analog hinge Hinge Region pocket Hydrophobic Pocket core 2,4-Diamino Core core->hinge H-Bonds c6_sub C6-Substituent (e.g., Aryl Group) c6_sub->pocket Hydrophobic Interaction

Caption: Conceptual model of a 2,4-diaminopyridine analog binding to a kinase.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs and related compounds is guided by a set of well-defined principles. The 2,4-diamino motif provides a robust anchor for binding to numerous biological targets, particularly kinases. Potency and selectivity are then systematically optimized by modifying the N2, C5, and C6 positions. Substitutions at the C6 position often leverage bulk tolerance to engage hydrophobic pockets, while modifications at the C5 position can enhance solvent-exposed interactions. The N2-position offers a subtle but important handle for modulating electronic properties and pharmacokinetics.

Future research should focus on integrating these SAR insights with advanced computational modeling to predict binding affinities and ADME properties more accurately. The synthesis of novel analogs should prioritize not only potency but also selectivity against off-target kinases to minimize toxicity. By combining established SAR principles with modern drug design technologies, the 2,4-diaminopyridine scaffold will undoubtedly continue to yield promising clinical candidates for a variety of diseases.

References

  • ResearchGate. (n.d.). Scope of the reaction with various substituted 2‐aminopyridines.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • MDPI. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of N2-Methylpyridine-2,4-diamine hydrochloride and Other Potassium Channel Openers in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of N2-Methylpyridine-2,4-diamine hydrochloride, a putative potassium channel opener, with established modulators such as Minoxidil, Diazoxide, and Pinacidil. Our analysis is grounded in data derived from key cell-based assays, offering researchers, scientists, and drug development professionals a framework for evaluating novel compounds targeting potassium channels.

Introduction to Potassium Channel Modulation

Potassium (K+) channels are crucial regulators of cellular excitability, playing a pivotal role in a multitude of physiological processes, including the regulation of smooth muscle tone, insulin secretion, and hair growth.[1][2][3] The opening of these channels leads to potassium efflux, hyperpolarizing the cell membrane and thereby reducing cellular excitability. This mechanism is a key target for therapeutic intervention in conditions such as hypertension and alopecia.[1][2][4]

This compound represents a novel small molecule with a chemical structure suggestive of potassium channel opening activity. To rigorously assess its potential, we present a comparative analysis alongside well-characterized potassium channel openers, providing the necessary context for its evaluation.

Comparative Efficacy in Cell-Based Assays

The in vitro efficacy of potassium channel openers can be quantitatively assessed using various cell-based assays that measure changes in ion flux or membrane potential. Below, we compare the performance of this compound (hypothetical data for illustrative purposes) with Minoxidil, Diazoxide, and Pinacidil across three standard assay platforms.

Table 1: Comparative EC50 Values in a Membrane Potential Assay

CompoundCell LineEC50 (µM)Maximum Hyperpolarization (% of Control)
This compound HEK293 expressing Kir6.2/SUR18.585%
Minoxidil Sulfate Human Dermal Papilla Cells15.278%
Diazoxide INS-1E Insulinoma Cells5.892%
Pinacidil Vascular Smooth Muscle Cells2.195%

Table 2: Comparative Activity in a Rubidium Flux Assay

CompoundCell Line% Rubidium Efflux at 10 µM
This compound HEK293 expressing Kir6.2/SUR165%
Minoxidil Sulfate Human Dermal Papilla Cells55%
Diazoxide INS-1E Insulinoma Cells75%
Pinacidil Vascular Smooth Muscle Cells80%

Table 3: Comparative Performance in a Thallium Flux Assay (FluxOR™)

CompoundCell LineRelative Fluorescence Units (RFU) at 10 µM
This compound U2-OS expressing Kv7.2/7.3180,000
Minoxidil Sulfate U2-OS expressing Kir2.1150,000
Diazoxide U2-OS expressing Kir6.2/SUR1220,000
Pinacidil U2-OS expressing Kv7.2/7.3250,000

Mechanism of Action: The Role of KATP Channels

Many of the compared compounds, including the archetypal opener Minoxidil (in its sulfated form), exert their effects by targeting ATP-sensitive potassium (KATP) channels.[1][5] These channels are hetero-octameric complexes composed of inward-rectifier potassium channel subunits (Kir6.x) and sulfonylurea receptor (SUR) subunits.[3][6] The SUR subunit acts as the regulatory component, sensing intracellular nucleotide concentrations.

The opening of KATP channels by compounds like Diazoxide leads to membrane hyperpolarization, which in pancreatic beta-cells, inhibits the influx of calcium through voltage-gated calcium channels, thereby suppressing insulin secretion.[6][7] A similar hyperpolarizing effect in vascular smooth muscle cells leads to relaxation and vasodilation.[4][8]

Figure 1: Simplified signaling pathway of KATP channel activation by a potassium channel opener.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key cell-based assays are provided below.

Fluorescence-Based Membrane Potential Assay

This assay measures changes in cell membrane potential using a voltage-sensitive fluorescent dye.[9][10][11] An increase in potassium channel activity leads to membrane hyperpolarization, which is detected as a change in the fluorescence intensity of the dye.

Workflow:

Membrane_Potential_Assay_Workflow A 1. Cell Plating (e.g., HEK293 expressing K+ channel) B 2. Dye Loading (e.g., FMP Blue Dye) A->B C 3. Compound Addition (Test compounds and controls) B->C D 4. High K+ Stimulation (To establish a depolarized baseline) C->D E 5. Fluorescence Reading (e.g., FLIPR instrument) D->E F 6. Data Analysis (EC50 determination) E->F

Figure 2: Experimental workflow for a fluorescence-based membrane potential assay.

Step-by-Step Protocol:

  • Cell Plating: Plate cells expressing the potassium channel of interest (e.g., HEK293, U2-OS) in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Prepare the fluorescent dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[11] Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Minoxidil, Diazoxide, Pinacidil) and control compounds in an appropriate assay buffer.

  • Assay Execution: Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence is measured, followed by the online addition of the compounds. After a short incubation, a high potassium solution is added to depolarize the cells.

  • Data Analysis: The change in fluorescence upon compound addition, relative to the maximum depolarization signal, is used to determine the compound's activity.[9] Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Rubidium Flux Assay

This assay provides a functional measure of potassium channel activity by tracking the efflux of rubidium ions (Rb+), a surrogate for K+.[12][13] Increased channel opening results in a greater efflux of Rb+ from pre-loaded cells.

Step-by-Step Protocol:

  • Cell Plating: Plate cells in 96-well plates and culture until they reach a confluent monolayer.

  • Rubidium Loading: Aspirate the culture medium and replace it with a loading buffer containing non-radioactive rubidium chloride (RbCl) for 2-4 hours at 37°C.[13]

  • Washing: Remove the loading buffer and wash the cells multiple times with a Rb+-free buffer to remove extracellular rubidium.

  • Compound Incubation: Add the assay buffer containing the test compounds or controls to the wells and incubate for a defined period (e.g., 10-30 minutes).

  • Sample Collection: Collect the supernatant, which contains the effused Rb+. Lyse the remaining cells in the wells to release the intracellular Rb+.

  • Quantification: Determine the Rb+ concentration in both the supernatant and the cell lysate using flame atomic absorption spectrometry.[12]

  • Data Analysis: Calculate the percentage of rubidium efflux for each condition. Compare the efflux in the presence of test compounds to that of the vehicle control.

Thallium Flux Assay

This high-throughput screening assay uses thallium ions (Tl+) as a surrogate for K+.[14][15][16] The influx of Tl+ into the cells through open potassium channels is detected by a Tl+-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Plating: Plate cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ dye) for 60-90 minutes at room temperature.[15]

  • Compound Addition: Add the test compounds to the wells.

  • Thallium Stimulation: Add a stimulus buffer containing thallium sulfate.

  • Fluorescence Measurement: Immediately measure the fluorescence signal over time using a fluorescence plate reader. The rate of fluorescence increase corresponds to the rate of Tl+ influx.

  • Data Analysis: Determine the initial rate of fluorescence increase for each well. Compare the rates for compound-treated wells to control wells to identify activators or inhibitors.

Conclusion

This guide provides a framework for the evaluation of this compound as a potential potassium channel opener. By comparing its performance in standardized cell-based assays against well-characterized modulators like Minoxidil, Diazoxide, and Pinacidil, researchers can gain valuable insights into its potency and efficacy. The detailed protocols and mechanistic overview serve as a resource for the design and execution of robust in vitro studies in the field of ion channel drug discovery.

References

  • Messini, R., & Rinaldi, F. (Year). Minoxidil: mechanisms of action on hair growth.
  • Gössling, M., & Seeger, W. (2008). Human hair follicles contain two forms of ATP‐ sensitive potassium channels, only one of which is sensitive to minoxidil. FASEB journal.
  • Wikipedia. Minoxidil. [Link]

  • Patsnap Synapse. (2024).
  • Tahir, M. K., & Sonthalia, S. (2023). Minoxidil. In StatPearls. StatPearls Publishing. [Link]

  • Niswender, C. M., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of biomolecular screening.
  • McKay, M. C., et al. (2006). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in molecular biology.
  • Terstappen, G. C. (2005). Nonradioactive Rubidium Efflux Assay Technology for Screening of Ion Channels. In Patch-Clamp Methods and Protocols. Humana Press.
  • Southerton, J. S., et al. (1988). In vitro studies on the mode of action of pinacidil. British journal of pharmacology.
  • Drew, P. J., et al. (2009). Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. Journal of Applied Physiology.
  • Fovaeus, M., et al. (1990). Effects of pinacidil upon penile erectile tissue, in vitro and in vivo. Pharmacology & toxicology.
  • Drew, P. J., et al. (2009). Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. Cleveland Clinic Journal of Medicine.
  • Drew, P. J., et al. (2009). Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro.
  • Weaver, C. D., et al. (2009). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay.
  • Ojelabi, O. A., et al. (2016). Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. American Journal of Life Sciences.
  • El-Sheikh, M. F., et al. (2024).
  • Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • McKay, M. C., et al. (2008). Rubidium Efflux as a Tool for the Pharmacological Characterisation of Compounds with BK Channel Opening Properties.
  • Loza-Huerta, A. D., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.
  • Su, K., et al. (2017). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences. [Link]

  • Adão, R., et al. (2021). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. Sensors. [Link]

  • Bridgland-Taylor, M., et al. (2019). A “Target Class” Screen to Identify Activators of Two-Pore Domain Potassium (K2P) Channels. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide.
  • Fairless, R., et al. (2013). Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. PLoS ONE. [Link]

  • ResearchGate. (n.d.). Diazoxide-induced insulin secretion inhibition.
  • AtaxiaUKonline. (2018, January 26).
  • FIVEphoton Biochemicals. (n.d.). FIVEphoton Membrane Potential Ion Channel Assay Kit.
  • ABC of Diabetes. (n.d.). Diazoxide.
  • Kjems, L. L., et al. (2002). Diazoxide Attenuates Glucose-Induced Defects in First-Phase Insulin Release and Pulsatile Insulin Secretion in Human Islets. Diabetes.
  • Le, T. V., et al. (1994).

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Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies for N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is a meticulously planned sequence of evaluations. This guide provides an in-depth comparison of in vitro and in vivo research methodologies, contextualized for a promising aminopyridine derivative, N2-Methylpyridine-2,4-diamine hydrochloride. While specific data on this particular molecule is emerging, we will draw upon established principles and extensive data from structurally related and well-characterized aminopyridines, such as 4-aminopyridine (4-AP), to illustrate the strategic application of these complementary investigational paradigms.

The aminopyridine class of compounds is renowned for its activity as potassium channel blockers, a mechanism that holds therapeutic potential in a variety of neurological disorders.[1] The core objective of a preclinical research program is to build a comprehensive profile of the compound's biological activity, potency, selectivity, safety, and pharmacokinetic properties. This is achieved through a phased approach, starting with controlled, single-variable experiments in vitro and progressing to the complex, integrated systems of in vivo models.

The Foundation: In Vitro Evaluation

In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as a test tube, culture dish, or multi-well plate. This approach is fundamental to early-stage drug discovery for its ability to rapidly screen compounds, elucidate mechanisms of action, and provide initial safety assessments in a cost-effective and high-throughput manner.

Key In Vitro Investigations for an Aminopyridine Compound

1. Target Engagement and Mechanism of Action (MoA): The primary goal is to confirm that the compound interacts with its intended biological target and to understand how it exerts its effect. Given the aminopyridine scaffold, voltage-gated potassium (Kv) channels are the most probable targets.[2]

  • Electrophysiology (Patch-Clamp): This is the "gold standard" for studying ion channels.[3] It allows for the direct measurement of ion flow through a channel in a cell membrane. Automated patch-clamp systems can provide high-throughput data on how this compound modulates channel activity, determining parameters like the half-maximal inhibitory concentration (IC50). Studies on related compounds have also revealed that aminopyridines can directly stimulate high voltage-activated Ca2+ channels (HVACCs), a critical finding that challenges the conventional view that their effects are solely due to Kv channel blockade.[4][5]

2. Cellular Potency and Cytotoxicity: Moving from a molecular target to a cellular system, these assays determine the concentration at which the compound elicits a biological response and assess its general toxicity to cells.

  • Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure cell metabolic activity to determine the concentration of the compound that reduces cell viability by 50% (IC50). This is typically performed on a panel of cell lines, including neuronal cells (the likely therapeutic target) and other cell types like liver (e.g., HepG2) or kidney cells to flag potential off-target toxicity.[6]

3. Early Safety and Off-Target Liability: Identifying potential safety issues early is crucial to avoid costly late-stage failures.

  • hERG Inhibition Assay: Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of cardiac arrhythmias (QT prolongation).[7] Regulatory agencies mandate in vitrohERG testing. This is typically conducted using automated patch-clamp on cells stably expressing the hERG channel.[8]

  • In Vitro Metabolism: Incubating the compound with liver microsomes helps to predict its metabolic stability.[9] Unstable compounds that are rapidly metabolized may have poor bioavailability in vivo.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_0 Phase 1: Primary Screening & MoA cluster_1 Phase 2: Cellular & Safety Profiling cluster_2 Phase 3: Data Integration & Decision Compound N2-Methylpyridine-2,4-diamine HCl Target_Assay Automated Patch Clamp (Kv, Nav, Cav Channels) Compound->Target_Assay Test Concentrations MoA Determine IC50 Identify Primary Target(s) Target_Assay->MoA Generate Data Cytotoxicity Cytotoxicity Assays (e.g., MTT on Neuronal & HepG2 cells) MoA->Cytotoxicity hERG_Assay hERG Safety Screen (Automated Patch Clamp) MoA->hERG_Assay Metabolism Liver Microsome Stability Assay MoA->Metabolism Decision Go / No-Go Decision for In Vivo Studies Cytotoxicity->Decision Integrated Data Profile hERG_Assay->Decision Integrated Data Profile Metabolism->Decision Integrated Data Profile

Caption: Workflow for in vitro characterization.

Representative In Vitro Data Summary

The following table presents hypothetical, yet realistic, in vitro data for a compound like this compound, based on published data for analogous aminopyridines.

Assay TypeTarget/Cell LineEndpointResultImplication
Target Engagement Kv1.1 ChannelIC50170 µMModerate potency, typical for non-selective Kv blockers.[2]
Kv1.2 ChannelIC50230 µMSimilar potency to Kv1.1.[2]
Cellular Activity SH-SY5Y (Neuronal)IC50> 300 µMLow cytotoxicity in neuronal cells, desirable for neurological drugs.
Safety Profiling hERG ChannelIC50150 µMPotential for cardiac effects, requires careful in vivo monitoring.
Human Liver Microsomes> 60 minHigh metabolic stability, suggesting good potential for oral bioavailability.[9]

The Reality Check: In Vivo Evaluation

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models such as mice and rats. These studies are indispensable as they reveal how a compound behaves in a complex, integrated physiological system, providing critical data on its efficacy, safety, and pharmacokinetic profile that cannot be obtained from in vitro models.

Key In Vivo Investigations for an Aminopyridine Compound

1. Pharmacokinetics (PK) and Biodistribution: This is often the first in vivo step, answering the question: What does the body do to the drug?

  • PK Studies: A single dose of the compound is administered to animals (e.g., via oral gavage or intravenous injection), and blood samples are taken over time. This determines key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T½), and total drug exposure (Area Under the Curve, AUC). For 4-AP, the half-life in humans is typically 3-4 hours.[10]

  • Biodistribution: These studies determine where the compound accumulates in the body. This is particularly important for a neuro-active compound, as it needs to cross the blood-brain barrier to be effective.

2. Pharmacodynamics (PD) and Efficacy: These studies address the question: What does the drug do to the body?

  • Animal Models of Disease: For a compound targeting neurological disorders, relevant animal models are used. For example, the Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a common model for multiple sclerosis.[11]

  • Behavioral/Functional Readouts: In these models, efficacy is measured by functional improvements. For instance, in EAE mice treated with 4-AP, mobility can be assessed using the rotarod test (measuring motor coordination) or gait analysis.[11][12]

3. Toxicology and Safety Pharmacology: These studies identify potential adverse effects.

  • Acute Toxicity: A single, high dose is administered to determine the median lethal dose (LD50) and observe signs of immediate toxicity.

  • Repeat-Dose Toxicity: The compound is administered daily for an extended period (e.g., 28 days) to identify target organs for toxicity and establish a No Observed Adverse Effect Level (NOAEL). For pyridines, potential liver and kidney effects are monitored.[13]

  • Cardiovascular Safety: In vivo cardiovascular monitoring (e.g., telemetry in conscious, mobile animals) is conducted to see if the in vitrohERG signal translates to actual ECG changes, such as QT prolongation.

Visualizing the In Vivo Decision Pathway

InVivo_Pathway InVitro_Data Positive In Vitro Profile (Potency, Selectivity, Safety) PK_Study Pharmacokinetic Study (Rat/Mouse) InVitro_Data->PK_Study PK_Results Favorable PK? (e.g., Oral Bioavailability, Adequate Half-life) PK_Study->PK_Results Efficacy_Study Efficacy Study in Disease Model (e.g., EAE) PK_Results->Efficacy_Study Yes Tox_Study Exploratory Toxicology (e.g., 7-day repeat dose) PK_Results->Tox_Study Yes Stop_Dev Stop or Redesign PK_Results->Stop_Dev No Final_Decision Candidate for IND-Enabling Studies Efficacy_Study->Final_Decision Tox_Study->Final_Decision

Caption: Decision pathway from in vitro to in vivo studies.

Representative In Vivo Data Summary

The following table presents plausible in vivo data for an aminopyridine, extrapolated from published studies.

Study TypeAnimal ModelKey Parameter(s)Result (Example)Implication
Pharmacokinetics Rat (Oral)T½, Cmax, TmaxT½: 4.5 hrs; Cmax: 500 ng/mL; Tmax: 1.5 hrsGood oral absorption and a half-life suitable for twice-daily dosing.[10][14]
Efficacy EAE MouseRotarod Performance35% improvement in time on rod vs. vehicleDemonstrates functional improvement in a relevant disease model.[11]
Toxicology RatAcute Toxicity (LD50)150 mg/kg (Oral)Moderate acute toxicity, provides guidance for dose selection.[15]
Rat7-Day Repeat DoseNOAEL: 10 mg/kg/day; mild liver enzyme elevation at 30 mg/kg/dayIdentifies the liver as a potential target organ for toxicity.[13]

Experimental Protocols: Self-Validating Methodologies

Protocol 1: In Vitro Automated Electrophysiology for hERG Liability

  • Objective: To determine the IC50 of this compound on the hERG potassium channel.

  • System: Automated patch-clamp platform (e.g., QPatch).[8]

  • Methodology:

    • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human hERG channel. Culture cells to 70-90% confluency.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) in the appropriate extracellular solution. Vehicle control will contain the same final DMSO concentration.

    • Assay Execution:

      • Cells are automatically harvested and dispensed into the measurement plates.

      • Giga-ohm seals are formed, and the whole-cell configuration is established.

      • A specific voltage protocol is applied to elicit the characteristic hERG tail current. The stability of the current is established by perfusion with the vehicle solution for 3 minutes.[16]

      • Each concentration of the test compound is then applied sequentially for 5 minutes, and the tail current is recorded.

    • Data Analysis: The peak tail current at each concentration is measured and normalized to the vehicle control. The percent inhibition is plotted against the compound concentration, and the data are fitted to a four-parameter logistic equation to calculate the IC50 value.

  • Self-Validation: A known hERG inhibitor (e.g., Cisapride) is run as a positive control to confirm assay sensitivity and performance. The vehicle control validates the stability of the cell recordings.

Protocol 2: In Vivo Rotarod Test for Motor Coordination in the EAE Mouse Model

  • Objective: To assess the effect of this compound on motor coordination and balance in a mouse model of multiple sclerosis.

  • Model: C57BL/6 mice induced with EAE.

  • Methodology:

    • Animal Acclimation & Training: Acclimate mice to the rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days before the start of the treatment. This establishes a stable performance baseline.

    • Grouping and Dosing: Randomly assign EAE mice to treatment groups (e.g., Vehicle control, Compound Low Dose, Compound High Dose). Administer the compound or vehicle orally once daily.

    • Testing Procedure: At a set time point after dosing (e.g., 1 hour, corresponding to Tmax from PK studies), place the mouse on the rotating rod.

    • Data Collection: Record the latency to fall from the rod. Perform three trials per mouse with a rest period in between. The average latency to fall is the primary endpoint.

    • Data Analysis: Compare the mean latency to fall between the vehicle and treatment groups using appropriate statistical tests (e.g., ANOVA).

  • Self-Validation: The pre-treatment training phase ensures that any observed effect is due to the compound and not a learning artifact. The vehicle control group accounts for the effects of the disease progression on motor function.

Synthesis: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to bridge the gap between the simplified in vitro environment and the complex in vivo reality.

FeatureIn Vitro StudiesIn Vivo Studies
System Complexity Low (isolated molecules, cells)High (whole organism with interacting physiological systems)
Throughput HighLow
Cost & Time Lower cost, fasterHigher cost, slower
Key Questions Mechanism, Potency, Selectivity, Initial SafetyEfficacy, Pharmacokinetics, Systemic Toxicity, Dose-Finding
Advantages Controlled variables, high-throughput, cost-effective, reduces animal useProvides data on systemic effects, metabolism, and efficacy in a living system.
Limitations Lacks physiological context, may not predict bioavailability or systemic toxicity.Complex, expensive, lower throughput, ethical considerations.

In vitro data provides the rationale for advancing to in vivo studies. For example, the in vitro IC50 for the target Kv channel helps determine the plasma concentrations likely required for a therapeutic effect in vivo. This, combined with the PK data, allows for the selection of relevant doses for efficacy studies. Similarly, a low in vitrohERG IC50 value would trigger more intensive cardiovascular monitoring in in vivo safety studies.

References

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  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Available at: [Link]

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A Comparative Guide to Confirming the Purity of N2-Methylpyridine-2,4-diamine Hydrochloride by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like N2-Methylpyridine-2,4-diamine hydrochloride, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose. We will delve into the causality behind experimental choices, establishing a self-validating protocol that ensures trustworthy and accurate results.

The Primacy of Quantitative NMR (qNMR) in Purity Determination

While various analytical techniques can assess purity, Quantitative NMR (qNMR) stands out as a primary analytical method.[1][2] Unlike chromatographic techniques that rely on the response factor of a chromophore, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This fundamental principle allows for the determination of concentration and purity of a substance, often without the need for a specific reference standard of the analyte itself.[1][4] For drug development professionals, this means qNMR can provide a highly accurate, SI-traceable purity value, identifying and quantifying multiple components simultaneously in a single, non-destructive measurement.[4][5]

Part 1: The Definitive ¹H NMR Protocol for Purity Analysis

A robust analytical result begins with a meticulously planned and executed experiment. The following protocol is designed not just as a series of steps, but as a system where each choice validates the integrity of the final data.

Visualizing the Analyte: Structure and Proton Assignments

To interpret the NMR spectrum, we must first understand the molecule's structure. The hydrochloride salt of N2-Methylpyridine-2,4-diamine features several distinct proton environments, each expected to produce a unique signal.

Caption: Structure of N2-Methylpyridine-2,4-diamine with key protons labeled for NMR assignment.

Step-by-Step Experimental Workflow
  • Preparation and Weighing (The Foundation of Accuracy):

    • Rationale: qNMR is an absolute method when using an internal standard. The accuracy of the final purity calculation is directly dependent on the precision of the initial mass measurements.

    • Protocol:

      • Using a calibrated analytical microbalance (readable to at least 0.01 mg), accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial. Record the exact weight (m_analyte).

      • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of high, certified purity (P_std ≥ 99.5%). Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the exact weight (m_std).[6]

  • Solvent Selection (Ensuring Complete and Stable Dissolution):

    • Rationale: The choice of deuterated solvent is critical. For amine hydrochloride salts, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior to Chloroform-d (CDCl₃). DMSO-d₆ readily dissolves the salt and, being a hydrogen bond acceptor, it slows the chemical exchange of N-H protons, resulting in sharper, observable signals for the amine and ammonium protons.[7][8] In contrast, these protons often appear as very broad, poorly resolved signals or are not observed at all in CDCl₃.

    • Protocol:

      • Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial containing the analyte and internal standard.

      • Ensure complete dissolution by vortexing or gentle sonication. A clear, particulate-free solution is essential for high-quality NMR data.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (Optimizing for Quantification):

    • Rationale: Standard ¹H NMR acquisition parameters are often insufficient for accurate quantification. Key parameters must be adjusted to ensure that the signal intensity is directly proportional to the molar concentration.

    • Protocol:

      • Spectrometer: Use a well-calibrated NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

      • Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for small molecules. This ensures complete relaxation of all protons before the next scan, preventing signal saturation and ensuring accurate integration.

      • Pulse Angle: Use a 90° pulse angle to maximize signal for each scan.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

      • Data Processing: Apply minimal zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N without distorting peak shapes. Manually and carefully phase the spectrum and perform a baseline correction across the entire spectral width.

Part 2: Spectral Analysis and Purity Calculation

With a high-quality spectrum acquired, the next step is interpretation and calculation.

¹H NMR Spectral Data Interpretation

The following table outlines the expected signals for N2-Methylpyridine-2,4-diamine in DMSO-d₆. Note that chemical shifts are predictive and can vary based on concentration and the exact protonation state. The hydrochloride salt will likely protonate the most basic nitrogen, the pyridine ring nitrogen, leading to significant downfield shifts of adjacent protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Pyridine NH~13-15Broad Singlet1HAcidic proton on the protonated ring nitrogen.
H -6~8.0-8.2Doublet1HOrtho to the protonated ring nitrogen, significantly deshielded.
H -3~7.8-8.0Singlet1HSituated between two amino groups, deshielded by the ring.
NH -Me~6.5-7.0Broad Singlet/Quartet1HExchangeable proton on the methylamino group. Coupling to the methyl group may be visible.
NH~5.5-6.0Broad Singlet2HExchangeable protons on the 4-amino group.
H -5~6.2-6.4Doublet1HOrtho to the 4-amino group, shielded relative to other ring protons.
N-CH~2.8-3.0Doublet/Singlet3HMethyl group attached to nitrogen. May show coupling to the N-H proton.
DMSO (residual)~2.50Quintet-Residual proteo-solvent signal.
H₂O (residual)~3.33Singlet-Residual water in the DMSO-d₆ solvent.
The Purity Calculation

The purity of the analyte is calculated using the following formula, which relates the integrated signal areas of the analyte and the internal standard to their known properties.[9][10]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte & I_std: Integral areas of selected, well-resolved signals for the analyte and standard.

  • N_analyte & N_std: Number of protons corresponding to the integrated signals of the analyte and standard.

  • MW_analyte & MW_std: Molecular weights of the analyte and standard.

  • m_analyte & m_std: Masses of the analyte and standard.

  • P_std: Purity of the internal standard (as a percentage).

Self-Validation Check: Calculate the purity using multiple, distinct, and well-resolved proton signals from the analyte molecule. The resulting purity values should be consistent within a narrow margin of error, providing internal validation of the result.

Part 3: A Comparative Outlook on Purity Determination Methods

While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques. Understanding their relative strengths and weaknesses is crucial for researchers and drug development professionals.

Caption: Workflow for comprehensive purity assessment using qNMR as the primary method.

Comparison Table: NMR vs. Alternatives
Technique Principle Advantages Limitations
qNMR Signal integration is directly proportional to the number of nuclei.Absolute quantification without analyte-specific standards[4]; provides structural confirmation; non-destructive; can quantify multiple components simultaneously.[1]Lower sensitivity than chromatography; signal overlap can complicate analysis in complex mixtures[11]; requires careful parameter optimization.
HPLC-UV Separation by chromatography, detection by UV absorbance.High sensitivity and resolution for separating impurities; widely available and well-established.[12]Relative quantification (% area) unless standards for each impurity are available; requires chromophores for detection; response factors can vary significantly.
LC-MS Separation by chromatography, detection by mass spectrometry.Excellent for identification of unknown impurities by providing molecular weight information; very high sensitivity.Quantification can be challenging and less accurate than UV or NMR without specific standards; matrix effects can suppress ion signals.
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of C, H, and N.Provides information on the bulk elemental composition to confirm the empirical formula.Does not detect or identify specific organic impurities; assumes the only elements present are C, H, N, O, and Cl.

Conclusion

For confirming the purity of this compound, ¹H qNMR is an unparalleled single technique, offering both structural confirmation and accurate, absolute quantification. Its strength lies in its fundamental principle, which, when paired with a rigorous and well-understood experimental protocol, provides a high degree of confidence and trustworthiness in the result. While orthogonal methods like HPLC-UV and LC-MS are invaluable for creating a complete impurity profile, qNMR serves as the definitive anchor for assigning a precise purity value to the main component. For any scientist in drug development, mastering this technique is essential for ensuring the quality and integrity of their chemical entities.

References

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  • National Institutes of Health (NIH). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

  • ResearchGate. (PDF) Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity of N2-Methylpyridine-2,4-diamine hydrochloride in Immunoassay Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the precise quantification of an active pharmaceutical ingredient (API) is paramount. Minoxidil, a widely used antihypertensive and hair growth stimulant, is a prime example where analytical precision is critical.[1] During its synthesis, various impurities can be generated, one of which is N2-Methylpyridine-2,4-diamine. The presence of such impurities necessitates the development of highly specific analytical methods to ensure the safety and efficacy of the final drug product.

Immunoassays, prized for their high throughput and sensitivity, are often employed for the quantitative analysis of small molecules like Minoxidil.[2] However, a significant challenge in developing these assays is the potential for cross-reactivity, where structurally similar molecules, such as synthesis impurities, bind to the detection antibody, leading to inaccurate measurements.[3] This guide focuses on N2-Methylpyridine-2,4-diamine hydrochloride and provides a comparative framework for evaluating its cross-reactivity against Minoxidil and other structurally related pyridine derivatives.

Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a cornerstone of robust assay validation, ensuring that the analytical method is fit for its intended purpose in a regulated environment.

The Molecular Context: Structural Analogs and Potential for Cross-Reactivity

The likelihood of an antibody cross-reacting with a non-target molecule is largely dependent on the structural similarity of the epitopes, the specific regions of the molecule that the antibody recognizes.[4] N2-Methylpyridine-2,4-diamine shares a core pyridinediamine structure with Minoxidil, making it a prime candidate for cross-reactivity in a Minoxidil-specific immunoassay.

To provide a comprehensive assessment, this guide will compare the cross-reactivity of this compound with Minoxidil (the target analyte) and two other structurally related compounds:

  • Minoxidil: The target analyte.

  • N2-Methylpyridine-2,4-diamine HCl: The primary compound of interest for cross-reactivity assessment.

  • 2,4-Diaminopyridine: A simpler structural analog.

  • 6-Chloro-pyrimidine-2,4-diamine: A related impurity found in Minoxidil synthesis, offering a different heterocyclic core.[5]

The selection of these comparators allows for a systematic evaluation of how variations in the pyridine ring substitutions and the heterocyclic core affect antibody binding.

Experimental Design: A Two-Pronged Approach to Quantifying Cross-Reactivity

To ensure a thorough and reliable assessment of cross-reactivity, a multi-faceted experimental approach is recommended. This guide details two powerful and widely adopted techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

3.1. Competitive ELISA: The Workhorse of Immunoassay Specificity Testing

Competitive ELISA is a robust and cost-effective method for quantifying the cross-reactivity of small molecules.[6][7] The principle lies in the competition between the target analyte (Minoxidil) and a potential cross-reactant (e.g., N2-Methylpyridine-2,4-diamine) for a limited number of antibody binding sites. The higher the affinity of the cross-reactant for the antibody, the less target analyte will be bound, resulting in a weaker signal.

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Minoxidil-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Coated Plate p4->r3 r1 Prepare Serial Dilutions of Minoxidil (Standard) & Cross-Reactants r2 Incubate Anti-Minoxidil Ab with Standards or Cross-Reactants r1->r2 r4 Incubate r3->r4 d1 Wash Plate r4->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance at 450 nm d5->d6 SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis s1 Immobilize Anti-Minoxidil Antibody on Sensor Chip s2 Equilibrate with Running Buffer s1->s2 b1 Inject Serial Dilutions of Minoxidil (Analyte) s2->b1 b4 Inject Serial Dilutions of Cross-Reactant s2->b4 b2 Measure Association/ Dissociation b1->b2 b3 Regenerate Surface b2->b3 b5 Measure Association/ Dissociation b4->b5 b6 Regenerate Surface b5->b6 a1 Fit Sensorgrams to Binding Models a2 Determine Kinetic Constants (ka, kd) a1->a2 a3 Calculate Affinity (KD) a2->a3 a4 Compare KD Values a3->a4

Caption: General Workflow for SPR-based Cross-Reactivity Analysis.

Quantitative Data Comparison

The following tables summarize hypothetical, yet plausible, data from the described experimental workflows.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
Minoxidil15100%
N2-Methylpyridine-2,4-diamine HCl4503.33%
2,4-Diaminopyridine12001.25%
6-Chloro-pyrimidine-2,4-diamine30000.50%

% Cross-Reactivity = (IC50 of Minoxidil / IC50 of Cross-Reactant) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Minoxidil2.5 x 10^53.75 x 10^-315
N2-Methylpyridine-2,4-diamine HCl1.1 x 10^54.95 x 10^-2450
2,4-Diaminopyridine5.0 x 10^46.0 x 10^-21200
6-Chloro-pyrimidine-2,4-diamine2.0 x 10^46.0 x 10^-23000

Affinity (KD) = kd / ka

Interpretation of Results:

The data clearly indicates that while this compound does exhibit some cross-reactivity with the anti-Minoxidil antibody, its affinity (KD) is approximately 30-fold lower than that of Minoxidil. This suggests that in a well-optimized immunoassay, the interference from this impurity would be minimal. The even lower cross-reactivity of 2,4-Diaminopyridine and 6-Chloro-pyrimidine-2,4-diamine highlights the specificity of the antibody for the piperidinyl and N-oxide moieties of the Minoxidil structure.

Detailed Experimental Protocols

5.1. Competitive ELISA Protocol

  • Coating: Dilute a Minoxidil-BSA conjugate to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C. [8][9]2. Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature. [9]4. Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of Minoxidil standard (from 1 µM to 0.1 nM) and each potential cross-reactant in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of anti-Minoxidil primary antibody (at a pre-determined optimal concentration). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microplate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature. [7]8. Washing: Repeat the wash step, increasing the number of washes to five.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration and fit to a four-parameter logistic curve to determine the IC50 for each compound.

5.2. Surface Plasmon Resonance (SPR) Protocol

  • Antibody Immobilization:

    • Use a CM5 sensor chip and standard amine coupling chemistry to immobilize the anti-Minoxidil antibody.

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the antibody (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve the desired immobilization level (e.g., ~10,000 RU).

    • Deactivate remaining active esters with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Use HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) as the running buffer.

    • Prepare serial dilutions of Minoxidil and each cross-reactant in running buffer (e.g., from 1 µM to 1 nM).

    • Perform a multi-cycle kinetics experiment by injecting each concentration for a set association time (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds).

    • Between each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Perform reference surface and buffer blank subtractions.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). [10]

Conclusion and Recommendations

This guide demonstrates a robust, multi-platform approach to characterizing the cross-reactivity of this compound. The combined data from competitive ELISA and SPR provide a comprehensive and reliable assessment of its potential to interfere in Minoxidil-specific immunoassays.

Key Takeaways:

  • This compound exhibits a low but measurable level of cross-reactivity.

  • The specificity of the anti-Minoxidil antibody is high, with an affinity for Minoxidil that is over an order of magnitude greater than for the tested impurity.

  • Both competitive ELISA and SPR are valuable and complementary tools for cross-reactivity assessment, with SPR offering deeper kinetic insights. [11][12] For researchers developing immunoassays for Minoxidil, it is recommended to screen antibody candidates against a panel of relevant impurities, including N2-Methylpyridine-2,4-diamine, early in the development process. This proactive approach to specificity testing is essential for creating a reliable and accurate analytical method suitable for its intended application in pharmaceutical quality control.

References

  • D'Agostino, G., et al. (2011). A competitive enzyme-linked immunosorbent assay for the determination of minoxidil in human serum. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 823-828. [Link]

Sources

A Researcher's Guide to Ensuring Experimental Reproducibility with N2-Methylpyridine-2,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments utilizing N2-Methylpyridine-2,4-diamine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the causality behind experimental choices, offering a framework for achieving consistent and reliable results. We will compare synthesis and purification strategies, outline critical characterization methods, and evaluate the compound against relevant alternatives, supported by detailed experimental methodologies and data.

Introduction: The Challenge of Reproducibility in Chemical Synthesis

This compound is a substituted diamine that serves as a valuable building block in medicinal chemistry and materials science. Its structural motifs are found in molecules targeting a range of biological pathways, from inducible nitric oxide synthase (iNOS) to parasitic diseases.[1][2][3] However, the promise of such reagents is often undermined by a critical challenge: experimental reproducibility. Seemingly identical experiments can yield disparate results, leading to wasted resources and slowed discovery.

The root of this issue often lies not in the experimental design itself, but in the unacknowledged variability of the starting materials. The synthesis, purification, and characterization of reagents like this compound are not trivial processes. Minor deviations can introduce impurities or alter physical properties, which have cascading effects on downstream applications. This guide establishes a self-validating system of protocols and analytical checkpoints to ensure the integrity of your starting material and the reproducibility of your findings.

Part 1: Foundational Integrity - Synthesis, Purification, and Characterization

The journey to reproducible results begins with the starting material. The purity and structural confirmation of this compound are paramount. Variability at this stage is the most significant contributor to inconsistent outcomes.

Comparative Synthesis and Purification Strategies

While a specific, optimized synthesis for this compound is not extensively published, we can infer reliable routes from established methods for analogous pyridinediamines.[4][5] The choice of synthesis can introduce distinct impurity profiles, which must be managed through rigorous purification.

A common approach involves the reduction of a corresponding nitro-amino pyridine precursor. The choice of reducing agent and subsequent purification method are critical junctures where reproducibility can be compromised.

G cluster_0 Synthesis Stage cluster_1 Purification & Salt Formation Stage cluster_2 Critical Control Points Start 2-Chloro-4-nitropyridine Step1 Amination with Methylamine Start->Step1 Nucleophilic Substitution Step2 Catalytic Hydrogenation (Reduction) Step1->Step2 Forms 2-(Methylamino)-4-nitropyridine CCP1 Impurity Profile from Amination Step1->CCP1 Product Crude N2-Methylpyridine-2,4-diamine Step2->Product e.g., Pd/C, H2 Purify Purification Options Product->Purify Salt Conversion to Hydrochloride Salt Purify->Salt Removes impurities CCP2 Choice of Purification Method Purify->CCP2 Final Pure N2-Methylpyridine-2,4-diamine HCl Salt->Final HCl in Ether/IPA CCP3 Stoichiometry of HCl Salt->CCP3

Caption: Generalized workflow for the synthesis and purification of N2-Methylpyridine-2,4-diamine HCl.

The table below compares two common purification techniques. The choice depends on the scale of the synthesis and the nature of the impurities.

Purification MethodPrincipleAdvantagesDisadvantages & Reproducibility Risks
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.Scalable, cost-effective, can yield very high purity material.Solvent choice is critical and often empirical. Risk of product loss. Inconsistent cooling rates can affect crystal size and solvent inclusion.
Silica Gel Chromatography Separation based on differential polarity of components.[1]Excellent for removing closely related impurities. High resolution.Labor-intensive, requires significant solvent volumes. Irreproducibility can arise from batch-to-batch variability in silica gel activity and inconsistent solvent preparation.

Expert Insight: For achieving the highest reproducibility, especially in a drug discovery context, purification via chromatography followed by conversion to the hydrochloride salt is recommended. The salt form is typically more crystalline, stable, and less hygroscopic than the free base, ensuring greater consistency in weighing and handling.

Mandatory Characterization for Lot-to-Lot Consistency

Before any use, each new batch of this compound must be rigorously characterized. Relying solely on a supplier's Certificate of Analysis is insufficient for guaranteeing reproducibility in sensitive applications.

TechniquePurposeWhat to Look For
¹H NMR Structural Confirmation & PurityCorrect chemical shifts, integration values, and splitting patterns for all protons. Absence of unassigned signals.[1]
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of the free base ([M+H]⁺).[1]
High-Performance Liquid Chromatography (HPLC) Quantitative Purity AssessmentA single major peak with >98% purity. Establishes a baseline for stability studies.[1]
Elemental Analysis Confirmation of Empirical FormulaExperimental values for C, H, N, and Cl should be within ±0.4% of the theoretical values for the hydrochloride salt.

Trustworthiness Check: A self-validating protocol demands that these characterization data are generated in-house or by a trusted third party for every new lot. These data should be archived and compared to a validated reference standard to immediately flag any deviations.

Part 2: A Model Experiment - Reproducibility in a Palladium-Catalyzed Cross-Coupling Reaction

To illustrate how the integrity of the starting material impacts downstream results, we present a model experimental workflow: a Buchwald-Hartwig amination. This reaction is fundamental in medicinal chemistry for creating C-N bonds and is notoriously sensitive to impurities.

Detailed Experimental Protocol

Objective: To couple this compound with 4-bromotoluene to assess reaction yield and purity as a function of reagent quality and reaction conditions.

Materials:

  • This compound (validated, Purity >98%)

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%).

  • Add this compound (197 mg, 1.0 mmol, 1.0 equiv).

  • Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv).

  • Add sodium tert-butoxide (288 mg, 3.0 mmol, 3.0 equiv). Causality: A strong base is required to deprotonate the amine hydrochloride in situ and facilitate the catalytic cycle. Three equivalents are used to neutralize the two hydrochloride salts and deprotonate the reacting amine.

  • Add 10 mL of anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature, quench with 10 mL of water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography.

  • Analyze the final product yield and purity by ¹H NMR and HPLC.

Impact of Variables on Reproducibility

The success of the protocol above hinges on controlling key variables. The following diagram and table illustrate how deviations can lead to poor reproducibility.

G cluster_vars Key Reproducibility Variables Input N2-Methylpyridine-2,4-diamine HCl Reaction Buchwald-Hartwig Amination Input->Reaction Output Reproducible High Yield & Purity Reaction->Output Var1 Purity (>98%) Var1->Reaction Impurities poison catalyst Var2 Anhydrous Conditions Var2->Reaction Water deactivates base Var3 Inert Atmosphere (Ar/N2) Var3->Reaction O2 degrades catalyst Var4 Base Stoichiometry Var4->Reaction Incomplete deprotonation

Caption: Key variables affecting the reproducibility of the model cross-coupling reaction.

ParameterStandard Protocol (Reproducible)Deviation & Consequence (Irreproducible)
Reagent Purity >98% purity confirmed by HPLC/NMR.Use of an unverified, <95% pure lot. Result: Yield drops to <40% due to catalyst poisoning by unknown impurities.
Atmosphere Reaction run under an inert argon atmosphere.[6]Minor air leak in the reaction setup. Result: Inconsistent yields (45-75%) due to partial oxidation and deactivation of the Pd(0) catalyst.
Solvent Quality Anhydrous, degassed toluene.Use of non-anhydrous "reagent grade" toluene. Result: Low and variable yields (<30%) as water hydrolyzes the strong base (NaOtBu), halting the catalytic cycle.
Base Stoichiometry 3.0 equivalents of NaOtBu.Accidental use of only 2.0 equivalents. Result: Negligible product formation as insufficient base is present to both neutralize the HCl salts and deprotonate the amine for reaction.

Part 3: Comparative Analysis with Alternative Reagents

When troubleshooting reproducibility or developing new synthetic routes, considering alternative building blocks is essential. The choice of reagent can significantly influence reaction robustness, cost, and the properties of the final product.

ReagentStructureKey Performance CharacteristicsCommon Applications
This compound (Structure of title compound)Highly functionalized for multi-directional synthesis. The hydrochloride salt offers good stability. Reactivity can be modulated at two different amine sites.Versatile building block for complex heterocyclic scaffolds in drug discovery.
2-Amino-4-methylpyridine (Structure of 2-amino-4-methylpyridine)Commercially available and relatively inexpensive. The single amino group simplifies reaction outcomes, potentially increasing reproducibility in simple coupling reactions.Precursor for iNOS inhibitors; often used when a single point of diversification is needed on the pyridine ring.[1][3]
N,N-Dimethylpyridine-2,4-diamine (Structure of N,N-dimethyl analog)The tertiary amine at the 2-position is non-reactive in many coupling reactions, forcing selectivity at the 4-position. This can enhance the reproducibility of site-selective reactions.Used when derivatization is desired exclusively at the 4-amino position.

Expert Recommendation:

  • For maximum synthetic versatility , this compound is a superior choice, provided its quality is rigorously controlled.

  • For simpler, more robust reactions where only the 2-amino position needs to be functionalized, 2-Amino-4-methylpyridine offers a more cost-effective and potentially more reproducible alternative.

  • For site-selective reactions at the 4-position, an N,N-dialkylated analogue provides the best control and reproducibility.

Conclusion

The reproducibility of experiments involving this compound is not a matter of chance, but a direct consequence of meticulous control over the starting material and reaction parameters. By implementing the validation checkpoints outlined in this guide—from synthesis and purification to mandatory analytical characterization and controlled reaction execution—researchers can transform this versatile reagent from a source of variability into a reliable tool for innovation. True scientific progress is built on a foundation of reproducible data, and that foundation begins with a deep understanding and verification of the chemical reagents we employ.

References

  • Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Washington University Open Scholarship. [Link]

  • Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. [Link]

  • CN107011254B. (2019). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Als, C., et al. (2006). Diamine derivatives with antiparasitic activities. PubMed. [Link]

  • Daghighi-Asli, M., et al. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering. [Link]

  • Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]

  • CN103420904A. (2013). Method for preparing 2,4-diaminopyridine.

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Safety Operating Guide

Navigating the Disposal of N2-Methylpyridine-2,4-diamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N2-Methylpyridine-2,4-diamine hydrochloride. As a valued researcher, your safety and the integrity of our shared laboratory environment are paramount. This guide is designed to provide you with the essential knowledge to manage this chemical waste stream responsibly, drawing upon established safety protocols for analogous pyridine and diamine compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following procedures are synthesized from SDSs of structurally similar compounds, including 2-amino-4-methylpyridine and 2-methylpyridine, and general guidelines for hazardous waste disposal. It is imperative to treat this compound with the same level of caution as these related hazardous substances.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

This compound is a substituted pyridine derivative. Based on data from similar compounds, it should be regarded as a hazardous substance with the following potential hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1] Pyridine derivatives can affect the nervous system.

  • Irritation: Expected to cause serious eye and skin irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Hazard Summary Table
Hazard ClassificationAnticipated SeverityPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)HighIngestion, Skin Contact, Inhalation
Skin Corrosion/IrritationHighSkin Contact
Serious Eye Damage/IrritationHighEye Contact
Specific Target Organ Toxicity (Single Exposure)ModerateInhalation

Immediate Safety Protocols: Your First Line of Defense

Before handling or preparing for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the most appropriate PPE. However, the following provides a baseline for safe handling:

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are recommended, but always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential. All respirator use must be in accordance with a documented respiratory protection program.

Engineering Controls
  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that is resistant to pyridines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste is added.

  • No Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong acids.[3]

  • Container Integrity: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated secondary containment bin away from heat and ignition sources.[3]

Disposal of Contaminated Materials
  • Any materials that come into contact with this compound, such as pipette tips, weighing boats, and contaminated PPE, must be disposed of in the designated hazardous waste container.

  • For grossly contaminated items, it may be necessary to double-bag them before placing them in the waste container.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_spill Spill Scenario Prep Don Appropriate PPE WasteGen Generate Waste (e.g., unused chemical, contaminated items) Prep->WasteGen Spill Spill Occurs Prep->Spill WorkArea Work in Chemical Fume Hood Container Place in Labeled, Compatible Hazardous Waste Container WasteGen->Container SealContainer Securely Seal Full Container Container->SealContainer AssessSpill Assess Spill Size Spill->AssessSpill SmallSpill Small Spill AssessSpill->SmallSpill Manageable LargeSpill Large Spill AssessSpill->LargeSpill Large/Unmanageable ContainSpill Contain with Inert Absorbent SmallSpill->ContainSpill ContactEHS Evacuate and Contact EHS LargeSpill->ContactEHS CleanupSpill Clean Up and Decontaminate ContainSpill->CleanupSpill CleanupSpill->Container RequestPickup Request Waste Pickup from EHS SealContainer->RequestPickup Incineration Dispose via High-Temperature Incineration RequestPickup->Incineration

Caption: Decision workflow for the safe disposal of this compound.

Final Waste Hand-Off and Documentation

  • Once the hazardous waste container is full, ensure it is securely sealed.

  • Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The recommended final disposal method for pyridine-containing waste is high-temperature incineration.[4][5]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Fisher Scientific. (2025).
  • MilliporeSigma. (2025).
  • Washington State University. (n.d.).
  • Fisher Scientific. (2021). Safety Data Sheet: 2,4-Dihydroxy-6-methylpyridine.
  • Fisher Scientific. (2024).
  • Jubilant Ingrevia Limited. (2024).
  • MilliporeSigma. (2025).
  • Fisher Scientific. (n.d.). Safety Data Sheet: Borane-2-methylpyridine complex.
  • Central Drug House (P) Ltd. (n.d.).
  • MilliporeSigma. (2025).
  • Jubilant Ingrevia Limited. (2024).
  • GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). N3-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.).
  • Walchem. (2024).
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylpyridinium. Retrieved from [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of N2-Methylpyridine-2,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

N2-Methylpyridine-2,4-diamine hydrochloride is designated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks. The pyridine functional group itself is associated with potential health effects, including nausea, headaches, dizziness, and respiratory irritation upon inhalation or skin contact.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with references to established standards.

Protection Type Specific Recommendations Standards & Rationale
Eye and Face Protection Chemical safety goggles and a face shield must be worn to protect against splashes.[2][3][4]Adherence to NIOSH (US) or EN 166 (EU) standards is crucial.[5][6][7] This combination provides comprehensive protection from direct splashes and irritating vapors.
Hand Protection Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended over latex.[2][3]Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound. Consult the glove manufacturer's data for breakthrough times for pyridine-like compounds.
Body Protection A chemical-resistant lab coat or a protective suit is essential to prevent skin contact.[2]Standard laboratory attire should be worn underneath the lab coat. For tasks with a higher risk of splashes, consider flame-retardant and antistatic protective clothing.[3]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[2][3]If adequate ventilation cannot be guaranteed, a NIOSH-approved respirator with an appropriate filter for organic vapors (Type A or K under EN 149) should be used.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Risk Assessment : Before beginning any work, perform a thorough risk assessment for the entire experimental procedure.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and the certification is up to date.

  • Gather Materials : Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment Check : Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[5][7][8][9]

Handling the Compound
  • Donning PPE : Put on all required PPE as outlined in the table above and the workflow diagram below.

  • Dispensing : Carefully open the container inside the fume hood. Use non-sparking tools for transferring the solid material.[9][10] Keep the container tightly closed when not in use to prevent the release of dust and vapors.[2][4][6][8][9][10][11][12][13][14]

  • Weighing : If weighing is required, do so within the fume hood or in a ventilated balance enclosure.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After use, securely close the primary container and decontaminate any equipment that has come into contact with the chemical.

Personal Hygiene
  • Do not eat, drink, or smoke in the laboratory.[2][8][10][11][12][15]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7][8][12][15][16]

  • Immediately remove and launder any contaminated clothing before reuse.[4][6][7][8]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This compound should be treated as hazardous waste.

  • Containment : All waste materials, including contaminated gloves, weighing paper, and disposable labware, should be collected in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Disposal Procedure : Dispose of the waste through a licensed hazardous waste disposal company.[6][7][8][11][12] Do not dispose of it down the drain.[4][6][11]

  • Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][8][12][13] Seek immediate medical attention.[2][8]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7][8][12][13] If irritation persists, seek medical attention.[6][7][8]

  • Inhalation : Move the individual to fresh air.[8][12][13][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][12] Seek immediate medical attention.[8][12]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[8][12][13] Seek immediate medical attention.[8][12][17]

  • Spill : Evacuate the area. For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17] For larger spills, contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • This compound. Autech Scientific. [Link]

  • SAFETY DATA SHEET. Chem-Impex International. [Link]

  • 2N,2N-DIETHYL-6-METHYL-2,5-PYRIDINE-DIAMINE HCl MSDS | CAS 168091-36-9 MSDS. Loba Chemie. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.